Product packaging for Boc-Lys-OH(Cat. No.:CAS No. 13734-28-6)

Boc-Lys-OH

Katalognummer: B557152
CAS-Nummer: 13734-28-6
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: DQUHYEDEGRNAFO-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Boc-Lys-OH, also known as N-α-(tert-Butoxycarbonyl)-L-lysine, is a protected amino acid derivative essential for peptide synthesis and biochemical research. It features a tert-butoxycarbonyl (Boc) protecting group on its α-amino group, which stabilizes the amino acid during coupling reactions and can be selectively removed under mild acidic conditions without affecting side-chain functionalities. This makes it a critical building block in the synthesis of complex peptides for therapeutic and diagnostic applications . In laboratory research, this compound serves as a key intermediate in the construction of peptide-based drugs and is used for the modification of proteins via its reactive carboxyl group. The compound must be stored at -20°C to maintain stability . As a foundational reagent in solid-phase peptide synthesis (SPPS), it enables the production of peptides with precise sequences, which are valuable for studying protein-protein interactions and developing new bioconjugates. ATTENTION: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. It is dangerous for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O4 B557152 Boc-Lys-OH CAS No. 13734-28-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUHYEDEGRNAFO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910101
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13734-28-6, 2418-95-3, 106719-44-2
Record name α-tert-Butoxycarbonyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13734-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epsilon-tert-Butyloxycarbonyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Boc-Lys-OH and its role in peptide synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-Lys-OH and Its Role in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nα-Boc-L-lysine (this compound)

Nα-Boc-L-lysine (this compound) is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is a cornerstone of "Boc chemistry," a strategy widely employed in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Boc group is a urethane-type protecting group that is stable under a variety of conditions but can be readily removed by treatment with moderately strong acids, such as trifluoroacetic acid (TFA).

The lysine (B10760008) residue possesses a second amino group on its side chain (the ε-amino group), which is also nucleophilic and requires protection to prevent unwanted side reactions during peptide synthesis. Therefore, the selection of an appropriate side-chain protecting group, orthogonal to the Nα-Boc group, is a critical consideration for the successful incorporation of lysine into a peptide sequence. The choice of the ε-amino protecting group depends on the overall synthetic strategy, particularly the conditions used for the final deprotection of the completed peptide.

Chemical Properties and Structure

The fundamental structure of this compound involves the attachment of the Boc group to the α-amino group of L-lysine. The ε-amino group is typically protected by another group, leading to a variety of commercially available derivatives.

Table 1: Physicochemical Properties of Nα-Boc-L-lysine

PropertyValue
Chemical Formula C11H22N2O4
Molecular Weight 246.30 g/mol
Appearance White to off-white crystalline powder
Melting Point 205-207 °C (decomposes)
Solubility Soluble in water, methanol, and ethanol
CAS Number 13734-28-6

The Role of this compound in Peptide Synthesis

This compound is a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino group, allowing for the controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid support.

The general workflow for incorporating a this compound residue into a peptide chain during SPPS is as follows:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA), to liberate a free amino group.

  • Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base to generate a free amine.

  • Coupling: The activated carboxyl group of the incoming this compound derivative is then coupled to the free amino group of the peptide-resin.

  • Capping (Optional): Any unreacted amino groups on the resin can be capped to prevent the formation of deletion sequences.

  • Cycle Repetition: The process is repeated to elongate the peptide chain.

Orthogonal Side-Chain Protection of Lysine

The ε-amino group of lysine must be protected with a group that is stable to the acidic conditions used for the removal of the Nα-Boc group. This protecting group is typically removed at the final stage of peptide synthesis, often under different conditions, a concept known as orthogonal protection. The choice of the ε-protecting group is crucial and influences the final deprotection strategy.

Table 2: Common Side-Chain Protected Nα-Boc-L-lysine Derivatives

DerivativeSide-Chain Protecting GroupDeprotection ConditionsKey Features
Boc-Lys(Z)-OH Benzyloxycarbonyl (Z)Strong acid (e.g., HF) or catalytic hydrogenolysisClassic protecting group, stable to TFA.
Boc-Lys(2-Cl-Z)-OH 2-Chlorobenzyloxycarbonyl (2-Cl-Z)Strong acid (e.g., HF)More acid-labile than the Z group, allowing for milder final deprotection.
Boc-Lys(Fmoc)-OH 9-Fluorenylmethyloxycarbonyl (Fmoc)Base (e.g., piperidine)Allows for selective deprotection of the side chain while the peptide is still on the resin, enabling side-chain modifications.

Experimental Protocols

General Protocol for Boc-SPPS using this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing a lysine residue using Boc chemistry.

Materials:

  • Merrifield resin (or other suitable solid support)

  • Boc-protected amino acids (including a side-chain protected Boc-Lys derivative)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, DIC/HOBt)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Acetic anhydride (B1165640) (for capping)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.

    • Treat the resin with 50% TFA in DCM (v/v) for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling:

    • Dissolve the this compound derivative (3 equivalents) and a coupling agent (e.g., HBTU, 3 eq.) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional):

    • Treat the resin with a solution of acetic anhydride/DIEA/DCM for 20 minutes.

    • Wash the resin with DCM (3x).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagrams

Boc_SPPS_Workflow cluster_resin Peptide-Resin cluster_reagents Reagents cluster_cycle SPPS Cycle Resin_Boc Boc-AA(n)-...-AA(1)-Resin Deprotection 1. Deprotection Resin_Boc->Deprotection TFA 50% TFA in DCM TFA->Deprotection DIEA 10% DIEA in DCM Neutralization 2. Neutralization DIEA->Neutralization BocLysOH Boc-Lys(X)-OH + Coupling Reagent Coupling 3. Coupling BocLysOH->Coupling Resin_Free_Amine H2N-AA(n)-...-AA(1)-Resin Deprotection->Resin_Free_Amine Neutralization->Coupling Resin_Boc_Lys Boc-Lys(X)-AA(n)-...-AA(1)-Resin Coupling->Resin_Boc_Lys Resin_Free_Amine->Neutralization Resin_Boc_Lys->Deprotection Repeat Cycle

Caption: Workflow for the incorporation of a this compound residue in Boc-SPPS.

This guide provides a comprehensive overview of this compound and its critical role in peptide synthesis. For specific applications, researchers should consult detailed literature and safety data sheets for all reagents used.

An In-depth Technical Guide to Nα-Boc-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

Nα-(tert-Butoxycarbonyl)-L-lysine (Nα-Boc-L-lysine) is a pivotal derivative of the amino acid L-lysine, extensively utilized in the fields of peptide synthesis, drug development, and bioconjugation.[1][2] The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the α-amino nitrogen allows for controlled and sequential peptide bond formation, making it an indispensable tool for researchers and scientists.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identifiers

Nα-Boc-L-lysine is characterized by the presence of a Boc protecting group on the alpha-amino group of the L-lysine backbone, leaving the ε-amino group on the side chain available for further modification or interaction.

Table 1: Chemical Identifiers for Nα-Boc-L-lysine

IdentifierValue
IUPAC Name (2S)-6-amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid[3]
SMILES String CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O[3]
InChI Key DQUHYEDEGRNAFO-SVGMAFHSNA-N[3]
CAS Number 13734-28-6
PubChem ID 100148
Molecular Formula C11H22N2O4[1][2]
Physicochemical Properties

The physical and chemical properties of Nα-Boc-L-lysine are critical for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for Nα-Boc-L-lysine

PropertyValue
Molecular Weight 246.30 g/mol [1]
Appearance White to off-white powder[1] or white crystalline powder
Melting Point 192 - 212 °C
Optical Rotation [a]D20 = +21.5 ± 1.5º (c=2 in MeOH); [a]D20 = +5.0 ± 1º (c=2 in H2O)
Purity ≥ 98% (HPLC)
Storage Conditions 0 - 8 °C[2]

Experimental Protocols

Synthesis of Nα-Boc-L-lysine

The synthesis of Nα-Boc-L-lysine is typically achieved by the selective protection of the α-amino group of L-lysine. A common method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under basic conditions. While a direct protocol for Nα-Boc-L-lysine was not found, a representative procedure can be adapted from the synthesis of similar protected lysine (B10760008) derivatives. The following is a generalized protocol based on the synthesis of Boc-protected amino acids.

Materials:

  • L-lysine hydrochloride

  • Sodium bicarbonate (NaHCO3)

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate (B1210297)

  • Magnesium sulfate (B86663) (MgSO4)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.

  • Prepare a solution of di-tert-butyl dicarbonate in dioxane.

  • Add the (Boc)2O solution dropwise to the cooled lysine solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • After the reaction is complete, wash the mixture with diethyl ether three times to remove unreacted (Boc)2O.

  • Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate three times.

  • Combine the organic phases and dry over anhydrous magnesium sulfate for 12 hours.

  • Concentrate the solution under reduced pressure and dry under vacuum to yield Nα-Boc-L-lysine as a white solid.

Applications in Peptide Synthesis

Nα-Boc-L-lysine is a fundamental building block in solid-phase peptide synthesis (SPPS). The Boc group protects the α-amino group during the coupling of the carboxylic acid group to the N-terminus of the growing peptide chain. The Boc group is stable under the basic conditions used for peptide coupling but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to allow for the next amino acid to be added.[1] The ε-amino group of the lysine side chain can be either protected with an orthogonal protecting group (e.g., Fmoc) or left unprotected, depending on the desired final peptide sequence.[1][4]

Workflow for Nα-Boc-L-lysine in Solid-Phase Peptide Synthesis

The following diagram illustrates the general workflow of incorporating Nα-Boc-L-lysine into a peptide chain during SPPS.

SPPS_Workflow cluster_coupling start Resin-Bound Peptide deprotection Boc Deprotection (TFA Treatment) start->deprotection activation Nα-Boc-L-lysine Activation (e.g., DCC/HOBt) coupling Coupling to Peptide Chain deprotection->coupling activation->coupling wash Wash coupling->wash next_cycle Next Coupling Cycle or Final Cleavage wash->next_cycle

Caption: Workflow of Nα-Boc-L-lysine in Solid-Phase Peptide Synthesis.

Logical Relationships in Lysine Protection Strategies

The choice of protecting groups for the α- and ε-amino groups of lysine is critical for complex peptide synthesis. The following diagram illustrates the logical relationships between different protection strategies involving the Boc group.

Lysine_Protection lysine L-Lysine na_boc Nα-Boc-L-lysine lysine->na_boc α-amino protection ne_boc Nε-Boc-L-lysine lysine->ne_boc ε-amino protection na_ne_diboc Nα,Nε-di-Boc-L-lysine na_boc->na_ne_diboc ε-amino protection ne_boc->na_ne_diboc α-amino protection na_fmoc_ne_boc Nα-Fmoc-Nε-Boc-L-lysine ne_boc->na_fmoc_ne_boc α-amino (Fmoc)

Caption: Protection strategies for L-lysine using the Boc group.

References

A Technical Guide to Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nα-(tert-Butoxycarbonyl)-L-lysine, commonly abbreviated as Boc-Lys-OH, is a pivotal amino acid derivative extensively utilized in the fields of peptide chemistry, pharmaceutical research, and drug development. Its unique structural characteristics, featuring a temporary protecting group on the alpha-amino position, make it an indispensable building block for the controlled synthesis of peptides and other complex organic molecules. This technical guide provides an in-depth overview of this compound, including its chemical properties, applications in solid-phase peptide synthesis (SPPS), and the broader significance of lysine (B10760008) in biological signaling pathways.

Core Chemical and Physical Data

This compound is characterized by the presence of a tert-Butoxycarbonyl (Boc) protecting group on its α-amino nitrogen. This group is stable under basic conditions but can be readily removed with moderate acids, a property that is fundamental to its application in peptide synthesis.[1][2][3] The ε-amino group of the lysine side chain remains unprotected, offering a site for potential subsequent modifications.[3]

PropertyValue
CAS Number 13734-28-6
Molecular Weight 246.30 g/mol [4][5]
Molecular Formula C₁₁H₂₂N₂O₄[4]
Appearance White to off-white solid
Melting Point ~205 °C (decomposition)[6]
Solubility Soluble in common organic solvents like DMF and DCM

Applications in Peptide Synthesis and Drug Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.[2][3] In this methodology, the Boc group serves as a temporary shield for the α-amino group, preventing unwanted polymerization and allowing for the stepwise elongation of the peptide chain.[1][2] The free ε-amino group on the lysine side chain can be a reactive site for side reactions, and thus for many applications, derivatives with a protected side chain are used. However, the use of this compound is crucial when a free lysine side-chain is desired in the final peptide for specific biological interactions or subsequent modifications like labeling or conjugation.[3]

This compound is a vital intermediate in the synthesis of a wide range of pharmaceutical compounds, including active pharmaceutical ingredients (APIs) and peptide-based drugs targeting areas such as oncology, immunology, and metabolic disorders.[7] The incorporation of lysine residues can influence a peptide drug's solubility, stability, and receptor-binding affinity.[5]

For more complex syntheses, such as the creation of branched or cyclic peptides, derivatives of this compound with an orthogonally protected ε-amino group are employed.[8] These derivatives, such as Boc-Lys(Z)-OH, Boc-Lys(Mtt)-OH, or Boc-Lys(Fmoc)-OH, allow for the selective deprotection and modification of the side chain while the peptide backbone remains protected and anchored to the solid support.[1][8][9]

Experimental Protocol: General Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an amino acid like this compound into a peptide chain using manual Boc-SPPS.

Materials:

  • Resin (e.g., Merrifield or PAM resin)

  • Boc-protected amino acids (e.g., this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Procedure:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent like DCM for 30-60 minutes to ensure optimal reaction conditions.[4]

  • Boc Deprotection: The Boc protecting group from the N-terminal amino acid on the resin is removed using a solution of TFA in DCM (typically 25-50%).[2][4] This exposes a free amine for the next coupling step. The resin must be washed thoroughly after this step to remove residual acid.

  • Neutralization: The protonated amine is neutralized to the free amine using a solution of a hindered base, such as 5-10% DIEA in DCM.[2][4] This is followed by several washes to remove excess base.

  • Amino Acid Coupling: The next Boc-protected amino acid (e.g., this compound) is activated with a coupling reagent and added to the resin. The mixture is agitated until the coupling reaction is complete.

  • Repeat Cycle: Steps 2 through 4 are repeated for each subsequent amino acid in the desired peptide sequence.[4]

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), often with scavengers to prevent side reactions.[2]

G cluster_workflow Boc-SPPS Experimental Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Repeat Repeat Cycle Wash3->Repeat Repeat->Deprotection For next amino acid Cleavage Final Cleavage (e.g., HF) Repeat->Cleavage Final peptide

Caption: General workflow for Boc solid-phase peptide synthesis.

The Role of Lysine in Biological Signaling Pathways

Beyond its structural role in proteins, lysine is a critical player in cellular regulation through various post-translational modifications (PTMs).[[“]][11] The ε-amino group of lysine residues within proteins is a hub for enzymatic modifications that dynamically alter protein function, localization, and stability. Synthesizing peptides containing lysine using this compound allows researchers to create probes and substrates to study these vital cellular processes.

Key lysine-centric signaling events include:

  • Ubiquitination: The attachment of ubiquitin to lysine residues, which can signal for protein degradation or modulate cellular signaling pathways.[[“]][12]

  • Acetylation and Methylation: These modifications, particularly on histone proteins, are fundamental to epigenetic regulation, controlling gene expression by altering chromatin structure.[[“]][11][12]

  • Nutrient Sensing: Lysine levels can influence key metabolic signaling pathways, such as the Target of Rapamycin (TOR) pathway, which is a central regulator of cell growth and metabolism.[13][14]

G cluster_PTM Post-Translational Modifications cluster_Function Cellular Functions Lysine Lysine Residue in Protein Ubiquitination Ubiquitination Lysine->Ubiquitination Acetylation Acetylation Lysine->Acetylation Methylation Methylation Lysine->Methylation Degradation Protein Degradation Ubiquitination->Degradation CellSignaling Cell Signaling (e.g., TOR pathway) Ubiquitination->CellSignaling GeneExpression Gene Expression (Epigenetics) Acetylation->GeneExpression Methylation->GeneExpression

Caption: Key signaling roles of lysine post-translational modifications.

References

An In-depth Technical Guide to the Synthesis of Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methodologies for the chemical synthesis of Nα,Nε-di-Boc-L-lysine, a crucial building block in peptide synthesis and various pharmaceutical development endeavors. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes graphical representations of the synthesis workflow.

Introduction

Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH) is an L-lysine derivative where both the alpha (α) and epsilon (ε) amino groups are protected by tert-butoxycarbonyl (Boc) groups. This dual protection strategy is fundamental in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, allowing for the selective deprotection and subsequent modification of either the N-terminus or the side chain. The lipophilic nature of the Boc groups also enhances the solubility of the amino acid in organic solvents commonly used in synthesis.

Synthesis Protocols

The primary route for the synthesis of Boc-Lys(Boc)-OH involves the reaction of L-lysine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. Several variations of this method exist, primarily differing in the choice of base, solvent system, and reaction conditions. Below are two common and reliable protocols.

Protocol 1: Sodium Bicarbonate in Dioxane/Water

This method is a widely cited procedure that utilizes sodium bicarbonate as the base in a biphasic solvent system.

  • Materials:

    • L-lysine hydrochloride

    • Sodium bicarbonate (NaHCO₃)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Dioxane

    • Deionized water

    • Diethyl ether

    • Ethyl acetate

    • Dilute hydrochloric acid (HCl)

    • Magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water in a flask and cool the solution in an ice-water bath.[1]

    • Separately, dissolve di-tert-butyl dicarbonate in dioxane.

    • Add the (Boc)₂O solution dropwise to the stirring lysine (B10760008) solution.

    • Allow the reaction mixture to stir at room temperature for 24 hours.[1]

    • After 24 hours, wash the mixture three times with diethyl ether to remove unreacted (Boc)₂O and byproducts.

    • Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid. This protonates the carboxylic acid and any remaining amino groups.

    • Extract the product three times with ethyl acetate.

    • Combine the organic phases and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the product as a white solid.[1]

Protocol 2: Sodium Hydroxide (B78521) in Dioxane/Water

This protocol employs a stronger base, sodium hydroxide, to maintain a higher pH during the reaction, which can influence the reaction rate and yield.

  • Materials:

    • L-lysine hydrochloride

    • Sodium hydroxide (NaOH)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • 1,4-Dioxane (B91453)

    • Deionized water

    • Potassium bisulfate (KHSO₄) solution (4M)

    • Ethyl acetate

  • Procedure:

    • Dissolve L-lysine hydrochloride in a 1:1 (v/v) mixture of 1,4-dioxane and water.[2][3]

    • Adjust the pH of the solution to 10-11 by the dropwise addition of a 1M NaOH solution.[2][3]

    • Dissolve di-tert-butyl dicarbonate in dioxane and add it to the lysine solution using an addition funnel.[2][3]

    • Stir the resulting mixture at room temperature overnight.[2][3]

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Acidify the remaining aqueous solution to a pH of 1-2 with a 4M KHSO₄ solution.[2][3]

    • Extract the product twice with ethyl acetate.

    • Combine the organic extracts and dry under reduced pressure to obtain the product, typically as a colorless liquid or oil.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols, allowing for a direct comparison of their efficiencies.

ParameterProtocol 1 (NaHCO₃)Protocol 2 (NaOH)
Starting Material L-lysine hydrochlorideL-lysine hydrochloride
Base Sodium BicarbonateSodium Hydroxide
Solvent System Dioxane / Water1,4-Dioxane / Water
Reaction Time 24 hoursOvernight
Reported Yield 85%[1]100%[2][3]
Product Form White Solid[1]Colorless Liquid[2][3]

Synthesis Workflow and Logic

The synthesis of Boc-Lys(Boc)-OH follows a logical progression of chemical transformations designed to protect the amino groups of L-lysine. The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Lys L-Lysine Hydrochloride Reaction Boc Protection Lys->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Reaction Base Base (NaHCO₃ or NaOH) Base->Reaction Solvent Solvent (Dioxane/Water) Solvent->Reaction Wash Washing (Diethyl Ether) Reaction->Wash Remove byproducts Acidify Acidification (HCl or KHSO₄) Wash->Acidify Protonate Extract Extraction (Ethyl Acetate) Acidify->Extract Isolate product Dry Drying (MgSO₄ / Vacuum) Extract->Dry Remove water Product Boc-Lys(Boc)-OH Dry->Product

General synthesis workflow for Boc-Lys(Boc)-OH.

The core principle of this synthesis is the nucleophilic attack of the amino groups of lysine on the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The base is crucial for deprotonating the amino groups, thereby increasing their nucleophilicity. The logical relationship can be visualized as follows:

Logical_Relationship cluster_conditions Reaction Conditions cluster_activation Activation cluster_nucleophilicity Chemical Property cluster_reaction Reaction cluster_outcome Outcome Base Presence of Base (e.g., NaHCO₃, NaOH) Deprotonation Deprotonation of Amino Groups Base->Deprotonation Lysine L-Lysine Lysine->Deprotonation Nucleophilicity Increased Nucleophilicity Deprotonation->Nucleophilicity Reaction Reaction with (Boc)₂O Nucleophilicity->Reaction Formation Formation of Boc-Lys(Boc)-OH Reaction->Formation

Logical flow of the Boc protection reaction.

Conclusion

The synthesis of Boc-Lys(Boc)-OH is a robust and well-established procedure. The choice between the two presented protocols may depend on the desired final product form (solid vs. liquid) and the acceptable yield. Both methods are suitable for producing high-quality material for subsequent applications in research and development. Careful control of pH during the reaction and workup is critical for achieving high yields and purity.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of organic chemistry, particularly in the strategic synthesis of peptides and other complex molecules. Its widespread use stems from its reliability, ease of introduction, and, most critically, its selective removal under acidic conditions. This technical guide provides a comprehensive overview of the Boc protecting group, detailing its mechanism of action, experimental protocols for its use, and a comparative analysis of its performance.

Core Principles of Boc Protection

The primary function of the Boc group is to temporarily block the nucleophilic amino group of an amino acid. This protection prevents unwanted side reactions during the formation of a peptide bond with another amino acid. The Boc group is valued for its stability in a wide range of chemical environments, including basic and nucleophilic conditions, making it compatible with many synthetic steps.[1][2] This stability allows for orthogonal protection strategies where other protecting groups, sensitive to different conditions, can be selectively removed without affecting the Boc-protected amine.[1]

The introduction of the Boc group, or N-tert-butyloxycarbonylation, is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[1][3] The reaction is generally efficient and proceeds with high yields.[4]

Mechanism of Action: Protection and Deprotection

Boc Protection: The protection of an amine with Boc₂O involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the anhydride.[5] This is followed by the departure of a tert-butyl carbonate anion, which then deprotonates the newly acylated amine. The unstable tert-butyl carbonic acid subsequently decomposes to carbon dioxide and tert-butanol.[5] While the reaction can proceed without a base, bases like triethylamine (B128534) or sodium hydroxide (B78521) are often used to facilitate the deprotonation step.[6]

Boc Deprotection: The removal of the Boc group is its defining characteristic and is accomplished under acidic conditions.[7][8] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[3][8] The mechanism initiates with the protonation of the carbamate's carbonyl oxygen.[7][9] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[10] The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.[7][9] The liberated tert-butyl cation can potentially alkylate sensitive residues, a side reaction that can be mitigated by the use of scavenger reagents.[3]

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is crucial for the overall success of a synthetic route. The following tables summarize typical quantitative data for these processes.

Boc Protection of Amines
Reagent Di-tert-butyl dicarbonate (Boc₂O)
Solvents Dioxane/water, Tetrahydrofuran (THF), Acetonitrile, Dichloromethane (DCM)
Bases Triethylamine (Et₃N), Sodium hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP)
Reaction Time Typically 1-4 hours, can be faster depending on substrate and conditions.[11]
Temperature Room temperature to 40°C.[12]
Yield Generally high, often exceeding 90%.[4][11]
Boc Deprotection of Amines
Reagents Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane/ethyl acetate (B1210297)
Solvents Dichloromethane (DCM), Dioxane, Ethyl acetate
Concentration 25-50% TFA in DCM; 4M HCl in dioxane.[13][14]
Reaction Time Typically 15 minutes to 4 hours, highly dependent on the substrate.[15]
Temperature Room temperature.[15]
Yield Generally high, often quantitative.
Side Reactions Alkylation of sensitive residues by the tert-butyl cation, aspartimide formation, pyroglutamate (B8496135) formation.[14] Mitigation often involves scavenger reagents.[3]

Experimental Protocols

Protocol 1: Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

  • Amino acid (1 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the amino acid and triethylamine in a 1:1 (v/v) mixture of dioxane and water.[16]

  • To this solution, add di-tert-butyl dicarbonate with stirring at room temperature.[16]

  • Continue stirring for approximately 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[16]

  • Once the reaction is complete, dilute the mixture with water.[16]

  • Extract the aqueous layer twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.[16]

  • Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution.[16]

  • Extract the product into ethyl acetate (three times).[16]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[16]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group from a peptide.

Materials:

  • Boc-protected peptide

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected peptide in dichloromethane.

  • Add trifluoroacetic acid to the solution (typically a 25-50% v/v mixture).[14]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.[14]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the deprotected peptide as its trifluoroacetate (B77799) salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Boc Deprotection using HCl in Dioxane

This protocol provides an alternative method for Boc deprotection.

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.[15]

  • Add a 4M solution of HCl in 1,4-dioxane.[15]

  • Stir the mixture at room temperature for 1 to 4 hours.[15]

  • Monitor the reaction by TLC or LC-MS.[15]

  • Upon completion, the product often precipitates as the hydrochloride salt.[15]

  • The solid can be collected by filtration and washed with a solvent like diethyl ether.[15]

Mandatory Visualizations

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Amine R-NH₂ (Amine) Intermediate1 Nucleophilic Attack Amine->Intermediate1 Nucleophilic Attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Forms Intermediate Intermediate3 Proton Transfer Intermediate2->Intermediate3 Base-mediated Intermediate4 Decomposition Intermediate3->Intermediate4 Byproduct Formation Boc_Amine R-NH-Boc (Boc-protected Amine) Intermediate3->Boc_Amine Forms Product CO2 CO₂ (Carbon Dioxide) Intermediate4->CO2 tBuOH t-BuOH (tert-Butanol) Intermediate4->tBuOH

Caption: Mechanism of Boc protection of an amine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Boc_Amine R-NH-Boc (Boc-protected Amine) Protonation Protonation of Carbonyl Boc_Amine->Protonation Acid H⁺ (Strong Acid, e.g., TFA) Acid->Protonation Fragmentation C-O Bond Cleavage Protonation->Fragmentation Forms Carbocation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid tBu_Cation t-Bu⁺ (tert-Butyl Cation) Fragmentation->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Unstable Free_Amine R-NH₃⁺ (Free Amine Salt) Decarboxylation->Free_Amine CO2 CO₂ (Carbon Dioxide) Decarboxylation->CO2 SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple next Boc-Amino Acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection For next amino acid Final_Cleavage Final Cleavage from Resin Repeat->Final_Cleavage Synthesis Complete

References

A Comprehensive Technical Guide to the Solubility of Boc-Lys-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Nα-tert-Butoxycarbonyl-L-lysine (Boc-Lys-OH), a pivotal building block in peptide synthesis and various bioconjugation applications. A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, enhancing yield, and ensuring the purity of synthesized peptides and other derivatives. This document consolidates available solubility data, presents detailed experimental protocols for solubility determination, and illustrates key concepts through logical diagrams.

Core Concepts in this compound Solubility

The solubility of this compound is primarily dictated by its molecular structure, which features a hydrophilic amino acid backbone (lysine) and a lipophilic tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This amphiphilic nature results in a varied solubility profile across different organic solvents. Key factors influencing its solubility include:

  • Solvent Polarity: The polarity of the solvent plays a critical role. Polar protic solvents can interact with the free carboxylic acid and the ε-amino group of the lysine (B10760008) side chain, while polar aprotic solvents can solvate the molecule through dipole-dipole interactions. Nonpolar solvents are generally less effective.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor significantly impacts the dissolution of this compound, which has multiple sites for hydrogen bonding.

  • Temperature: Solubility is generally temperature-dependent, although specific data across a range of temperatures for this compound is not extensively published.

  • pH: In aqueous and protic solvent systems, the pH can drastically alter the charge state of the molecule's carboxylic acid and amino groups, thereby affecting its solubility.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative data for this compound is not abundant in publicly available literature, the following tables summarize the existing qualitative and quantitative information to guide solvent selection. For comparative purposes, data for the related and commonly used derivative, Fmoc-Lys(Boc)-OH, is also included.

Table 1: Solubility of this compound (Nα-tert-Butoxycarbonyl-L-lysine)

SolventSolubilityRemarks
WaterSoluble[1][2]A quantitative value of 100 mg/mL has been reported, requiring ultrasonication[3]
MethanolSlightly Soluble[1][2]Sonication may improve solubility[2]
Dimethyl Sulfoxide (DMSO)Soluble[4]A common solvent for dissolving protected amino acids
Dichloromethane (DCM)Soluble[4]Frequently used in peptide synthesis
AcetoneSoluble[5]A polar aprotic solvent
ChloroformSoluble[5]A less polar organic solvent
Ethyl AcetateSoluble[5]A moderately polar solvent
Acetic AcidSlightly Soluble[2]

Table 2: Solubility of Related Lysine Derivatives

CompoundSolventSolubility
Fmoc-Lys(Boc)-OHDimethyl Sulfoxide (DMSO)≥100.8 mg/mL[6]
Water≥4.69 mg/mL[6]
Ethanol (EtOH)≥51 mg/mL[6]
Dimethylformamide (DMF)"Clearly soluble" at 1 mmol in 2 mL[7]
WaterSlightly soluble[8]
Boc-Lys(Boc)-OHDimethyl Sulfoxide (DMSO)80.00 mg/mL (Sonication recommended)
ChloroformSoluble[9]
EtherSoluble[9]
Ethyl AcetateSoluble[9]
MethanolSoluble[9]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in a specific organic solvent. This protocol is adapted from standard methodologies for amino acid derivatives.[10]

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Pipettes

  • 0.2 µm syringe filter

  • Pre-weighed evaporation dish or vial

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.2 µm syringe filter into a pre-weighed evaporation dish to remove any microscopic solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a drying oven at a temperature suitable for evaporating the solvent without degrading the this compound (e.g., 40-50 °C). A vacuum desiccator can also be used for this purpose.

    • Dry the sample until a constant weight is achieved.

    • Accurately weigh the evaporation dish containing the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

    • Express the solubility in the desired units (e.g., mg/mL, g/L) by dividing the mass of the dissolved solid by the volume of the supernatant collected.

Visualizing Key Processes and Concepts

To further clarify the factors influencing solubility and the experimental workflow, the following diagrams are provided.

G Factors Influencing this compound Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_structure Molecular Structure (Amphiphilic) solubility Solubility solute_structure->solubility h_bond Hydrogen Bonding Sites (COOH, NH2, NH-Boc) h_bond->solubility pka pKa Values (Charge State) pka->solubility polarity Polarity (Polar/Nonpolar, Protic/Aprotic) polarity->solubility h_bond_solvent Hydrogen Bonding (Donor/Acceptor) h_bond_solvent->solubility temperature Temperature temperature->solubility pressure Pressure (Usually atmospheric) pressure->solubility

Factors influencing this compound solubility.

G Experimental Workflow for Solubility Determination start Start saturate Prepare Saturated Solution (Excess this compound in solvent) start->saturate equilibrate Equilibrate (Thermostatic shaker, 24-48h) saturate->equilibrate settle Settle Solids equilibrate->settle withdraw Withdraw Supernatant (Known volume) settle->withdraw filter Filter Supernatant (0.2 µm syringe filter) withdraw->filter evaporate Evaporate Solvent (Drying oven / vacuum) filter->evaporate weigh Weigh Dried Residue evaporate->weigh calculate Calculate Solubility (mass/volume) weigh->calculate end End calculate->end

References

An In-depth Technical Guide to the Stability of Nα-Boc-L-lysine (Boc-Lys-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Nα-tert-butyloxycarbonyl-L-lysine (Boc-Lys-OH) under a variety of conditions relevant to its storage, handling, and use in scientific research and pharmaceutical development. Understanding the stability profile of this critical raw material is essential for ensuring the integrity of synthetic peptides and other derivatives, as well as for defining appropriate storage and handling protocols.

Introduction to this compound

Nα-Boc-L-lysine is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing the highly reactive amino terminus from participating in unwanted side reactions during peptide bond formation. The Boc group's utility stems from its stability under neutral and basic conditions and its facile removal under acidic conditions, a key principle of orthogonal protection strategies in multi-step synthesis.[1][2]

General Stability and Storage Recommendations

This compound is a white to off-white crystalline powder that is generally stable when stored under appropriate conditions. For long-term storage, it is recommended to keep this compound in a tightly sealed container in a dry and cool place, typically at temperatures between 2°C and 8°C.[3] While it can be stored at room temperature for temporary periods, prolonged exposure to ambient conditions, especially humidity and light, should be avoided to minimize potential degradation. When removing from cold storage, it is crucial to allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the product.

This compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[4] Its solubility in aqueous solutions is limited but can be increased by adjusting the pH.

Stability Under Forced Degradation Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for identifying potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Acidic Conditions

The Boc protecting group is designed to be labile under acidic conditions. This cleavage is the basis for its use in peptide synthesis.[1][5] The deprotection mechanism involves protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA), followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6]

Degradation Pathway under Acidic Conditions: The primary "degradation" under acidic conditions is the intended deprotection to L-lysine.

BocLysOH This compound ProtonatedBoc Protonated Intermediate BocLysOH->ProtonatedBoc + H⁺ (e.g., TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - tert-Butyl Cation tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation Lysine L-Lysine CarbamicAcid->Lysine - CO₂ CO2 CO₂ CarbamicAcid->CO2 cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Acidic Hydrolysis (e.g., 0.1M HCl) A->B C Basic Hydrolysis (e.g., 0.1M NaOH) A->C D Thermal Stress (e.g., 60°C in solution) A->D E Oxidative Stress (e.g., 3% H₂O₂) A->E F Photolytic Stress (UV/Vis light exposure) A->F G Control (No Stress) A->G H Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->H C->H D->H E->H F->H G->H I Neutralize/Quench Reaction H->I J Analyze by HPLC I->J K Quantify this compound & Degradation Products J->K

References

Orthogonal Protection Strategies Using Boc-Lysine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, particularly for complex therapeutic and research-grade peptides, the principle of orthogonal protection is paramount. This strategy allows for the selective removal of specific protecting groups under distinct chemical conditions, enabling the synthesis of modified peptides such as branched peptides, cyclic peptides, and peptide conjugates with high precision. This technical guide provides a comprehensive overview of orthogonal protection strategies centered around Nα-Boc-L-lysine derivatives, offering detailed experimental protocols, quantitative data, and logical workflows to aid researchers in this intricate field.

Core Principles of Orthogonal Protection in Boc-SPPS

The foundation of solid-phase peptide synthesis (SPPS) using a Boc (tert-butyloxycarbonyl) strategy involves the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain. This group is typically removed at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).[1] For trifunctional amino acids like lysine (B10760008), which possesses a reactive ε-amino group in its side chain, a more permanent protecting group is required that is stable to the conditions of α-Boc removal.

An orthogonal protecting group for the lysine side chain must, therefore, be removable under conditions that do not cleave the Nα-Boc group or other side-chain protecting groups and do not cleave the peptide from the resin support. The strategic selection of this side-chain protection is critical for achieving the desired peptide modifications.

Key Boc-Lysine Derivatives and Their Orthogonal Deprotection

Several Boc-lysine derivatives are commercially available, each with a unique side-chain protecting group that offers orthogonality to the Boc group. The choice of derivative depends on the desired modification and the overall synthetic strategy.

Boc-Lysine DerivativeSide-Chain Protecting GroupDeprotection ConditionsOrthogonality to Nα-BocKey Applications
Boc-Lys(Fmoc)-OH Fmoc (9-fluorenylmethyloxycarbonyl)Base (e.g., 20% piperidine (B6355638) in DMF)Fully OrthogonalSynthesis of protected peptide fragments, on-resin labeling.[1]
Boc-Lys(Alloc)-OH Alloc (Allyloxycarbonyl)Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane)Fully OrthogonalSynthesis of cyclic and branched peptides, on-resin modifications.[2][3]
Boc-Lys(Dde)-OH Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2% Hydrazine (B178648) in DMFFully OrthogonalSynthesis of branched peptides, bioconjugation, and labeling.[4][5]
Boc-Lys(Mtt)-OH Mtt (4-methyltrityl)Highly dilute acid (e.g., 0.5-2% TFA in DCM)Quasi-OrthogonalSynthesis of branched and cyclic peptides.[6][7][8][9]

Experimental Protocols

The following sections provide detailed methodologies for the selective deprotection of the side-chain protecting groups of various Boc-lysine derivatives and their application in the synthesis of complex peptides.

Protocol 1: Selective Deprotection of the Fmoc Group from Boc-Lys(Fmoc)-OH

This protocol is utilized when a specific lysine side chain needs to be deprotected for subsequent modification while the peptide remains on the solid support.

Materials:

  • Peptide-resin containing Boc-Lys(Fmoc)-OH

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature.[6]

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5 times).

  • Wash the resin with DCM (3 times).

  • The resin is now ready for the subsequent coupling reaction on the deprotected lysine side chain.

Protocol 2: Selective Deprotection of the Alloc Group from Boc-Lys(Alloc)-OH

This procedure details the removal of the Alloc group using a palladium catalyst, a common method for on-resin modifications.

Materials:

  • Peptide-resin containing Boc-Lys(Alloc)-OH

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (B129415) (PhSiH₃)

  • Anhydrous DCM

Procedure:

  • Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

  • Drain the DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents relative to the resin substitution) and phenylsilane (20 equivalents) in anhydrous DCM.[10]

  • Add the catalyst solution to the resin.

  • Agitate the mixture at room temperature for 2 hours.[10]

  • Drain the solution.

  • Wash the resin thoroughly with DCM (5 times).

  • Wash the resin with a 0.5% solution of diethyldithiocarbamate (B1195824) in DMF to scavenge any residual palladium.

  • Wash the resin with DMF (5 times) and DCM (3 times).

  • The resin is now ready for the next synthetic step.

Protocol 3: Selective Deprotection of the Dde Group from Boc-Lys(Dde)-OH

This protocol describes the removal of the Dde protecting group using hydrazine, a method widely used for creating branched peptides and for bioconjugation.

Materials:

  • Peptide-resin containing Boc-Lys(Dde)-OH

  • 2% (v/v) hydrazine monohydrate in DMF

  • DMF

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 2% hydrazine in DMF solution to the resin.

  • Agitate the mixture for 3-10 minutes at room temperature.[4][5]

  • Drain the deprotection solution.

  • Repeat steps 3-5 two more times.[5]

  • Wash the resin thoroughly with DMF (5 times).

  • The resin is now ready for modification at the deprotected lysine side chain.

Protocol 4: Selective Deprotection of the Mtt Group from Boc-Lys(Mtt)-OH

The Mtt group is highly acid-labile and requires carefully controlled conditions for its removal to maintain the integrity of the Nα-Boc group.

Materials:

  • Peptide-resin containing Boc-Lys(Mtt)-OH

  • 0.5-2% (v/v) TFA in DCM

  • 1-5% (v/v) Triisopropylsilane (TIS) as a scavenger

  • DCM

  • 10% (v/v) Diisopropylethylamine (DIPEA) in DMF

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution of 0.5-2% TFA and 1-5% TIS in DCM.

  • Treat the resin with the deprotection solution for 1-2 minutes. Repeat this treatment 10-15 times until the yellow color of the Mtt cation is no longer observed in the filtrate.[6]

  • Immediately wash the resin with DCM (3 times).

  • Neutralize the resin by washing with 10% DIPEA in DMF (2 times for 2 minutes each).[6]

  • Wash the resin with DMF (3 times) and DCM (3 times).

  • The resin is now ready for the synthesis of a peptide branch or other modifications.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of key experimental processes involving orthogonal protection with Boc-lysine derivatives.

Branched_Peptide_Synthesis node_start Start with Resin node_spps Boc-SPPS of Main Chain node_start->node_spps node_boc_lys Incorporate Boc-Lys(X)-OH node_spps->node_boc_lys node_spps2 Continue Boc-SPPS of Main Chain node_boc_lys->node_spps2 node_deprotect Selective Side-Chain Deprotection of X node_spps2->node_deprotect node_branch_spps Boc-SPPS of Branched Chain node_deprotect->node_branch_spps node_cleavage Final Cleavage and Deprotection node_branch_spps->node_cleavage node_purify Purify Branched Peptide node_cleavage->node_purify

Caption: Workflow for branched peptide synthesis using Boc-Lys(X)-OH.

Cyclic_Peptide_Synthesis node_start Start with Resin node_spps Boc-SPPS of Linear Peptide with Boc-Lys(X)-OH and Boc-AA(Y)-OH node_start->node_spps node_deprotect_x Selective Deprotection of Lys Side-Chain (X) node_spps->node_deprotect_x node_deprotect_y Selective Deprotection of AA Side-Chain (Y) node_deprotect_x->node_deprotect_y node_cyclize On-Resin Cyclization node_deprotect_y->node_cyclize node_cleavage Final Cleavage and Deprotection node_cyclize->node_cleavage node_purify Purify Cyclic Peptide node_cleavage->node_purify

Caption: Workflow for side-chain to side-chain cyclic peptide synthesis.

Bioconjugation_Workflow node_start Start with Resin node_spps Boc-SPPS of Peptide with Boc-Lys(X)-OH node_start->node_spps node_deprotect Selective Side-Chain Deprotection of X node_spps->node_deprotect node_conjugate On-Resin Conjugation of Label/Drug node_deprotect->node_conjugate node_cleavage Final Cleavage and Deprotection node_conjugate->node_cleavage node_purify Purify Peptide Conjugate node_cleavage->node_purify

Caption: Workflow for on-resin bioconjugation using a Boc-lysine derivative.

Conclusion

The use of Boc-lysine derivatives with orthogonal side-chain protecting groups provides a powerful and versatile toolkit for the synthesis of complex and modified peptides. A thorough understanding of the specific deprotection conditions for each protecting group is essential for the successful implementation of these strategies. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel peptide-based molecules with high fidelity and for a wide range of applications, from basic research to therapeutic development.

References

A Technical Guide to Side-Chain Protected Boc-Lys-OH Derivatives for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications and methodologies of three key side-chain protected Boc-L-lysine-OH derivatives: Boc-Lys(Mtt)-OH, Boc-Lys(Z)-OH, and Boc-Lys(Fmoc)-OH. These building blocks are instrumental in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides with site-specific modifications, such as branching, cyclization, and the attachment of various moieties.[1][2][3]

Introduction to Orthogonal Protection in Peptide Synthesis

In SPPS, the α-amino group of the growing peptide chain is temporarily protected, typically with a Boc (tert-butyloxycarbonyl) group in Boc-based strategies. Simultaneously, reactive amino acid side chains are protected with groups that are stable to the conditions used for α-amino deprotection. The concept of "orthogonality" is crucial; it allows for the selective removal of a specific protecting group under conditions that do not affect other protecting groups on the peptide or the linkage to the solid support.[3] This principle is fundamental to the strategic use of Boc-Lys(Mtt)-OH, Boc-Lys(Z)-OH, and Boc-Lys(Fmoc)-OH.

Physicochemical Properties

A clear understanding of the physical and chemical properties of these protected amino acids is essential for their effective use in SPPS. The following table summarizes key properties.

PropertyBoc-Lys(Mtt)-OHBoc-Lys(Z)-OHBoc-Lys(Fmoc)-OH
Molecular Formula C₃₁H₃₈N₂O₄C₁₉H₂₈N₂O₆C₂₆H₃₂N₂O₆
Molecular Weight 502.66 g/mol 380.44 g/mol 468.54 g/mol
Appearance White to off-white solidWhite powderWhite powder
Solubility Soluble in DMF, DCM.[4] Less soluble in water.[4]Generally soluble in organic solvents like DMF and DMSO.Soluble in DMF, DMSO, Chloroform, DCM, Ethyl Acetate, Acetone.[5] Slightly soluble in water.[5]

Side-Chain Protecting Groups: A Comparative Overview

The choice of the side-chain protecting group for lysine (B10760008) depends on the overall synthetic strategy and the desired site for modification. The Mtt, Z, and Fmoc groups offer distinct deprotection chemistries, providing the researcher with a versatile toolkit.

Protecting GroupChemical NameDeprotection ConditionsOrthogonality in Boc-SPPSKey Applications
Mtt 4-MethyltritylMildly acidic (e.g., 1-2% TFA in DCM)[5]Orthogonal to Boc and other acid-labile groups cleaved by stronger acids.On-resin side-chain modification, branched and cyclic peptide synthesis.[1][3]
Z BenzyloxycarbonylCatalytic hydrogenation (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH)Not fully orthogonal; Boc group can be partially cleaved under strong acid conditions.Preparation of protected peptide fragments.
Fmoc 9-FluorenylmethyloxycarbonylBasic (e.g., 20% piperidine (B6355638) in DMF)Fully orthogonal to the acid-labile Boc group.Synthesis of peptides with site-specific modifications where the side chain is deprotected under basic conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protected amino acids. The following sections provide step-by-step protocols for key experimental procedures.

General Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle

This protocol outlines the standard cycle for elongating a peptide chain on a solid support using Boc-protected amino acids.

Workflow for a single coupling cycle in Boc-SPPS.

General Boc-SPPS Cycle Resin Peptide-Resin Boc_Deprotection Boc Deprotection (50% TFA in DCM) Resin->Boc_Deprotection Wash_1 Wash (DCM) Boc_Deprotection->Wash_1 Neutralization Neutralization (10% DIEA in DMF) Wash_1->Neutralization Wash_2 Wash (DMF) Neutralization->Wash_2 Coupling Coupling (Boc-AA-OH, Coupling Reagents in DMF) Wash_2->Coupling Wash_3 Wash (DMF) Coupling->Wash_3 Next_Cycle Next Cycle or Final Deprotection Wash_3->Next_Cycle

Caption: General workflow for one cycle of Boc-based solid-phase peptide synthesis.

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30-60 minutes.[6]

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc group.[7]

  • Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.

  • Neutralization: Neutralize the N-terminal amine with a solution of 10% diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).[7]

  • Washing: Wash the resin with DMF to remove excess base.

  • Coupling: Couple the next Boc-protected amino acid (3-5 equivalents) using a suitable coupling agent (e.g., HBTU/DIEA or DIC/HOBt) in DMF for 1-2 hours.[5]

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat steps 2-7 for each amino acid in the peptide sequence.

On-Resin Side-Chain Deprotection

The Mtt group is highly acid-labile and can be selectively removed on-resin.[5]

Workflow for on-resin deprotection of the Mtt group.

On-Resin Mtt Deprotection Start Peptide-Resin with Boc-Lys(Mtt) Wash_DCM_1 Wash with DCM Start->Wash_DCM_1 Deprotection Treat with 1-2% TFA/TIS in DCM (multiple short treatments) Wash_DCM_1->Deprotection Wash_DCM_2 Wash with DCM Deprotection->Wash_DCM_2 Neutralization Neutralize with 10% DIEA in DMF Wash_DCM_2->Neutralization Wash_DMF Wash with DMF Neutralization->Wash_DMF End Peptide-Resin with deprotected Lys side-chain Wash_DMF->End

Caption: Workflow for the selective on-resin deprotection of the Mtt group.

Protocol:

  • Washing: Wash the peptide-resin with DCM.

  • Deprotection: Treat the resin with a freshly prepared solution of 1-2% TFA and 1-5% triisopropylsilane (B1312306) (TIS) in DCM.[5] Perform multiple short treatments (e.g., 5-10 treatments of 2 minutes each) until the yellow color of the Mtt cation is no longer observed in the filtrate.[5]

  • Washing: Wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF.[5]

  • Washing: Wash the resin with DMF. The resin is now ready for on-resin side-chain modification.

The Z group can be removed by catalytic hydrogenation. Catalytic transfer hydrogenation using a hydrogen donor is often more practical for SPPS.

Protocol:

  • Resin Swelling: Swell the peptide-resin in a suitable solvent such as DMF.

  • Catalyst and Donor Addition: Add a palladium catalyst (e.g., 10% Pd on carbon) and a hydrogen donor (e.g., formic acid or 1,4-cyclohexadiene).[8][9]

  • Reaction: Gently agitate the mixture at room temperature. The reaction time can vary from minutes to hours depending on the specific conditions and the peptide sequence.[8]

  • Filtration: Filter the resin to remove the catalyst and reaction by-products.

  • Washing: Wash the resin thoroughly with the reaction solvent, followed by DCM and DMF.

The Fmoc group is base-labile and its removal is a standard procedure in Fmoc-based SPPS.

Workflow for on-resin deprotection of the Fmoc group.

On-Resin Fmoc Deprotection Start Peptide-Resin with Boc-Lys(Fmoc) Deprotection_1 Treat with 20% Piperidine in DMF (2 min) Start->Deprotection_1 Deprotection_2 Treat with 20% Piperidine in DMF (5-10 min) Deprotection_1->Deprotection_2 Wash_DMF Wash with DMF Deprotection_2->Wash_DMF End Peptide-Resin with deprotected Lys side-chain Wash_DMF->End

Caption: Workflow for the selective on-resin deprotection of the Fmoc group.

Protocol:

  • First Deprotection: Treat the peptide-resin with a solution of 20% piperidine in DMF for 2 minutes.[5]

  • Second Deprotection: Drain the resin and add a fresh solution of 20% piperidine in DMF for 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all remaining side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the protecting groups used.

Protocol for a Standard TFA Cleavage:

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[5] Scavengers like TIS are crucial to prevent side reactions.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether multiple times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Boc-Lys(Mtt)-OH, Boc-Lys(Z)-OH, and Boc-Lys(Fmoc)-OH are indispensable tools in modern peptide chemistry. Their distinct side-chain protecting groups, with their orthogonal deprotection schemes, provide researchers with the flexibility to synthesize a wide array of complex and modified peptides for various applications in research, diagnostics, and drug development. A thorough understanding of their chemical properties and the associated experimental protocols is paramount for their successful implementation in the laboratory.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Boc-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of the two major isomers of Boc-L-lysine: Nα-(tert-Butoxycarbonyl)-L-lysine and Nε-(tert-Butoxycarbonyl)-L-lysine. These compounds are fundamental building blocks in modern peptide synthesis and are crucial for the development of peptide-based therapeutics. This document details their properties, experimental protocols for their use, and the strategic logic behind their application in synthetic chemistry.

Physical and Chemical Properties

The tert-butoxycarbonyl (Boc) protecting group can be attached to either the α-amino or the ε-amino group of L-lysine, resulting in two distinct isomers with different applications in peptide synthesis. The physical and chemical properties of these isomers are summarized below.

Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH)

This isomer has the Boc group protecting the α-amino group, leaving the ε-amino group available for side-chain modifications or specific coupling reactions.

PropertyValueReferences
CAS Number 13734-28-6[1]
Molecular Formula C11H22N2O4[1]
Molecular Weight 246.30 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point ~205 °C (decomposition)[3]
Solubility Soluble in water and methanol[4]
Optical Rotation [α]D/20 = +21.5 ± 1.5° (c=2 in MeOH)[2]
Nε-(tert-Butoxycarbonyl)-L-lysine (H-Lys(Boc)-OH)

In this isomer, the Boc group protects the ε-amino group of the lysine (B10760008) side chain, leaving the α-amino group free for peptide bond formation in solid-phase peptide synthesis (SPPS).

PropertyValueReferences
CAS Number 2418-95-3[5]
Molecular Formula C11H22N2O4[5]
Molecular Weight 246.30 g/mol [5]
Appearance White to off-white powder[5]
Melting Point 244 - 248 °C[5]
Solubility Slightly soluble in water[6][]
Optical Rotation [α]D/20 = +15 ± 3° (c=1 in Acetic Acid)[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nα-Boc-L-lysine:

  • ¹H NMR (D₂O): The spectrum shows characteristic signals for the α-proton around 3.88 ppm. The protons of the tert-butyl group of the Boc protecting group appear as a singlet at approximately 1.44 ppm. The methylene (B1212753) protons of the lysine side chain appear as multiplets between 1.43 and 3.01 ppm.[1]

  • ¹³C NMR (Methanol-d4): Key resonances include the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, and the various carbons of the lysine backbone and side chain.[8]

Nε-Boc-L-lysine:

  • ¹H NMR: The α-proton signal is typically observed, along with the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector. The methylene protons of the lysine side chain show distinct chemical shifts due to the presence of the Boc group on the ε-amino group.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons, the carbons of the Boc group, and the six carbons of the lysine moiety, with the chemical shift of the ε-carbon being significantly affected by the attached Boc group.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Nα-Boc-L-lysine: The FTIR spectrum displays a characteristic N-H stretching vibration around 3348 cm⁻¹. A strong band associated with the C=O stretching of the carbonyl group is observed at approximately 1710 cm⁻¹.[9] Bands corresponding to the alkyl groups, including the overtone of the Boc C-(CH₃)₃ group, are also present.[9]

  • Nε-Boc-L-lysine: The spectrum shows a prominent carbonyl group peak from the Boc moiety.[10] The presence of the free α-amino group and the protected ε-amino group will give rise to characteristic N-H stretching and bending vibrations.

Experimental Protocols

Boc Deprotection using Trifluoroacetic Acid (TFA)

The Boc group is labile under acidic conditions and is commonly removed using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected lysine derivative

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated) or other suitable base for neutralization

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected lysine in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.[2]

  • Stir the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting residue is the amine salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize it with a saturated solution of sodium bicarbonate or another appropriate base until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected lysine derivative.

Mechanism of Boc Deprotection: The deprotection proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[12]

Boc_Deprotection Boc_Lysine Boc-Protected Lysine Protonated Protonated Carbamate Boc_Lysine->Protonated + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine Free Amine (Lysine) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 SPPS_Workflow Start Start: Resin with anchored C-terminal amino acid Deprotection 1. Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM, Neutralizing agent) Deprotection->Wash1 Coupling 3. Coupling (Nε-Boc-L-lysine + Activating agent) Wash1->Coupling Wash2 4. Wash (DCM, DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage from Resin & Side-chain deprotection (e.g., HF) Repeat->Cleavage No Purification Purification of Peptide Cleavage->Purification Orthogonal_Protection cluster_Peptide Fully Protected Peptide cluster_Reagents Deprotection Reagents Peptide_Backbone Peptide Backbone Alpha_Amine α-Amino Group (Protected with Boc) Side_Chain Lysine Side Chain (Protected with Z) TFA Mild Acid (TFA) Alpha_Amine->TFA Selective Removal Carboxyl_Terminus C-Terminus (Protected with Bzl) Strong_Acid Strong Acid (HF) / H₂/Pd Side_Chain->Strong_Acid Selective Removal Carboxyl_Terminus->Strong_Acid Selective Removal Base Base (e.g., Piperidine)

References

Methodological & Application

The Strategic Role of Boc-Lys-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic incorporation of polyfunctional amino acids is paramount for the development of complex and therapeutically relevant peptides. Among these, lysine (B10760008), with its versatile side-chain amino group, offers a key locus for molecular elaboration. The use of Nα-tert-butyloxycarbonyl-L-lysine (Boc-Lys-OH) and its derivatives in Solid-Phase Peptide Synthesis (SPPS) provides a robust platform for creating branched peptides, cyclic peptides, and site-specific conjugates. This document offers detailed application notes and experimental protocols to guide researchers in leveraging the unique capabilities of this compound in their synthetic endeavors.

Core Principles: Orthogonal Protection in Lysine Chemistry

The successful synthesis of modified peptides hinges on the principle of orthogonal protection, wherein different protecting groups on an amino acid can be selectively removed under distinct chemical conditions. In the context of Boc-SPPS, the α-amino group is protected by the acid-labile Boc group. The ε-amino group of the lysine side chain can be protected by a variety of groups, each with its own unique lability, allowing for precise control over the synthetic route.

Key orthogonal protecting groups for the lysine side chain in conjunction with a Boc-protected α-amino group include:

  • Boc (tert-butyloxycarbonyl): Requires strong acid for removal, typically in the final cleavage step.

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group, offering orthogonality to the acid-labile Boc group. This allows for selective deprotection of the lysine side chain on-resin for further modification.

  • Msc (Methylsulfonylethoxycarbonyl): Another base-labile protecting group, providing an alternative orthogonal strategy to Fmoc for complex peptide synthesis.[1]

  • Mtt (4-Methyltrityl): A highly acid-labile group that can be removed under very mild acidic conditions, leaving the more robust Boc group and other acid-labile side-chain protecting groups intact.[2] This is particularly useful for on-resin side-chain manipulation.

  • Z (Benzyloxycarbonyl): Removable by catalytic hydrogenation or strong acid.

The choice of the ε-amino protecting group is dictated by the desired modification and the overall synthetic strategy.

Applications of this compound in SPPS

The versatility of orthogonally protected this compound derivatives enables a wide range of applications in peptide science and drug development.

Synthesis of Branched Peptides

Branched peptides, where a second peptide chain is attached to the side chain of a lysine residue, are of significant interest for developing vaccines, drug delivery systems, and synthetic enzymes.[2] The synthesis of such structures relies on the selective deprotection of the lysine ε-amino group, followed by the stepwise elongation of the branch.

Peptide Cyclization

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. This compound derivatives with an orthogonally protected side chain can be used to form a lactam bridge with a corresponding acidic residue (e.g., Asp or Glu) in the peptide sequence, leading to side-chain-to-side-chain cyclization.

Site-Specific Conjugation

The ability to deprotect a single lysine side chain on-resin provides a specific handle for the attachment of various moieties, including small molecule drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains. This is a cornerstone of modern peptide-drug conjugate (PDC) development, allowing for the creation of homogenous and well-defined therapeutic agents.[3]

Synthesis of Ubiquitin and Ubiquitin Conjugates

Ubiquitin is a 76-amino acid protein that plays a crucial role in cellular regulation through its conjugation to target proteins, often via lysine residues. The chemical synthesis of ubiquitin and its derivatives is essential for studying the ubiquitin-proteasome system. Boc-Lys(Msc)-OH is a valuable building block in this context, enabling the site-specific modifications required for these complex syntheses.[1][4]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of peptides using this compound and its derivatives. It is important to note that yields and purities are highly sequence-dependent and can be influenced by the choice of resin, coupling reagents, and purification methods.

ApplicationLysine DerivativePeptide/ConstructCrude Yield (%)Final Purity (%)Reference
Branched Peptides Fmoc-Lys(Mmt)-OHBranched HIV-1 antibody epitope gp41-79
Fmoc-Lys(Alloc)-OHBranched HIV-1 antibody epitope gp41-82[5]
Fmoc-Lys(ivDde)-OHBranched HIV-1 antibody epitope gp41-93[5]
Dendrimer Synthesis Boc-Lys(Boc)-OHGeneration 1 Poly(L-lysine) Dendron85-[6]
Boc-Lys(Boc)-OHGeneration 2 Poly(L-lysine) Dendron82-[6]
Boc-Lys(Boc)-OHGeneration 3 Poly(L-lysine) Dendron75-[6]
Ubiquitin Synthesis Various Fmoc-amino acidsUbiquitin (crude)54-
Various Fmoc-amino acidsUbiquitin (after refolding and purification)14>95[2]

Table 1: Representative yields and purities for peptides synthesized using lysine derivatives.

Protecting GroupDeprotection ConditionsEfficacyKey ConsiderationsReference
Mtt 1-2% TFA in DCM with 1-5% TISEffectiveRisk of premature cleavage of other acid-labile groups (e.g., Boc, tBu) and from resin.[7]
30% Hexafluoroisopropanol (HFIP) in DCM (3 x 5 min)Mild and effective, minimal effect on Boc/tBu groups.A safer alternative to dilute TFA.[7]
30% Perfluoro-tert-butanol in DCM (3 x 15 min)Mild and effective, minimal effect on Boc/tBu groups.Another mild alternative to dilute TFA.[7]
Msc 1 N NaOH in dioxane/methanol/waterEffectiveBase-labile, orthogonal to acid-labile groups. Requires careful washing to remove base.[1]
Fmoc 20% Piperidine in DMFStandard and effectiveBase-labile, orthogonal to acid-labile groups.

Table 2: Comparison of deprotection conditions for common lysine side-chain protecting groups.

Experimental Protocols

The following are generalized protocols for the use of this compound derivatives in SPPS. Researchers should optimize these protocols based on the specific peptide sequence and available instrumentation.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines the fundamental steps for elongating a peptide chain using Boc-protected amino acids.

Workflow for General Boc-SPPS Cycle

Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing Washing (DMF, DCM) Deprotection->Washing Wash Neutralization Neutralization (10% DIEA in DMF) Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Elongated_Resin Elongated Peptide-Resin Coupling->Elongated_Resin Washing_2 Washing->Neutralization

Caption: General workflow for a single cycle in Boc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30-60 minutes.

  • Boc Deprotection: Remove the Nα-Boc protecting group by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM to remove TFA and byproducts.

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).

  • Washing: Wash the resin with DMF and DCM.

  • Amino Acid Coupling: Couple the next Boc-protected amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU/HATU with DIEA, or DIC/HOBt) in DMF for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-7 for each amino acid in the peptide sequence.

Protocol 2: Synthesis of a Branched Peptide using Boc-Lys(Mtt)-OH in a Boc-SPPS Strategy

This protocol details the synthesis of a branched peptide where the main chain is assembled using Boc-SPPS, and a side chain is grown from a lysine residue.

Workflow for Branched Peptide Synthesis using Boc-Lys(Mtt)-OH

cluster_main Main Chain Synthesis (Boc-SPPS) cluster_branch Branch Synthesis Start Start with Resin Main_Chain_Synth Synthesize Main Chain (Boc-SPPS Cycles) Start->Main_Chain_Synth Incorporate_Lys Incorporate Boc-Lys(Mtt)-OH Main_Chain_Synth->Incorporate_Lys Continue_Main_Chain Continue Main Chain Synthesis (Optional) Incorporate_Lys->Continue_Main_Chain Mtt_Deprotection Selective Mtt Deprotection (e.g., 1% TFA in DCM) Continue_Main_Chain->Mtt_Deprotection Neutralize Neutralize (10% DIEA in DMF) Mtt_Deprotection->Neutralize Branch_Synth Synthesize Branch Chain (Boc-SPPS Cycles) Neutralize->Branch_Synth Cleavage Final Cleavage and Deprotection Branch_Synth->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Branched Peptide Purification->Final_Product Peptide Resin-Bound Peptide with Boc-Lys(Fmoc)-OH Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Peptide->Fmoc_Deprotection Selective Removal Free_Epsilon_Amine Free ε-Amino Group on Lysine Side Chain Fmoc_Deprotection->Free_Epsilon_Amine Modification Site-Specific Modification (e.g., Conjugation) Free_Epsilon_Amine->Modification Reaction Modified_Peptide Modified Peptide on Resin Modification->Modified_Peptide

References

Step-by-Step Guide for Using Boc-Lys-OH in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method within SPPS, valued for its robustness, particularly in the synthesis of long or complex peptide sequences. This document provides a detailed guide for the use of Nα-Boc-L-lysine (Boc-Lys-OH) in manual Boc-SPPS.

Lysine (B10760008), with its primary amino group on the side chain (ε-amino), is a crucial amino acid for introducing branching, labels, or for cyclization. When using this compound without a side-chain protecting group, the ε-amino group will be free and reactive. This protocol will detail the standard procedure for incorporating this compound into a linear peptide chain where the lysine side chain is intended to remain as a free amine in the final peptide. For applications requiring selective modification of the lysine side chain, the use of an orthogonally protected derivative such as Boc-Lys(Fmoc)-OH or Boc-Lys(2-Cl-Z)-OH is recommended.[1]

This guide will cover the entire manual synthesis workflow, from resin preparation to the final cleavage and deprotection of the peptide, with a focus on the practical aspects of incorporating this compound.

Data Presentation

The following table summarizes the typical quantitative parameters for a manual Boc-SPPS cycle. These values are illustrative and may require optimization based on the specific peptide sequence and resin characteristics.

StepReagent/ParameterTypical Value/RangePurpose
Resin Swelling Swelling Time30-60 minutesTo allow solvent penetration into the resin beads.
Swelling SolventDichloromethane (DCM)To prepare the resin for the first amino acid coupling.
Boc Deprotection Deprotection Reagent50% Trifluoroacetic Acid (TFA) in DCMTo remove the Nα-Boc protecting group.[2]
Reaction Time1 x 5 min (pre-wash), 1 x 20-30 minTo ensure complete deprotection.[2][3]
Neutralization Neutralization Reagent5-10% Diisopropylethylamine (DIEA) in DCMTo neutralize the protonated N-terminal amine.
Reaction Time2 x 2 minutesTo prepare the amine for coupling.
Amino Acid Coupling Boc-Amino Acid2-4 equivalents (relative to resin loading)To drive the coupling reaction to completion.[3]
Coupling Reagent (e.g., HBTU/HOBt)2-4 equivalentsTo activate the carboxylic acid of the incoming amino acid.[3]
Base (DIEA)4-8 equivalentsTo facilitate the coupling reaction.[3]
Reaction Time1-2 hoursTo form the peptide bond.[3]
Final Cleavage (HF) Cleavage ReagentAnhydrous Hydrogen Fluoride (B91410) (HF)To cleave the peptide from the resin and remove side-chain protecting groups.
Scavengers (e.g., anisole, p-cresol)Varies based on peptide sequenceTo prevent side reactions.
Reaction Time1-2 hoursTo ensure complete cleavage and deprotection.[4]
Temperature-5 to 0 °CTo minimize side reactions.[4]
Final Cleavage (TFMSA) Cleavage ReagentTrifluoromethanesulfonic acid (TFMSA)/TFA/ThioanisoleAn alternative to HF cleavage.[5]
Reaction Time1-15 hours (sequence and resin dependent)To cleave the peptide and remove protecting groups.[5]
Temperature0-25 °CTo control the rate of cleavage.[5]
Expected Outcome Crude Peptide Purity70-90% (sequence dependent)Purity before purification.
Final Yield (after purification)10-40% (sequence dependent)The amount of pure peptide obtained.

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a peptide using this compound.

Materials and Reagents:

  • Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

  • Boc-protected amino acids, including this compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Cleavage cocktail (e.g., anhydrous HF with appropriate scavengers or a TFMSA-based cocktail)

  • Cold diethyl ether

  • Kaiser test kit

  • Manual synthesis vessel (fritted glass funnel or specialized reaction vessel)

  • Shaker

Protocol 1: Manual Boc-SPPS Cycle

1. Resin Preparation and Swelling:

  • Place the desired amount of resin in the synthesis vessel.

  • Wash the resin with DCM (3 x 10 mL/g of resin).

  • Add DCM to the resin until it is fully submerged and allow it to swell for 30-60 minutes with gentle agitation.

2. First Amino Acid Coupling (if not using a pre-loaded resin):

  • Follow a standard protocol for coupling the first Boc-protected amino acid to the resin (e.g., cesium salt method for Merrifield resin).

3. Boc Deprotection:

  • Drain the solvent from the swollen resin.

  • Add a solution of 50% TFA in DCM to the resin (10 mL/g of resin).

  • Agitate for 5 minutes, then drain the solution.[2]

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (5 x 10 mL/g of resin) to remove residual TFA.

4. Neutralization:

  • Add a solution of 10% DIEA in DCM to the resin (10 mL/g of resin).

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step once more.

  • Wash the resin with DCM (3 x 10 mL/g of resin) and then with DMF (3 x 10 mL/g of resin) to prepare for coupling.

5. Amino Acid Coupling (including this compound):

  • In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

  • Add this solution to the neutralized resin.

  • Add the coupling agent (e.g., DIC, 2-4 equivalents) or a pre-dissolved uronium/aminium salt like HBTU (2-4 equivalents) along with DIEA (4-8 equivalents).

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser test. A yellow color indicates a complete reaction (no free primary amines). A blue or purple color indicates an incomplete coupling, and the coupling step should be repeated.

6. Washing:

  • Once the coupling is complete, drain the reaction mixture.

  • Wash the resin thoroughly with DMF (3 x 10 mL/g of resin) and DCM (3 x 10 mL/g of resin) to remove excess reagents and byproducts.

7. Repeat Synthesis Cycle:

  • Repeat steps 3-6 for each subsequent amino acid in the peptide sequence. When incorporating this compound, follow the same procedure as for other Boc-amino acids.

Note on the ε-Amino Group of Lysine: In this protocol, the ε-amino group of the lysine residue incorporated using this compound will be deprotected during the final cleavage step along with the N-terminal Boc group and other side-chain protecting groups. If the intention is to keep the ε-amino group protected for subsequent modifications, a Boc-Lys derivative with an orthogonal side-chain protecting group must be used.

Protocol 2: Final Cleavage and Deprotection

This step should be performed in a well-ventilated fume hood with appropriate safety precautions, especially when using HF.

1. Using Anhydrous Hydrogen Fluoride (HF):

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add appropriate scavengers (e.g., anisole, p-cresol) based on the peptide sequence.

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at -5 to 0 °C for 1-2 hours.[4]

  • Remove the HF by evaporation under a stream of inert gas or under vacuum.

  • Proceed to peptide precipitation.

2. Using Trifluoromethanesulfonic Acid (TFMSA):

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in a round-bottom flask with a stir bar.

  • Add a cleavage cocktail containing TFMSA, TFA, and scavengers (e.g., thioanisole).

  • Stir the mixture at the appropriate temperature (0-25 °C) for the required time (1-15 hours, depending on the resin and peptide).[5]

  • Proceed to peptide precipitation.

3. Peptide Precipitation and Purification:

  • After cleavage, add the reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other small molecules.

  • Dry the crude peptide under vacuum.

  • Dissolve the crude peptide in an appropriate solvent system (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for manual Boc-SPPS incorporating this compound.

Orthogonal Protection Strategy Diagram

Orthogonal_Protection peptide_resin Peptide-Resin with Boc-Lys(Fmoc)-OH incorporated piperidine_treatment Treat with Piperidine (Base) peptide_resin->piperidine_treatment Orthogonal Deprotection tfa_treatment Treat with TFA (Acid) peptide_resin->tfa_treatment Standard Deprotection deprotected_side_chain Selective Deprotection of Lysine Side Chain (ε-NH2) piperidine_treatment->deprotected_side_chain deprotected_n_terminus Deprotection of N-terminus (α-NH2) tfa_treatment->deprotected_n_terminus side_chain_modification Side-Chain Modification (e.g., branching, labeling) deprotected_side_chain->side_chain_modification chain_elongation Continue Peptide Chain Elongation deprotected_n_terminus->chain_elongation

Caption: Orthogonal deprotection of Boc-Lys(Fmoc)-OH.

References

Application Notes and Protocols for Boc-Lys-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity synthesis of complex sequences for research, diagnostics, and therapeutic development. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a foundational and robust method for SPPS, particularly well-suited for certain challenging or long peptide sequences.[1][2] Central to this strategy is the use of Nα-Boc protected amino acids, such as Boc-Lys-OH, which allow for the stepwise assembly of peptides on a solid resin support.

Lysine (B10760008), an essential amino acid, is a frequent component of biologically active peptides, contributing a positive charge at physiological pH and serving as a key site for post-translational modifications and bioconjugation.[3][4] This document provides detailed application notes and protocols for the effective use of this compound and its derivatives in automated peptide synthesizers, focusing on key aspects from resin loading to final peptide cleavage.

Principle of Boc-SPPS

Boc-based Solid-Phase Peptide Synthesis involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin.[5] The process for each amino acid addition is cyclical and consists of three main steps: deprotection, activation/coupling, and washing.

  • Nα-Deprotection: The temporary Nα-Boc protecting group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[6] This exposes a free amine at the N-terminus of the growing peptide chain.

  • Neutralization: The resulting TFA salt of the N-terminal amine must be neutralized to the free amine form to allow for the subsequent coupling reaction. This is typically achieved using a base like diisopropylethylamine (DIEA).[2][7]

  • Activation and Coupling: The carboxylic acid of the incoming Boc-amino acid is activated using a coupling reagent to form a reactive species that readily forms a peptide bond with the free amine on the peptide-resin.[8]

  • Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity of the final peptide.[2]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the permanent side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[1][9]

Boc-Lysine Derivatives and Properties

The choice of lysine derivative depends on the overall synthetic strategy, particularly the desired side-chain modifications. The ε-amino group of lysine must be protected during synthesis to prevent unwanted side reactions.

Compound Structure Molecular Weight ( g/mol ) Key Features & Applications
Boc-Lys(2-Cl-Z)-OH Nα-Boc, Nε-2-chlorobenzyloxycarbonyl414.88[10]The most commonly used lysine derivative for Boc-SPPS. The 2-Cl-Z group is stable to the TFA used for Nα-Boc removal but is readily cleaved by strong acids like HF or TFMSA during the final cleavage step.[9][11]
Boc-Lys(Boc)-OH Nα-Boc, Nε-Boc346.40[12]Features two Boc groups, enhancing stability.[12] Used when the side chain needs to be deprotected under the same conditions as the N-terminus, which can be useful in specific synthetic strategies like the synthesis of dendritic polymers.
Boc-Lys(Fmoc)-OH Nα-Boc, Nε-FmocNot applicable for standard Boc-SPPSThis derivative is used in orthogonal protection schemes, typically within an Fmoc-SPPS strategy where the lysine side chain needs to be deprotected under basic conditions for on-resin modification, while the main chain elongation continues with Fmoc chemistry.[2]

Experimental Protocols for Automated Synthesis

The following protocols are generalized for use on most automated peptide synthesizers operating with Boc chemistry. Users should consult their specific instrument's manual for programming details.

Resin Preparation and First Amino Acid Attachment

The first C-terminal amino acid is attached to a suitable resin, such as Merrifield or PAM resin. The PAM (phenylacetamidomethyl) resin is often preferred as it provides a more acid-stable linkage, reducing peptide loss during the repeated TFA deprotection steps.[6]

Protocol: Attachment to Merrifield Resin (Cesium Salt Method) [1]

  • Swell 1 g of chloromethylated resin (Merrifield resin) in dimethylformamide (DMF).

  • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation.

  • Dissolve the dried Boc-amino acid cesium salt in DMF.

  • Add the amino acid solution to the swollen resin.

  • Heat the reaction mixture at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF, methanol, and DCM, then dry under vacuum.

Automated Synthesis Cycle for Peptide Elongation

This cycle is programmed into the automated synthesizer for each amino acid to be added.

Workflow for a Single Coupling Cycle in Boc-SPPS

G start Start Cycle: Peptide-Resin with N-terminal Boc Group deprotection 1. Deprotection 50% TFA in DCM (1 x 1 min, 1 x 20 min) start->deprotection wash1 2. Wash (DCM, IPA, DCM) deprotection->wash1 neutralization 3. Neutralization 10% DIEA in DCM (2 x 2 min) wash1->neutralization wash2 4. Wash (DCM) neutralization->wash2 coupling 5. Coupling Boc-AA, Activator (e.g., HBTU/HATU), DIEA in DMF/NMP wash2->coupling wash3 6. Wash (DMF/NMP, DCM) coupling->wash3 end End Cycle: Peptide-Resin (n+1) with N-terminal Boc Group wash3->end

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Reagents for Automated Synthesizer:

  • Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). When synthesizing peptides containing sensitive residues like Cys, Met, or Trp, add 0.5% dithiothreitol (B142953) (DTE) as a scavenger.[7][6]

  • Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM.

  • Wash Solvents: DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Amino Acid Solutions: Prepare solutions of Boc-amino acids (including Boc-Lys(2-Cl-Z)-OH) at a concentration of 0.2-0.5 M in DMF or NMP.

  • Activator Solution: Prepare a solution of the chosen coupling reagent (e.g., HBTU, HATU) at a concentration equivalent to the amino acid solution.

Monitoring Coupling Efficiency

To ensure high-quality synthesis, it is crucial to monitor the completion of the coupling reaction. Incomplete coupling leads to the formation of deletion peptides, which can be difficult to purify. The ninhydrin (B49086) (Kaiser) test is a common qualitative method for detecting free primary amines on the resin.[13][14]

Protocol: Qualitative Ninhydrin (Kaiser) Test [14]

  • Collect a small sample of resin beads (5-10 mg) after the coupling step and wash thoroughly with DCM and methanol.

  • Add 2-3 drops of each of the following three solutions to the beads in a small test tube:

    • Solution A: 1 g Ninhydrin in 20 mL n-butanol.

    • Solution B: 40 g Phenol in 20 mL n-butanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color:

    • Yellow/Colorless beads: Coupling is complete (>99.5%).

    • Blue beads: Incomplete coupling. A recoupling step is required.

For quantitative assessment, a spectrophotometric method based on the ninhydrin reaction can be used to determine the exact coupling efficiency.[15][16]

Coupling Reagent Typical Coupling Time Relative Efficiency Notes
DCC/HOBt 60 - 120 minGoodDicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt). Cost-effective but can be slower.
HBTU/HATU 15 - 60 minExcellentBenzotriazole-based uronium salts. Faster and more efficient, especially for sterically hindered amino acids. Recommended for automated synthesis.[8]
PyBOP 30 - 90 minVery GoodPhosphonium-based reagent. Reliable and effective for most couplings.

Note: Coupling efficiency should ideally be >99% for each step to achieve a high yield of the full-length peptide.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the N-terminal Boc group is removed one last time. The peptide is then cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail.

Cleavage Cocktail Selection The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide, especially the presence of sensitive residues that can be modified by reactive species generated during cleavage.

Cocktail Name Composition Target Residues / Use Case Cleavage Time
Standard HF Cleavage 90% HF / 10% AnisoleGeneral purpose for peptides without sensitive residues.45-60 min at 0°C
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)[17]For peptides with Cys, Met, Trp, Tyr.[17][18]2-4 hours at RT
Reagent B ("Odorless") TFA / Phenol / Water / TIPS (88:5:5:2)[18]General purpose, avoids odorous thiols. Good for Trityl-based groups. Does not protect Met from oxidation.[18]1-2 hours at RT
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5)[19]Specifically designed to prevent oxidation of Methionine residues.[19]3 hours at RT

Abbreviations: TFA (Trifluoroacetic acid), EDT (1,2-Ethanedithiol), TIPS (Triisopropylsilane), DMS (Dimethylsulfide).

Protocol: Cleavage with Reagent K

  • Wash the dried peptide-resin with DCM.

  • Suspend the resin in the cleavage cocktail (approx. 10 mL per 1 g of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin to collect the cleavage solution containing the peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrates dropwise into a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Lysine's Role in Signaling and Bioconjugation

Lysine residues are pivotal in cellular signaling, primarily through post-translational modifications (PTMs). The ε-amino group can be acetylated, methylated, or ubiquitinated, which can alter protein function, localization, and interaction partners.[3][20] A key example is the modification of lysine residues on histone tails, which plays a central role in epigenetic regulation of gene expression.[21]

Histone Modification and Gene Regulation Pathway

G cluster_0 Signal Transduction cluster_1 Chromatin State cluster_2 DNA Accessibility & Transcription HATs Histone Acetyltransferases (HATs) Histone Histone Protein (with Lysine Residues) HATs->Histone Adds Acetyl Group HDACs Histone Deacetylases (HDACs) Acetylated_Lys Acetylated Lysine (Neutral Charge) HDACs->Acetylated_Lys Removes Acetyl Group Histone->Acetylated_Lys Acetylation Deacetylated_Lys Deacetylated Lysine (Positive Charge) Acetylated_Lys->Deacetylated_Lys Deacetylation Euchromatin Euchromatin (Relaxed, Accessible DNA) Acetylated_Lys->Euchromatin Leads to Heterochromatin Heterochromatin (Condensed, Inaccessible DNA) Deacetylated_Lys->Heterochromatin Leads to Transcription_On Gene Transcription ACTIVE Euchromatin->Transcription_On Allows Transcription_Off Gene Transcription INACTIVE Heterochromatin->Transcription_Off Prevents

Caption: Lysine acetylation on histones as a key epigenetic switch.

The free ε-amino group of lysine is also a common target for site-specific bioconjugation, allowing for the attachment of molecules such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) chains to peptides.[4] This is often achieved by using an orthogonal protection strategy (e.g., Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Mtt)-OH) where the side chain can be selectively deprotected while the peptide is still on the resin.[22][23]

Conclusion

The use of this compound and its derivatives is a cornerstone of solid-phase peptide synthesis. A thorough understanding of the principles of Boc-SPPS, careful selection of protecting groups, and optimization of coupling and cleavage protocols are essential for the successful automated synthesis of high-purity, lysine-containing peptides. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these critical building blocks in their scientific and drug development endeavors.

References

Application of Boc-Lys(Mt)-OH in Branched Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview of Boc-Lys(Mtt)-OH for Advanced Peptide Architectures

In the landscape of peptide science and drug development, the synthesis of complex, non-linear peptide structures is a critical endeavor for creating novel therapeutics with enhanced biological activity and stability.[1] Nα-Boc-Nε-(4-methyltrityl)-L-lysine (Boc-Lys(Mtt)-OH) has emerged as a pivotal building block for the construction of branched peptides, offering a strategic advantage in the design of intricate molecular architectures.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Boc-Lys(Mtt)-OH in the synthesis of branched peptides.

The core utility of Boc-Lys(Mtt)-OH lies in its orthogonal protection strategy. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the ε-amino group of the lysine (B10760008) side chain is shielded by the highly acid-sensitive 4-methyltrityl (Mtt) group.[2][3] This differential lability allows for the selective removal of the Mtt group under very mild acidic conditions, leaving the Boc group and other acid-sensitive protecting groups intact.[1][3] This unique characteristic is the cornerstone for the site-specific elongation of a second peptide chain from the lysine side chain, leading to the formation of branched peptides.[1][2]

Core Principles and Applications

The primary application of Boc-Lys(Mtt)-OH is in the synthesis of branched peptides and peptide dendrimers, such as Multiple Antigen Peptides (MAPs), which are valuable in immunology and vaccine development.[2] Additionally, the selective deprotection of the Mtt group provides a specific site for the conjugation of various molecules, including small molecule drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, which is crucial in the development of targeted drug delivery systems.[2][4]

While Boc-Lys(Mtt)-OH is designed for Boc-based solid-phase peptide synthesis (SPPS), its Mtt-protected lysine side chain is also utilized in Fmoc-based SPPS strategies, highlighting its versatility.[1]

Experimental Protocols

The synthesis of a branched peptide using Boc-Lys(Mtt)-OH involves a series of well-defined steps, leveraging the principles of orthogonal protection. The following protocols provide a general framework for this process.

Protocol 1: Synthesis of the Main Peptide Chain (Boc-SPPS)
  • Resin Preparation: Begin with a suitable resin for Boc-SPPS, such as Merrifield or PAM resin.[2]

  • Amino Acid Coupling: Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Boc Deprotection: Remove the Boc protecting group from the resin's terminal amino acid by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

  • Neutralization: Neutralize the resin with a solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA), in DCM or DMF.

  • Coupling: Couple the next Boc-protected amino acid to the free amine on the resin using a suitable coupling agent, such as HBTU/DIPEA in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM after each deprotection, neutralization, and coupling step.

  • Chain Elongation: Repeat steps 3-6 for each amino acid in the main peptide chain.[2]

  • Incorporation of Boc-Lys(Mtt)-OH: At the desired branching point, couple Boc-Lys(Mtt)-OH using the standard coupling protocol.[2]

Protocol 2: Selective Mtt Group Deprotection
  • Resin Washing: Once the main peptide chain synthesis is complete, thoroughly wash the resin with DCM.

  • Mtt Deprotection Cocktail: Prepare a solution of 1% TFA in DCM.[2] The addition of scavengers like triisopropylsilane (B1312306) (TIS) (2-5%) is recommended to quench the released trityl cations.[5][6]

  • Deprotection Reaction: Treat the resin with the Mtt deprotection cocktail. The reaction is typically performed at room temperature for 30 minutes, often with repeated treatments until the characteristic yellow color of the trityl cation is no longer observed in the filtrate.[2][5]

  • Monitoring: The deprotection can be monitored by HPLC analysis of a small cleaved sample of the peptide-resin.

  • Washing and Neutralization: After complete deprotection, wash the resin thoroughly with DCM and neutralize with a solution of DIPEA in DMF.

Protocol 3: Synthesis of the Branched Peptide Chain
  • Coupling the First Amino Acid of the Branch: Couple the first Boc-protected amino acid of the branch chain to the now-free ε-amino group of the lysine residue using standard coupling conditions.

  • Chain Elongation: Continue the synthesis of the branched chain by repeating the standard Boc-SPPS cycles as described in Protocol 1.

  • Final Cleavage and Deprotection: Once the synthesis of both the main and branched chains is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed. This is typically achieved by treating the resin with a strong acid cocktail, such as 95% TFA with scavengers (e.g., water, TIS).[1][7]

  • Purification: The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Quantitative Data

While extensive quantitative data for Boc-Lys(Mtt)-OH is not always readily available in recent literature due to the prevalence of Fmoc-SPPS, the following tables summarize key data points related to the synthesis and deprotection of Mtt-protected lysine derivatives.

ParameterValue/ConditionSource
Overall Yield of Fmoc-Lys(Mtt)-OH Synthesis 42%[2]
Mtt Deprotection (Quantitative) 1% TFA in dichloromethane for 30 minutes at room temperature[2]
Mtt Deprotection (Quantitative) Acetic acid/trifluoroethanol/dichloromethane (1:2:7) for 1 hour at room temperature[2]
Mtt Deprotection (Mildest Conditions) 30% hexafluoroisopropanol (HFIP) in dichloromethane (3 x 5 min)[5][8]
Reagent/ConditionObservationSource
1% TFA in DCM Can lead to loss of Trt protecting groups and premature cleavage from Wang and Rink resins.[9]
Addition of Methanol to 1% TFA/DCM Prevents the formation of the yellow Mtt cation, suggesting effective quenching.[9]
10% TFE / 20% HFIP / 70% DCM Complete Mtt cleavage in 16 hours, but can cause partial cleavage of tBu-type protecting groups.[9]

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the key workflows in branched peptide synthesis using Boc-Lys(Mtt)-OH.

G Overall Workflow for Branched Peptide Synthesis Resin Start with Boc-SPPS Resin (e.g., Merrifield) MainChain Synthesize Main Peptide Chain (Boc-SPPS Cycles) Resin->MainChain IncorporateLys Incorporate Boc-Lys(Mtt)-OH at Branching Point MainChain->IncorporateLys MttDeprotect Selective Mtt Group Deprotection (1% TFA in DCM) IncorporateLys->MttDeprotect BranchChain Synthesize Branched Peptide Chain (Boc-SPPS Cycles) MttDeprotect->BranchChain CleavePurify Final Cleavage from Resin and Purification (RP-HPLC) BranchChain->CleavePurify FinalProduct Purified Branched Peptide CleavePurify->FinalProduct

Caption: Overall workflow for the synthesis of branched peptides.

G Boc-SPPS Cycle for Main Chain Elongation Start Peptide-Resin BocDeprotect Boc Deprotection (25-50% TFA/DCM) Start->BocDeprotect Neutralize Neutralization (DIPEA) BocDeprotect->Neutralize Couple Couple Next Boc-Amino Acid Neutralize->Couple Wash Wash Couple->Wash End Elongated Peptide-Resin Wash->End Repeat for next cycle

Caption: Boc-SPPS cycle for main chain elongation.

G Logical Relationship of Orthogonal Protection Peptide Peptide on Resin with Boc-Lys(Mtt)-OH Incorporated Condition1 Mild Acidic Condition (e.g., 1% TFA in DCM) Peptide->Condition1 Condition2 Moderate Acidic Condition (e.g., 25-50% TFA in DCM) Peptide->Condition2 Condition3 Strong Acidic Condition (e.g., 95% TFA) Peptide->Condition3 Result1 Selective Mtt Removal (ε-amino group deprotected) Condition1->Result1 Result2 Boc Group Removal (α-amino group deprotected) Condition2->Result2 Result3 Cleavage from Resin and Global Deprotection Condition3->Result3

Caption: Orthogonal deprotection strategy logic.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a critical strategy in modern drug discovery, offering a method to enhance the metabolic stability, receptor affinity, and bioavailability of peptide-based therapeutics over their linear counterparts.[1] Side-chain to side-chain cyclization, which forms a lactam bridge, is a prevalent technique for constraining the peptide's conformation.[1] This process relies on sophisticated orthogonal protection strategies, where specific protecting groups can be removed selectively without affecting others.

N-α-Boc-N-ε-(4-methyltrityl)-L-lysine (Boc-Lys(Mtt)-OH) is a vital building block for this application, particularly within Boc-based solid-phase peptide synthesis (SPPS).[2] The key feature of this reagent is the 4-methyltrityl (Mtt) group protecting the ε-amino group of the lysine (B10760008) side chain.[1][2] The Mtt group is exceptionally acid-labile and can be cleaved under very mild acidic conditions that leave the N-α-Boc group, other acid-sensitive side-chain protecting groups (e.g., tert-butyl, tBu), and acid-sensitive resin linkers intact.[1][3] This orthogonal property enables the selective deprotection of the lysine side chain while the peptide is still anchored to the solid support, facilitating efficient on-resin cyclization.[1]

These application notes provide a detailed overview of the core principles, experimental protocols, and key data points for the successful synthesis of side-chain cyclic peptides using Boc-Lys(Mtt)-OH.

Core Principles: The Orthogonal Protection Strategy

The utility of Boc-Lys(Mtt)-OH is founded on the concept of orthogonal protection. In peptide synthesis, orthogonality means that a specific protecting group can be removed under conditions that do not affect other protecting groups present in the molecule.[3] The Mtt group is classified as a "super acid-labile" protecting group. It can be selectively cleaved using a dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (B109758) (DCM), often in the presence of a scavenger such as triisopropylsilane (B1312306) (TIS) to quench the released trityl cations.[1][3][4] This allows for the unmasking of the lysine's ε-amino group, which can then react with a deprotected acidic side chain (e.g., from aspartic acid or glutamic acid) to form a stable lactam bridge.

G cluster_0 1. Fully Protected Peptide on Resin cluster_1 2. Selective Mtt Deprotection cluster_2 3. Selective Side-Chain Deprotection cluster_3 4. On-Resin Cyclization P1 Resin-Peptide-Asp(OR)-...-Lys(Mtt)-...-Boc Reagent1 1% TFA in DCM P1->Reagent1 Mild Acid P2 Resin-Peptide-Asp(OR)-...-Lys(NH2)-...-Boc Reagent2 e.g., Pd(PPh3)4 for OAll group P2->Reagent2 Specific Reagent Reagent1->P2 P3 Resin-Peptide-Asp(OH)-...-Lys(NH2)-...-Boc Reagent3 PyBOP / DIEA P3->Reagent3 Coupling Reagent2->P3 P4 Resin-CyclicPeptide-...-Boc Reagent3->P4

Caption: Orthogonal deprotection and on-resin cyclization strategy.

Experimental Workflow Overview

The synthesis of a side-chain cyclized peptide using Boc-Lys(Mtt)-OH involves a sequence of well-defined steps performed on a solid support. This on-resin approach simplifies purification by allowing reagents and by-products to be washed away after each step, significantly improving cyclization yields.[1]

G start Start spps 1. Linear Peptide Synthesis (Boc-SPPS) Incorporate Boc-Lys(Mtt)-OH and Boc-Asp/Glu(O-X)-OH start->spps mtt_deprotect 2. Selective Mtt Deprotection (e.g., 1% TFA in DCM) spps->mtt_deprotect sidechain_deprotect 3. Selective Asp/Glu Side-Chain Deprotection mtt_deprotect->sidechain_deprotect cyclize 4. On-Resin Cyclization (Lactam Bridge Formation) sidechain_deprotect->cyclize wash_dry 5. Wash and Dry Resin cyclize->wash_dry cleave 6. Final Cleavage from Resin & Global Deprotection (e.g., 95% TFA) wash_dry->cleave purify 7. Purification & Analysis (RP-HPLC, Mass Spectrometry) cleave->purify end End purify->end

Caption: General experimental workflow for cyclic peptide synthesis.

Data Presentation

Table 1: Comparative Conditions for Selective Mtt Group Deprotection

The selective removal of the Mtt group is the most critical step. Various conditions have been reported, and the optimal choice may be sequence-dependent. Researchers should perform small-scale trials to determine the best conditions for their specific peptide.

Reagent CocktailConcentration & TimeScavengerNotesReference(s)
Trifluoroacetic Acid (TFA) in DCM0.5 - 2% (v/v)1-5% TIS or TESThe most common method. Multiple short treatments (e.g., 10-15 x 1 min) are often preferred.[3][3][4]
Acetic Acid (AcOH) / Trifluoroethanol (TFE) / DCM1:2:7 (v/v/v)None specifiedA milder alternative to TFA-based cocktails.
Hexafluoroisopropanol (HFIP) / TFE / TES in DCMDCM/HFIP/TFE/TES (6.5:2:1:0.5) for 1 hourTES (included)Effective for complete removal, especially when standard TFA conditions are sluggish.
HOBt in DCM/TFE0.6 M HOBt in a 1:1 mixtureNone specifiedTypically used for the more labile Mmt group, but can be tested for Mtt.

Note: TIS = Triisopropylsilane, TES = Triethylsilane, DCM = Dichloromethane, HOBt = Hydroxybenzotriazole.

Table 2: Representative Experimental Data Log (Template)

Researchers should maintain a detailed log to optimize and reproduce their synthesis.

ParameterDetails
Peptide Sequencee.g., c[Asp-X-Y-Z-Lys]
Resin Type & Loadinge.g., PAM Resin, 0.8 mmol/g
Mtt Deprotection Methode.g., 1% TFA, 5% TIS in DCM, 15 x 1 min
Cyclization Reagente.g., PyBOP (3 eq.), DIEA (6 eq.)
Cyclization Time & Tempe.g., 4 hours, Room Temperature
Crude Peptide Yield (mg)Value
Purity by RP-HPLC (%)Value
Observed Mass (m/z)Value
Expected Mass (m/z)Value

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide (Boc-SPPS)

This protocol outlines the manual synthesis of a linear peptide on a Boc-compatible resin (e.g., PAM resin), incorporating Boc-Lys(Mtt)-OH and an acidic amino acid with an orthogonal protecting group (e.g., Boc-Asp(OAll)-OH).[1]

  • Resin Preparation: Swell the chosen resin (1 equivalent) in DCM for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group from the N-terminus.[3]

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF for 5 minutes (2x).[3]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: Dissolve the next Boc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) and add the activated mixture to the resin. Allow the reaction to proceed for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x).

  • Repeat: Repeat steps 2-8 for each amino acid in the sequence, incorporating Boc-Lys(Mtt)-OH and Boc-Asp(OAll)-OH at the desired positions.[1]

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This critical step must be performed carefully to avoid premature cleavage of other acid-labile groups.[3]

  • Resin Preparation: Swell the peptide-resin from Protocol 1 in DCM for 20 minutes.

  • Deprotection Cocktail: Prepare a fresh solution of 1% TFA and 5% TIS in DCM (v/v/v).

  • Mtt Cleavage: Drain the DCM from the resin. Add the deprotection cocktail and agitate for 1-2 minutes. The solution will typically turn yellow/orange, indicating the release of the Mtt cation.[4]

  • Iterative Treatment: Drain the cocktail and repeat the treatment multiple times (e.g., 10-15 times) with fresh solution until the drained solution becomes colorless.[3][4]

  • Washing: Immediately wash the resin thoroughly with DCM (5x) to remove all traces of acid.

  • Neutralization: Wash the resin with 10% DIEA in DMF (2x) to neutralize any residual acid and then wash with DMF (5x).[3]

Protocol 3: On-Resin Side-Chain Cyclization (Lactam Bridge Formation)

This protocol assumes the use of an Asp(OAll) or Glu(OAll) residue, which requires deprotection before cyclization.

  • Allyl Deprotection: Swell the resin in DMF. Add Pd(PPh₃)₄ (0.25 equivalents) and a scavenger like PhSiH₃ (24 equivalents) in DCM. Agitate under an inert atmosphere for 2 hours. Wash thoroughly with DMF and DCM.

  • Cyclization Activation: Swell the resin (with deprotected Lys and Asp/Glu side chains) in DMF. In a separate vial, dissolve a coupling agent like PyBOP (3 equivalents) in DMF and add it to the resin.[1]

  • Initiate Cyclization: Add DIEA (6 equivalents) to the resin slurry.[1]

  • Reaction: Allow the cyclization reaction to proceed for 2-4 hours at room temperature.[1]

  • Monitoring: Monitor reaction completion by cleaving a small sample of resin and analyzing the product by mass spectrometry.

  • Washing: Once complete, wash the resin extensively with DMF (5x) and DCM (5x).

Protocol 4: Final Cleavage, Deprotection, and Purification

This step cleaves the cyclized peptide from the solid support and removes all remaining side-chain protecting groups.[1]

  • Resin Preparation: Dry the peptide-resin from Protocol 3 under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).[1][3]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[1]

  • Peptide Collection: Filter the resin and collect the filtrate.

  • Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.[1]

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Analyze the pure fractions by LC-MS, pool the desired fractions, and lyophilize to obtain the final product.

References

Application Notes and Protocols for Site-Specific Bioconjugation of Proteins Using Boc-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Site-specific bioconjugation has emerged as a critical tool in drug development, diagnostics, and fundamental biological research. The ability to attach a molecule of interest—such as a therapeutic agent, a fluorescent probe, or a stabilizing polymer—to a specific site on a protein ensures homogeneity, preserves protein function, and enhances the therapeutic or diagnostic potential of the conjugate. One of the most robust methods for achieving such precision involves the use of orthogonally protected amino acids, like Nα-Boc-L-lysine (Boc-Lys-OH), during protein or peptide synthesis.

The core principle of this technique lies in the differential protection of the α-amino and ε-amino groups of a lysine (B10760008) residue. By incorporating a lysine derivative with a protecting group on its side chain (ε-amino group) that is labile under conditions orthogonal to those used for the N-terminal protecting group and other side-chain protecting groups, a single lysine's ε-amino group can be selectively deprotected at a desired stage. This unmasked amine then serves as a specific handle for conjugation.

For instance, in solid-phase peptide synthesis (SPPS), Fmoc-Lys(Boc)-OH is a commonly used building block. The Fmoc group on the α-amino group is removed by a base (e.g., piperidine), while the Boc group on the ε-amino group is stable to this condition. The Boc group can be selectively removed later using a mild acid, exposing the ε-amino group for conjugation. Conversely, in a Boc-based SPPS strategy, an orthogonally protected lysine such as Boc-Lys(Fmoc)-OH can be employed, where the Fmoc group is selectively removed by a base.

Key Applications:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies enhances their therapeutic index by ensuring a uniform drug-to-antibody ratio (DAR) and preventing conjugation at sites critical for antigen binding.

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) to a specific site on a protein can improve its pharmacokinetic properties, such as increasing its half-life in circulation and reducing immunogenicity.

  • Fluorescent Labeling: Introducing a fluorophore at a specific location on a protein or peptide allows for precise tracking and imaging in biological systems, aiding in the study of protein localization, trafficking, and interactions.[1][2]

  • Peptide-Based Probes: Synthesizing peptides with site-specific modifications is crucial for creating probes to study receptor-ligand interactions and signaling pathways. For example, fluorescently labeled Substance P can be used to investigate the neurokinin-1 (NK1) receptor signaling cascade.[3][4][5]

II. Experimental Protocols

Protocol 1: On-Resin Site-Specific Fluorescent Labeling of a Peptide

This protocol describes the synthesis of a peptide with a site-specifically incorporated fluorescent dye using Fmoc-based solid-phase peptide synthesis (SPPS) and an orthogonally protected lysine residue, Fmoc-Lys(Boc)-OH.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Lys(Boc)-OH)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • DMF (N,N-Dimethylformamide)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Fluorescent dye with an NHS-ester reactive group (e.g., FITC, TAMRA-NHS)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Peptide Synthesis:

    • Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours.

    • Perform standard Fmoc-SPPS cycles to assemble the peptide chain up to the position for site-specific labeling. Each cycle consists of:

      • Fmoc deprotection with 20% piperidine in DMF.

      • Washing with DMF.

      • Coupling of the next Fmoc-amino acid using HBTU/DIPEA in DMF.

      • Washing with DMF.

    • At the desired position, couple Fmoc-Lys(Boc)-OH using the standard coupling protocol.

    • Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Selective Deprotection of the Boc Group:

    • After the final Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF and then with DCM.

    • Treat the resin with a solution of 30% (v/v) TFA in DCM for 30 minutes to remove the Boc protecting group from the lysine side chain.

    • Wash the resin thoroughly with DCM, followed by DMF.

    • Neutralize the resin with 10% (v/v) DIPEA in DMF.

    • Wash the resin with DMF.

  • On-Resin Fluorescent Labeling:

    • Dissolve the NHS-ester of the fluorescent dye (3-5 equivalents relative to the resin loading) in DMF.

    • Add the dye solution to the resin, followed by DIPEA (2 equivalents).

    • Agitate the reaction mixture at room temperature for 2-4 hours, protected from light.

    • Monitor the reaction completion using a Kaiser test (should be negative, indicating no free primary amines).

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the fluorescently labeled peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and the success of the conjugation.

Protocol 2: In-Solution Site-Specific Labeling of a Purified Protein

This protocol outlines the strategy for labeling a purified protein that has been expressed with an orthogonally protected lysine incorporated at a specific site. This requires the use of unnatural amino acid incorporation systems.

Materials:

  • Purified protein with a site-specifically incorporated Boc-protected lysine.

  • Buffer for deprotection (e.g., 50% TFA in an organic co-solvent, followed by buffer exchange).

  • Labeling buffer (e.g., PBS or bicarbonate buffer, pH 8.0-8.5).

  • NHS-ester of the molecule to be conjugated (e.g., drug, probe).

  • Quenching reagent (e.g., Tris-HCl or glycine).

  • Purification system (e.g., size-exclusion chromatography or affinity chromatography).

Procedure:

  • Protein Preparation:

    • Express and purify the target protein containing the Boc-protected lysine using established protocols. Ensure the protein is in a buffer compatible with the subsequent deprotection step.

  • Selective Boc Deprotection in Solution:

    • Carefully treat the purified protein with a mild acidic solution to remove the Boc group. A common method is to use a solution of TFA (e.g., 50%) in a suitable solvent.[6] The reaction time should be optimized to ensure complete deprotection without denaturing the protein (typically 30-60 minutes at room temperature).[6]

    • Immediately after deprotection, remove the TFA by buffer exchange into the labeling buffer (pH 8.0-8.5) using a desalting column or dialysis.

  • In-Solution Conjugation:

    • Dissolve the NHS-ester of the labeling molecule in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration.

    • Add a 10- to 20-fold molar excess of the labeling molecule solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically be less than 10% to avoid protein precipitation.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 50-100 mM to react with any excess NHS-ester.

  • Purification of the Conjugate:

    • Purify the protein conjugate from the excess labeling molecule and reaction byproducts using a suitable chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography if a tag is present on the protein.

  • Characterization of the Conjugate:

    • Analyze the purified conjugate by SDS-PAGE to check for purity and confirm the increase in molecular weight.

    • Use mass spectrometry (e.g., ESI-MS) to determine the precise mass of the conjugate and confirm the degree of labeling.

    • Employ HPLC to assess the purity and homogeneity of the final product.

III. Quantitative Data

The efficiency of site-specific bioconjugation can be influenced by several factors, including the choice of protecting groups, the reaction conditions (on-resin vs. in-solution), and the nature of the molecule being conjugated. The following tables provide a summary of representative yields and efficiencies reported in the literature.

Table 1: Representative Yields for On-Resin Site-Specific Peptide Labeling

Peptide SequenceLabeling MoietyCoupling ChemistryReported Yield (%)Reference
ATCUN-like Peptide6-Carboxyfluorescein (FAM)PFP-active ester44[7]
ATCUN-like PeptideRhodamine B (RhoB)PyBOP29[7]
OctreotideCOUPY dyeCuAAC (Click Chemistry)Near quantitative[8]

Table 2: Comparison of On-Resin vs. In-Solution Conjugation Efficiency

MethodProtein/AntibodyConjugation SiteKey FeatureReported Yield/EfficiencyReference
On-Resin (Solid Support)Nonengineered IgG1Engineered Q295Simplified purification70% overall yield[9]
In-SolutionRNase AK37Most reactive lysine34% conversion[7]
In-SolutionHuman Serum AlbuminMost reactive lysineSulfonyl acrylate (B77674) reagentRegioselective modification[10]

Note: Yields can vary significantly based on the specific protein, labeling reagent, and reaction conditions.

IV. Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for site-specific protein labeling and a relevant signaling pathway where such a modified protein could be applied.

experimental_workflow cluster_synthesis Protein/Peptide Synthesis cluster_modification Site-Specific Modification cluster_purification Purification & Characterization start Start with Resin or Expression System synthesis Incorporate Boc-Lys(X)-OH (X = Orthogonal Protecting Group) start->synthesis elongation Complete Peptide/Protein Chain synthesis->elongation deprotection Selective Deprotection of Lys(X) elongation->deprotection conjugation Conjugate Label (e.g., Fluorophore, Drug) deprotection->conjugation cleavage Cleavage from Resin (if applicable) conjugation->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (Verification) hplc->ms

Caption: Experimental workflow for site-specific protein bioconjugation.

sp_nk1r_pathway SP Substance P (SP) (Fluorescently Labeled) NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation, Inflammation) PKC->CellularResponse Phosphorylates Targets

Caption: Substance P / Neurokinin-1 Receptor (NK1R) signaling pathway.

bioconjugation_decision_tree start Need for Protein Bioconjugation? q1 Is Site-Specificity Required? start->q1 random Random Conjugation (e.g., to surface lysines/cysteines) q1->random No q2 Is Protein Synthesized Chemically (e.g., SPPS)? q1->q2 Yes on_resin On-Resin Conjugation (using orthogonally protected a.a.) q2->on_resin Yes q3 Can Unnatural Amino Acids (UAAs) be Incorporated? q2->q3 No uaa In-Solution Conjugation (via UAA with bioorthogonal handle) q3->uaa Yes enzymatic Enzymatic Labeling (e.g., Sortase, Transglutaminase) q3->enzymatic No

References

Application Notes and Protocols: Incorporation of Boc-Lys-OH in Multiple Antigen Peptide (MAPS) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple Antigen Peptides (MAPs) are branched macromolecules that present multiple copies of a peptide antigen, typically built upon a lysine (B10760008) core. This dendritic structure mimics the presentation of antigens on the surface of pathogens, often eliciting a stronger immunological response compared to the free linear peptide. The use of Nα-Boc-L-lysine (Boc-Lys-OH) and its derivatives, particularly Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH), is a cornerstone in the Boc-chemistry approach to solid-phase peptide synthesis (SPPS) of MAPs. This methodology allows for the controlled, stepwise construction of the lysine core and the subsequent elongation of peptide antigens on each branch.

These application notes provide detailed protocols for the synthesis, purification, and characterization of MAPs utilizing this compound, along with quantitative data to guide researchers in this process.

Data Presentation: Quantitative Synthesis Parameters

The following table summarizes the key quantitative parameters for the synthesis of an eight-branch MAP using Boc-Lys(Boc)-OH.

Parameter Value Compound/Process Notes
Resin Loading Capacity0.5 - 1.0 mmol/gMerrifield or PAM resinStarting point for the synthesis.
Boc-Lys(Boc)-OH per coupling3 - 4 equivalentsLysine Core SynthesisRelative to the initial resin loading.
Coupling Reagent (e.g., DIC/HOBt)3 - 4 equivalentsLysine Core SynthesisEnsures efficient amide bond formation.
Boc Deprotection Reagent50% TFA in DCMNα-Boc removalTypically a 20-30 minute reaction.
Neutralization Reagent10% DIEA in DCMPost-deprotectionPrepares the free amine for the next coupling.
Peptide Antigen Coupling3 - 4 equivalents of Boc-amino acidPeptide ElongationPerformed for each amino acid addition on all branches.
Cleavage CocktailHF/anisole (B1667542) (9:1, v/v)Cleavage from ResinHigh-yield cleavage and side-chain deprotection.
Purification MethodPreparative RP-HPLCFinal Product PurificationGradient of acetonitrile (B52724) in water with 0.1% TFA.
Expected Overall Yield10-30%Final Purified MAPHighly dependent on the peptide sequence and length.
Purity of Final Product>95%Final Purified MAPAssessed by analytical RP-HPLC and Mass Spectrometry.

Experimental Protocols

Protocol 1: Synthesis of the Boc-Lys(Boc)-OH Lysine Core on Solid Support

This protocol describes the divergent synthesis of a three-generation lysine core, resulting in eight free amino groups for peptide synthesis.

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB, 0.5-1.0 mmol/g)

  • Boc-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.

  • First Lysine Coupling:

    • Dissolve Boc-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add the coupling solution to the swollen resin and shake at room temperature for 4-6 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 10 minutes (2x).

    • Wash the resin with DCM (3x) and DMF (3x).

  • Second and Third Generation Lysine Coupling: Repeat steps 2-4 for the second and third couplings of Boc-Lys(Boc)-OH to generate the tetravalent and octavalent lysine core, respectively. After the final deprotection, the resin will have eight free amino groups.

Protocol 2: Solid-Phase Synthesis of Peptide Antigens on the Lysine Core

This protocol outlines the stepwise elongation of the desired peptide antigen on each of the eight branches of the lysine core.

Materials:

  • Resin with octavalent lysine core

  • Boc-protected amino acids

  • DIC

  • HOBt

  • DCM

  • DIEA

  • TFA

  • DMF

Procedure:

  • Amino Acid Coupling:

    • For each amino acid in the peptide sequence, dissolve the corresponding Boc-protected amino acid (4 eq. per branch), DIC (4 eq. per branch), and HOBt (4 eq. per branch) in DMF.

    • Add the coupling solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

  • Neutralization: Treat the resin with 10% DIEA in DCM for 10 minutes (2x).

  • Repeat: Repeat steps 1-3 for each amino acid in the peptide sequence until the full-length peptides are synthesized on all eight branches.

Protocol 3: Cleavage, Deprotection, and Purification of the MAP

This protocol describes the final steps to release the MAP from the solid support and purify it.

Materials:

  • MAP-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

  • TFA (HPLC grade)

Procedure:

  • Resin Preparation: Dry the MAP-resin thoroughly under vacuum.

  • HF Cleavage:

    • In a specialized HF cleavage apparatus, treat the resin with a pre-cooled mixture of HF and anisole (9:1, v/v) at 0°C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitation and Washing:

    • Wash the resulting residue with cold diethyl ether to precipitate the crude MAP.

    • Centrifuge and decant the ether. Repeat the washing step three times.

  • Extraction: Extract the crude MAP from the resin with 10% aqueous acetic acid.

  • Lyophilization: Lyophilize the aqueous extract to obtain the crude MAP as a fluffy powder.

  • Purification:

    • Dissolve the crude MAP in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water).

    • Purify the MAP by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in 0.1% aqueous TFA.

  • Characterization and Final Lyophilization:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the MAP.

    • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Experimental Workflow

MAP_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Core_Synthesis Lysine Core Synthesis cluster_Peptide_Synthesis Peptide Antigen Synthesis cluster_Final_Steps Final Processing Resin Merrifield Resin Swell Swell Resin in DCM Resin->Swell Couple1 Couple Boc-Lys(Boc)-OH (1st Gen) Swell->Couple1 Deprotect1 Boc Deprotection (TFA/DCM) Couple1->Deprotect1 Neutralize1 Neutralization (DIEA/DCM) Deprotect1->Neutralize1 Couple2 Couple Boc-Lys(Boc)-OH (2nd Gen) Neutralize1->Couple2 Deprotect2 Boc Deprotection Couple2->Deprotect2 Neutralize2 Neutralization Deprotect2->Neutralize2 Couple3 Couple Boc-Lys(Boc)-OH (3rd Gen) Neutralize2->Couple3 Deprotect3 Final Boc Deprotection Couple3->Deprotect3 Neutralize3 Final Neutralization Deprotect3->Neutralize3 Couple_AA Couple Boc-Amino Acid Neutralize3->Couple_AA Deprotect_AA Boc Deprotection Couple_AA->Deprotect_AA Neutralize_AA Neutralization Deprotect_AA->Neutralize_AA Repeat Repeat for each AA in sequence Neutralize_AA->Repeat Cleavage HF Cleavage Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization

Caption: Workflow for MAPS synthesis using this compound.

Signaling Pathway Application Example

Antigen_Presentation_Pathway MAP Multiple Antigen Peptide (MAP) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) MAP->APC Uptake Phagocytosis Phagocytosis / Endocytosis APC->Phagocytosis Lysosome Lysosome Phagocytosis->Lysosome Processing Antigen Processing Lysosome->Processing MHC_II MHC Class II Processing->MHC_II Peptide Loading T_Cell Helper T-Cell MHC_II->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Antibody_Production Antibody Production B_Cell->Antibody_Production

Caption: MAP in the antigen presentation pathway.

This document provides a comprehensive guide for the synthesis of Multiple Antigen Peptides using this compound. Researchers should always adhere to proper laboratory safety procedures, especially when handling hazardous reagents like TFA and HF. The provided protocols and data serve as a starting point and may require optimization based on the specific peptide sequence and desired scale of synthesis.

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Boc-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis, while a more traditional method compared to solid-phase synthesis, offers significant advantages for the large-scale production of short peptides and for peptides that are difficult to synthesize on a solid support. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this methodology due to its stability under various coupling conditions and its facile removal under moderately acidic conditions.[1][2] Boc-L-lysine (Boc-Lys-OH) is a critical building block, providing a lysine (B10760008) residue with its α-amino group protected, allowing for the sequential formation of peptide bonds. The ε-amino group of the lysine side chain remains free for subsequent modifications or can be protected with an orthogonal protecting group if site-specific chemistry is required.[3][4]

These application notes provide detailed protocols for the use of this compound in solution-phase peptide synthesis, including quantitative data for key steps and visualizations of the experimental workflow.

Data Presentation

Table 1: Physicochemical Properties of Boc-L-Lysine (this compound)
PropertyValue
CAS Number 13734-28-6
Molecular Formula C₁₁H₂₂N₂O₄
Molecular Weight 246.30 g/mol
Appearance White solid
Melting Point ~205 °C (decomposes)
Optical Activity [α]/D 4.1 to 5.1°, c = 2 in water
Solubility Soluble in water.

Data sourced from Sigma-Aldrich product information.[4]

Table 2: Comparison of Common Coupling Reagents for Solution-Phase Peptide Synthesis
Coupling Reagent/MethodTypical Yield (%)Purity (%)Racemization RiskNotes
DCC/HOBt 85 - 93> 90ModerateA classic and cost-effective method. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, facilitating its removal by filtration in solution-phase synthesis.[5][6]
EDC/HOBt 85 - 95> 90ModerateThe water-soluble carbodiimide (B86325) and its urea (B33335) byproduct are easily removed by aqueous extraction, making it suitable for solution-phase synthesis.
HBTU/DIPEA 90 - 98> 95LowA reliable and widely used reagent with rapid reaction times.[5]
HATU/DIPEA 95 - 99> 95Very LowHighly efficient, especially for sterically hindered couplings.[5]
PyBOP/DIPEA 88 - 95> 90Low to ModerateA phosphonium (B103445) salt-based reagent that is effective, but the byproducts can be hazardous.[5][7]

Note: Yields and purity are dependent on the specific amino acid sequence and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Boc-L-lysine(Boc)-OH

This protocol describes the protection of both the α- and ε-amino groups of L-lysine.

Materials:

  • L-lysine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Magnesium sulfate (B86663) (MgSO₄)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve L-lysine hydrochloride (10.00 g, 45.62 mmol) and sodium bicarbonate (38.32 g, 456.20 mmol) in 600 mL of deionized water in a flask and cool the mixture in an ice-water bath.[8]

  • Prepare a solution of (Boc)₂O (29.84 g, 136.86 mmol) in 100 mL of dioxane.[8]

  • Add the (Boc)₂O solution dropwise to the lysine solution with stirring.[8]

  • Allow the reaction to stir at room temperature for 24 hours.[8]

  • Wash the reaction mixture three times with diethyl ether.[8]

  • Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.[8]

  • Extract the product three times with ethyl acetate.[8]

  • Dry the combined organic phases with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Boc-Lys(Boc)-OH as a white solid.[8]

Protocol 2: Solution-Phase Synthesis of a Dipeptide (Boc-Lys-Ala-OMe)

This protocol details the coupling of this compound with L-alanine methyl ester hydrochloride.

Part A: Coupling Reaction

Materials:

  • Boc-L-lysine (this compound)

  • L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.23 g, 5 mmol) and HOBt (0.77 g, 5 mmol) in 20 mL of DCM in a round-bottom flask.

  • In a separate flask, suspend H-Ala-OMe·HCl (0.70 g, 5 mmol) in 10 mL of DCM and add DIPEA (0.87 mL, 5 mmol) to neutralize the hydrochloride salt. Stir for 10 minutes.

  • Add the neutralized H-Ala-OMe solution to the this compound solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve DCC (1.03 g, 5 mmol) in 5 mL of DCM and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude Boc-Lys-Ala-OMe.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Part B: Boc Deprotection

Materials:

  • Boc-Lys-Ala-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the purified Boc-Lys-Ala-OMe (1 mmol) in a solution of 50% TFA in DCM (10 mL).[10]

  • Stir the solution at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the deprotected peptide (H-Lys-Ala-OMe·TFA).

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizations

G Solution-Phase Dipeptide Synthesis Workflow cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection cluster_purification Purification Lys L-Lysine Boc_Lys_OH This compound Lys->Boc_Lys_OH (Boc)2O Boc_Lys_Ala_OMe Boc-Lys-Ala-OMe Boc_Lys_OH->Boc_Lys_Ala_OMe + H-Ala-OMe DCC, HOBt Ala_OMe H-Ala-OMe Lys_Ala_OMe H-Lys-Ala-OMe Boc_Lys_Ala_OMe->Lys_Ala_OMe TFA Crude_Peptide Crude Peptide Pure_Peptide Pure Peptide Crude_Peptide->Pure_Peptide RP-HPLC

Caption: Workflow for solution-phase dipeptide synthesis.

G Boc Deprotection Mechanism Boc_Peptide Boc-NH-Peptide Protonated_Boc Boc(+H)-NH-Peptide Boc_Peptide->Protonated_Boc + H+ (TFA) Carbamic_Acid [HOOC-NH-Peptide] Protonated_Boc->Carbamic_Acid - (CH3)3C(+) Tert_Butyl_Cation (CH3)3C(+) Protonated_Boc->Tert_Butyl_Cation Deprotected_Peptide H3N(+)-Peptide Carbamic_Acid->Deprotected_Peptide - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

G Orthogonal Protection Strategy with Lysine Boc_Lys_Mtt Boc-Lys(Mtt)-OH Peptide_Chain Peptide Chain with Boc-Lys(Mtt) Boc_Lys_Mtt->Peptide_Chain Incorporate into peptide Main_Chain_Elongation Main Chain Elongation Peptide_Chain->Main_Chain_Elongation Remove Boc group (TFA) Side_Chain_Deprotection Side Chain Deprotection Main_Chain_Elongation->Side_Chain_Deprotection Mild acid (e.g., 1% TFA) Side_Chain_Modification Side Chain Modification Side_Chain_Deprotection->Side_Chain_Modification Couple another molecule Final_Deprotection Final Deprotection (Main Chain) Side_Chain_Modification->Final_Deprotection Stronger acid (e.g., 50% TFA)

References

A Comparative Guide: Boc vs. Fmoc Chemistry for Lysine Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the routine construction of complex peptide chains. The choice between the two predominant orthogonal protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision that influences the efficiency, purity, and overall success of the synthesis, particularly for functional amino acids like lysine (B10760008). Lysine, with its reactive ε-amino group, is a frequent site for post-translational modifications, bioconjugation, and the formation of branched peptides. This document provides a detailed comparison of Boc and Fmoc chemistries for lysine incorporation, complete with quantitative data, detailed experimental protocols, and workflow diagrams to guide researchers in selecting the optimal strategy for their specific application.

The fundamental difference between the two methods lies in the nature of the α-amino protecting group and the conditions required for its removal. Boc chemistry utilizes an acid-labile Boc group, which is removed by treatment with acids like trifluoroacetic acid (TFA), while the side-chain protecting groups are typically benzyl-based and require a strong acid like hydrofluoric acid (HF) for cleavage. In contrast, Fmoc chemistry employs a base-labile Fmoc group, removed by a secondary amine such as piperidine (B6355638), with acid-labile groups protecting the side chains. This "orthogonality" is crucial for selective deprotection and modification.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative differences between Boc and Fmoc chemistries for the synthesis of lysine-containing peptides. The data presented is a synthesis of typical results reported in the literature and should be considered as a general guide, as actual outcomes can vary based on the peptide sequence, length, and specific laboratory conditions.

ParameterBoc Chemistry (Boc-Lys(2-Cl-Z)-OH)Fmoc Chemistry (Fmoc-Lys(Boc)-OH)Reference
Typical Crude Purity 80-95%>90%
Typical Final Purity (after purification) >98%>99%
Coupling Efficiency Generally high, but can be sequence-dependent.Consistently high, typically >99%.
Deprotection Time (per cycle) ~20-30 minutes~10-20 minutes
Final Cleavage Time 1-2 hours2-4 hours
Reagent Safety Requires handling of highly corrosive HF.Uses less hazardous reagents for cleavage.
Cost of Amino Acid Derivatives Generally lower.Generally higher.
Compatibility with Automation Less common for fully automated synthesizers.Standard for automated peptide synthesizers.

Signaling Pathways and Logical Relationships

The choice between Boc and Fmoc chemistry is dictated by a series of experimental considerations and desired outcomes. The following diagram illustrates the decision-making pathway.

decision_pathway start Peptide Synthesis Goal acid_sensitive Acid-Sensitive Modifications (e.g., Glycosylation, Phosphorylation) start->acid_sensitive branched_peptide Branched or Cyclic Peptide (via Lysine Side Chain) start->branched_peptide long_peptide Synthesis of Long Peptides (>30 amino acids) start->long_peptide hydrophobic_peptide Hydrophobic/Aggregation-Prone Sequence start->hydrophobic_peptide cost_automation Cost and Automation Requirements start->cost_automation fmoc_choice Fmoc Chemistry acid_sensitive->fmoc_choice Yes branched_peptide->fmoc_choice Orthogonal protection needed long_peptide->fmoc_choice Milder conditions preferred boc_choice Boc Chemistry hydrophobic_peptide->boc_choice Protonation of N-terminus reduces aggregation cost_automation->fmoc_choice High-throughput/Automation cost_automation->boc_choice Lower reagent cost

Caption: Decision-making workflow for choosing between Boc and Fmoc chemistry.

Experimental Workflows

The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis for the incorporation of a single lysine residue.

Boc-SPPS Workflow for Lysine Incorporation

boc_workflow cluster_cycle Boc-SPPS Cycle deprotection 1. Boc Deprotection (50% TFA in DCM) neutralization 2. Neutralization (10% DIEA in DMF) deprotection->neutralization coupling 3. Coupling (Boc-Lys(2-Cl-Z)-OH + Coupling Reagent) neutralization->coupling wash 4. Washing (DMF, DCM) coupling->wash wash->deprotection Next Cycle final_cleavage Final Cleavage and Deprotection (HF/Anisole) wash->final_cleavage Final Cycle start Resin-Bound Peptide (N-terminus Boc-protected) start->deprotection

Caption: Cyclical workflow of Boc-SPPS for lysine incorporation.

Fmoc-SPPS Workflow for Lysine Incorporation

fmoc_workflow cluster_cycle Fmoc-SPPS Cycle deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Coupling (Fmoc-Lys(Boc)-OH + Coupling Reagent) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 wash2->deprotection Next Cycle final_cleavage Final Cleavage and Deprotection (TFA Cocktail) wash2->final_cleavage Final Cycle start Resin-Bound Peptide (N-terminus Fmoc-protected) start->deprotection

Caption: Cyclical workflow of Fmoc-SPPS for lysine incorporation.

Experimental Protocols

The following are detailed, generalized protocols for the incorporation of a single lysine residue using both Boc and Fmoc chemistries. These protocols should be adapted based on the specific peptide sequence, resin, and available equipment.

Protocol 1: Boc-SPPS Incorporation of Boc-Lys(2-Cl-Z)-OH

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • Boc-Lys(2-Cl-Z)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Cleavage cocktail: Anhydrous Hydrofluoric acid (HF) with scavenger (e.g., anisole)

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for residues preceding Lysine):

    • Dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Boc-Lys(2-Cl-Z)-OH:

    • Repeat steps 2 and 3 to deprotect the N-terminus of the growing peptide chain.

    • Couple Boc-Lys(2-Cl-Z)-OH using the same procedure as in step 4.

  • Chain Elongation: Repeat the cycle of deprotection, neutralization, and coupling for subsequent amino acids.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Carefully transfer the resin to a specialized HF cleavage apparatus.

    • Add a scavenger (e.g., anisole).

    • Perform the cleavage with anhydrous HF at 0°C for 1-2 hours.

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

    • Collect and dry the crude peptide for subsequent purification.

Protocol 2: Fmoc-SPPS Incorporation of Fmoc-Lys(Boc)-OH

Materials:

  • Wang or Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(Boc)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling (for residues preceding Lysine):

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3x).

  • Incorporation of Fmoc-Lys(Boc)-OH:

    • Repeat step 2 to deprotect the N-terminus of the growing peptide chain.

    • Couple Fmoc-Lys(Boc)-OH using the same procedure as in step 3.

  • Chain Elongation: Repeat the cycle of deprotection and coupling for subsequent amino acids.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DMF and DCM, then dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect and dry the crude peptide for subsequent purification.

Conclusion

The choice between Boc and Fmoc chemistry for the incorporation of lysine into synthetic peptides is a multifaceted decision that depends on the specific goals of the synthesis. Fmoc chemistry is now the more widely used method due to its milder reaction conditions, compatibility with automated synthesis, and the ease of handling its reagents. It is particularly advantageous for the synthesis of long or complex peptides and those containing acid-sensitive modifications. The orthogonality of the Fmoc/tBu strategy allows for the selective deprotection of the lysine side chain for subsequent modifications.

Boc chemistry, while requiring more hazardous reagents and specialized equipment for the final cleavage, remains a robust and valuable technique. It can be particularly useful for the synthesis of hydrophobic or aggregation-prone peptides, as the protonated N-terminus after each deprotection step can help to disrupt inter-chain hydrogen bonding. Ultimately, a thorough understanding of the principles and protocols of both methods, as outlined in these notes, will empower researchers to make an informed decision and achieve the successful synthesis of their target lysine-containing peptides.

Application Notes and Protocols: The Strategic Role of Nα-Boc-L-lysine (Boc-Lys-OH) in Developing Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH) and its derivatives are indispensable building blocks in the design and synthesis of advanced drug delivery systems.[1][2] The strategic use of the tert-butoxycarbonyl (Boc) protecting group on the α-amino position allows for controlled and sequential chemical reactions, which is fundamental in peptide synthesis and bioconjugation.[3] Lysine's versatile side chain contains a primary ε-amino group, which serves as a robust and accessible handle for conjugating a wide array of molecules, including therapeutic agents, targeting ligands, imaging agents, and polymers.[4][5] This capability is crucial for creating homogeneous, well-defined, and effective targeted drug delivery platforms such as peptide-drug conjugates (PDCs), dendrimers, and functionalized nanoparticles.[4][6][7]

The core principle enabling this precision is the use of an orthogonal protection strategy . By employing different protecting groups on the α-amino and ε-amino groups of lysine (B10760008) that can be removed under distinct chemical conditions, researchers can selectively expose one reactive site while the other remains protected.[4][8] This ensures site-specific modification, preventing the formation of heterogeneous mixtures and leading to delivery systems with consistent and predictable pharmacological properties.[4]

Core Concept: The Orthogonal Protection Strategy

The most common application of this strategy in solid-phase peptide synthesis (SPPS) involves N-α-Fmoc-N-ε-Boc-L-lysine (Fmoc-Lys(Boc)-OH).[5][9]

  • Nα-Fmoc group: Protects the alpha-amino group, where peptide bond formation occurs. It is labile to mild bases, such as piperidine (B6355638), and is removed at each step of peptide chain elongation.[5][8]

  • Nε-Boc group: Protects the epsilon-amino group on the side chain. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), typically during the final step of cleaving the completed peptide from the resin support.

This orthogonality ensures that the lysine side chain remains inert throughout peptide assembly, becoming available for conjugation only after the full peptide sequence is synthesized or through the use of other specialized, orthogonally protected lysine derivatives.[8]

Caption: Orthogonal protection of lysine allows selective reactions at the α-amino vs. ε-amino groups.

Applications in Targeted Drug Delivery

  • Peptide-Drug Conjugates (PDCs): Boc-protected lysine is fundamental in synthesizing PDCs, where a cytotoxic drug is linked to a peptide that targets receptors overexpressed on cancer cells.[4] By incorporating a lysine derivative with a highly labile side-chain protecting group (e.g., Mtt), the drug can be conjugated site-specifically on the solid support after peptide synthesis is complete.[4]

  • Dendrimer-Based Delivery Systems: Lysine is a natural and ideal building block for creating dendrimers due to its two amino groups, which allow for generational branching.[10] Using derivatives like Boc-Lys(Boc)-OH, successive generations of lysine can be added to a core molecule, resulting in a highly branched, monodisperse macromolecule.[11][12] The interior cavities of these dendrimers can encapsulate hydrophobic drugs, while the surface can be functionalized with targeting moieties.[13]

  • Surface Functionalization of Nanoparticles: The ε-amino group of lysine can be used to attach peptides or other targeting ligands to the surface of nanoparticles, such as liposomes or polymeric nanoparticles.[][] this compound can be incorporated into lipid heads or polymers to provide a reactive amine for post-formulation modification, enhancing the targeting efficiency of the nanocarrier.[]

Quantitative Data Summary

The following table presents illustrative data for two hypothetical drug delivery systems developed using this compound derivatives. This data is representative of typical results found in literature and serves for comparison purposes.

Drug Delivery System Carrier Type Targeting Ligand Drug Drug Loading Content (wt%) Particle Size (nm) Zeta Potential (mV) In Vitro Efficacy (IC50, nM)
PDC-01 PeptideRGD PeptideDoxorubicin~15%N/AN/A50
Dendri-G4-MTX G4 Poly-Lysine DendrimerFolic AcidMethotrexate~8%15 ± 3+25 ± 2.5120

Experimental Protocols

Protocol 1: Synthesis of a Peptide-Drug Conjugate (PDC) via On-Resin Conjugation

This protocol describes the synthesis of a hypothetical PDC using Fmoc-based SPPS, incorporating a selectively deprotectable lysine residue for on-resin drug conjugation. This method utilizes Fmoc-Lys(Mtt)-OH, whose Mtt (4-methyltrityl) group can be removed with dilute acid without cleaving other Boc-protected side chains or the peptide from the resin.[4]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Lys(Mtt)-OH)

  • Coupling agents: HATU, HOBt

  • Base: DIPEA

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Mtt deprotection solution: 1% TFA, 5% TIS in DCM

  • Drug-linker with an NHS-ester reactive group

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Diethyl ether

Methodology:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Peptide Synthesis (SPPS):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash with DMF (5x).

    • Amino Acid Coupling: In a separate vessel, activate the desired Fmoc-amino acid (3 eq.) with HATU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated mixture to the resin and agitate for 2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x). Confirm coupling with a Kaiser test.

    • Repeat: Repeat the deprotection and coupling cycle for each amino acid in the sequence. Incorporate Fmoc-Lys(Mtt)-OH at the desired conjugation site.

  • Selective Mtt Group Deprotection:

    • Wash the peptide-resin with DCM (5x).

    • Treat the resin with the Mtt deprotection solution (1% TFA, 5% TIS in DCM) for 2 minutes. Drain and repeat 5-10 times until the yellow color of the Mtt cation is no longer observed in the solution.[4]

    • Wash thoroughly with DCM (5x), followed by 10% DIPEA in DMF (2x) to neutralize, and finally with DMF (5x).[4]

  • On-Resin Drug Conjugation:

    • Dissolve the drug-linker-NHS ester (2 eq.) in DMF/DMSO.

    • Add the solution to the neutralized peptide-resin. Add DIPEA (4 eq.) and agitate at room temperature overnight.[4]

    • Wash the resin extensively with DMF (5x) and DCM (5x). Dry the resin under vacuum.

  • Cleavage and Purification:

    • Treat the dry PDC-resin with the cleavage cocktail for 3 hours to cleave the conjugate from the resin and remove all remaining side-chain protecting groups (e.g., Boc, tBu).[4]

    • Filter the resin and collect the filtrate. Precipitate the crude PDC by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the PDC, decant the ether, and wash the pellet twice more with cold ether.[4]

    • Purify the crude PDC using reverse-phase HPLC (RP-HPLC) and characterize by LC-MS. Lyophilize the pure fractions.

PDC_Workflow start Start: Swell Resin spps 1. Assemble Peptide via SPPS (Incorporate Fmoc-Lys(Mtt)-OH) start->spps mtt_deprotect 2. Selectively Deprotect Lysine Side Chain (1% TFA in DCM) spps->mtt_deprotect Peptide assembled conjugate 3. On-Resin Conjugation (Couple Drug-Linker) mtt_deprotect->conjugate ε-NH2 exposed cleave 4. Cleave & Deprotect Globally (95% TFA Cocktail) conjugate->cleave Drug attached purify 5. Precipitate, Purify (RP-HPLC) & Lyophilize cleave->purify end Final PDC Product purify->end

Caption: Experimental workflow for the synthesis of a site-specific peptide-drug conjugate (PDC).

Protocol 2: Synthesis of a G2 Poly-L-lysine Dendron

This protocol outlines the divergent synthesis of a second-generation (G2) poly-L-lysine dendron with a propargylamine (B41283) core, using Boc-Lys(Boc)-OH as the branching unit.[11]

Materials:

  • Propargylamine

  • Boc-Lys(Boc)-OH

  • Coupling agents: EDC, HOBt

  • Base: DIPEA

  • Deprotection agent: 4M HCl in dioxane or neat TFA

  • Solvents: CH₂Cl₂, DMF

  • Purification: Silica (B1680970) gel chromatography or dialysis

Methodology:

  • Synthesis of G1 Dendron:

    • Dissolve propargylamine (1 eq.), Boc-Lys(Boc)-OH (1.1 eq.), EDC (1.1 eq.), and HOBt (1.1 eq.) in CH₂Cl₂ under a nitrogen atmosphere.[11]

    • Cool the mixture in an ice-water bath and add DIPEA (4 eq.).[11]

    • Stir for 30 minutes at 0°C, then allow to warm to room temperature and stir for 24 hours.

    • Wash the reaction mixture with saturated NaHCO₃, water, and brine. Dry the organic layer over MgSO₄ and concentrate.

    • Purify the resulting G1-Boc₄ dendron by silica gel chromatography.

  • Deprotection of G1 Dendron:

    • Dissolve the purified G1-Boc₄ dendron in a minimal amount of CH₂Cl₂.

    • Add 4M HCl in dioxane or neat TFA and stir at room temperature for 4 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure to obtain the G1-(NH₂)₄ amine salt.

  • Synthesis of G2 Dendron:

    • Dissolve the G1-(NH₂)₄ amine salt (1 eq.) and Boc-Lys(Boc)-OH (4.4 eq., 1.1 eq. per amine) in DMF.

    • Add EDC (4.4 eq.), HOBt (4.4 eq.), and DIPEA (16 eq.).

    • Stir at room temperature for 48 hours.

    • Precipitate the product by adding the reaction mixture to water. Filter and wash the solid.

    • Purify the G2-Boc₈ dendron, for example by dialysis or chromatography, to yield the final product.

Mechanism of Targeted Drug Delivery

PDCs and other lysine-functionalized delivery systems operate by recognizing and binding to specific receptors on the surface of target cells (e.g., cancer cells). This interaction triggers receptor-mediated endocytosis, internalizing the drug conjugate into the cell within an endosome. The acidic environment of the endosome, or the enzymatic environment of the lysosome after endosome-lysosome fusion, cleaves the linker, releasing the cytotoxic drug inside the cell where it can exert its therapeutic effect. This targeted approach maximizes drug efficacy at the disease site while minimizing exposure to healthy tissues, thereby reducing systemic toxicity.

Targeting_Mechanism cluster_cell Target Cancer Cell receptor Receptor endosome Endosome receptor->endosome 2. Endocytosis lysosome Lysosome (Drug Release) endosome->lysosome 3. Fusion nucleus Nucleus (Apoptosis) lysosome->nucleus Released Drug Acts on Target PDC Peptide-Drug Conjugate (PDC) PDC->receptor 1. Binding

Caption: Mechanism of receptor-mediated endocytosis and intracellular drug release for a PDC.

Conclusion

This compound and its orthogonally protected derivatives are powerful tools in medicinal chemistry and drug development.[3][16] They provide the chemical precision required to construct sophisticated, homogeneous, and site-specifically modified drug delivery systems.[4] The ability to control the exact point of drug or ligand attachment is paramount for optimizing the safety and efficacy of targeted therapies, making this compound a cornerstone of modern bioconjugation and pharmaceutical research.[9][]

References

Application Notes and Protocols: The Use of Boc-Lys-OH in Protein Engineering and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-butyloxycarbonyl-L-lysine (Boc-Lys-OH) and its derivatives are fundamental building blocks in the fields of protein engineering and modification. The strategic use of the Boc protecting group, in conjunction with other orthogonal protecting groups for the ε-amino group of the lysine (B10760008) side chain, provides precise control over peptide synthesis and allows for site-specific modifications of proteins. This control is critical for the development of therapeutic peptides, bioconjugates, and engineered proteins with novel functions.

These application notes provide an overview of the key applications of this compound derivatives and detailed protocols for their use in solid-phase peptide synthesis (SPPS) and subsequent protein modification.

Key Applications

The versatility of Boc-protected lysine derivatives makes them indispensable tools for a variety of applications in research and drug development:

  • Peptide Synthesis: this compound derivatives are extensively used in both Boc and Fmoc solid-phase peptide synthesis strategies to incorporate lysine residues into peptide chains. The choice of the ε-amino protecting group allows for either permanent protection during synthesis or selective deprotection for further modification.[1][2]

  • Therapeutic Peptides: Many therapeutic peptides, including antimicrobial peptides and peptide-based vaccines, incorporate lysine residues for their positive charge and role in protein-protein interactions. This compound ensures the correct and efficient synthesis of these peptides.[1]

  • Bioconjugation: The ε-amino group of lysine is a common site for the attachment of other molecules, such as fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs.[1][3] Orthogonally protected this compound derivatives enable the site-specific conjugation of these moieties.

  • Branched and Cyclic Peptides: The selective deprotection of the lysine side chain allows for the synthesis of branched peptides, where a second peptide chain is grown from the ε-amino group.[4][5] This approach is valuable for creating multivalent peptides and enhancing biological activity. Similarly, the deprotected side chain can serve as an anchor point for peptide cyclization.[4]

  • Protein Engineering: By incorporating Boc-protected lysine derivatives with unique side-chain protecting groups, scientists can introduce specific modifications into proteins to enhance their stability, activity, or create novel functionalities.[3][6]

Data Summary: Orthogonal Protecting Groups for Lysine

The choice of protecting group for the ε-amino group of lysine is critical for achieving selective modification. The following table summarizes the deprotection conditions for commonly used orthogonal protecting groups in conjunction with Nα-Boc or Nα-Fmoc protection.

Protecting GroupNα-Protection Strategyε-Amino Protecting GroupDeprotection Conditions for ε-Amino Group
Boc-SPPSBoc2-Cl-ZStrong acid (e.g., HF, TFMSA)[7]
Fmoc-SPPSFmocBoc (tert-butyloxycarbonyl)Strong acid (e.g., Trifluoroacetic acid, TFA)[1][8]
Fmoc-SPPSFmocMsc (methylsulfonylethoxycarbonyl)Base (e.g., 1.0 N NaOH or NaOMe)[4]
Fmoc-SPPSFmocMtt (4-methyltrityl)Mildly acidic (e.g., 0.5-1% TFA in DCM)[9][10]
Fmoc-SPPSFmocDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)Hydrazine[1]
Fmoc-SPPSFmocAloc (Allyloxycarbonyl)Pd(0) catalyst[7]

Experimental Protocols

Protocol 1: General Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the general steps for synthesizing a peptide using the Boc strategy.

Materials:

  • Appropriate resin (e.g., Merrifield resin)

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 5-10% Diisopropylethylamine (DIEA) in DCM

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 1-2 hours.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Boc Deprotection: Remove the Boc protecting group with 50% TFA in DCM for 20-30 minutes.[10]

  • Washing: Wash the resin with DCM.

  • Neutralization: Neutralize the resin with 5-10% DIEA in DCM.[4]

  • Washing: Wash the resin with DMF and DCM.

  • Amino Acid Coupling: Couple the next Boc-protected amino acid (3-5 equivalents) using a suitable coupling agent in DMF for 1-2 hours.[10]

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 3-8 for each amino acid in the peptide sequence.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA.[4]

Workflow for General Boc-SPPS

Boc_SPPS_Workflow Resin Resin Swelling Coupling1 Couple 1st Boc-AA Resin->Coupling1 Deprotection Boc Deprotection (50% TFA/DCM) Coupling1->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization CouplingN Couple Next Boc-AA Neutralization->CouplingN Repeat Repeat Cycle CouplingN->Repeat Repeat->Deprotection For each AA Cleavage Final Cleavage (HF or TFMSA) Repeat->Cleavage Synthesis Complete Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Synthesis of a Branched Peptide using Fmoc-Lys(Mtt)-OH

This protocol describes the synthesis of a branched peptide using an orthogonal protection strategy with Fmoc-Lys(Mtt)-OH.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids, including Fmoc-Lys(Mtt)-OH

  • DMF

  • 20% Piperidine (B6355638) in DMF

  • Coupling reagents (e.g., HBTU, DIPEA)

  • 1% TFA in DCM with scavengers (e.g., TIS)

  • Cleavage cocktail (e.g., TFA/TIS/Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.[5]

  • Main Chain Synthesis: Synthesize the main peptide chain up to the branching point using standard Fmoc-SPPS cycles (Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the next Fmoc-amino acid).[10]

  • Incorporate Fmoc-Lys(Mtt)-OH: Couple Fmoc-Lys(Mtt)-OH at the desired branching position using standard coupling conditions.[5]

  • Continue Main Chain Synthesis: Continue elongating the main peptide chain using standard Fmoc-SPPS cycles.[5]

  • Selective Mtt Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 1% TFA in DCM containing a scavenger (e.g., TIS) for 2 minutes. Repeat this treatment 5-10 times, collecting the filtrate each time. Monitor for the yellow color of the trityl cation to confirm deprotection.[9]

    • Immediately wash the resin thoroughly with DCM and then with DMF.

    • Neutralize the resin with 10% DIPEA in DMF.

  • Branched Chain Synthesis: Synthesize the branch peptide chain from the deprotected ε-amino group of the lysine residue using standard Fmoc-SPPS cycles.

  • Final Deprotection and Cleavage:

    • Remove the N-terminal Fmoc group from the branched chain.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.[5]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide pellet and purify by reverse-phase HPLC.[5]

Workflow for Branched Peptide Synthesis

Branched_Peptide_Workflow Start Start with Resin Main_Chain_1 Synthesize Main Chain (Fmoc-SPPS) Start->Main_Chain_1 Incorp_Lys Incorporate Fmoc-Lys(Mtt)-OH Main_Chain_1->Incorp_Lys Main_Chain_2 Complete Main Chain (Fmoc-SPPS) Incorp_Lys->Main_Chain_2 Mtt_Deprotect Selective Mtt Deprotection (Mild Acid) Main_Chain_2->Mtt_Deprotect Branch_Chain Synthesize Branch Chain (Fmoc-SPPS) Mtt_Deprotect->Branch_Chain Final_Cleavage Final Cleavage and Deprotection Branch_Chain->Final_Cleavage Purification Purify Branched Peptide (RP-HPLC) Final_Cleavage->Purification Final_Product Branched Peptide Purification->Final_Product

Caption: Workflow for the synthesis of a branched peptide.

Protocol 3: Site-Specific Labeling of a Peptide on Resin

This protocol outlines the on-resin labeling of a peptide at a specific lysine residue after selective deprotection.

Materials:

  • Peptide-resin with a selectively deprotected lysine side chain (e.g., after Mtt or Msc removal)

  • Labeling reagent (e.g., fluorescent dye NHS ester, Biotin-NHS ester)

  • DMF

  • DIEA or other non-nucleophilic base

  • DCM

Procedure:

  • Resin Preparation: Ensure the peptide-resin with the free ε-amino group is washed and neutralized.

  • Labeling Reaction:

    • Dissolve the labeling reagent (e.g., 3-5 equivalents) in DMF.

    • Add a non-nucleophilic base such as DIEA (e.g., 6-10 equivalents) to the labeling solution.

    • Add the labeling solution to the resin and shake at room temperature for 2-4 hours, or until the reaction is complete (monitor by Kaiser test).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess labeling reagent and byproducts.

  • Final Cleavage and Purification: Proceed with the final cleavage and purification of the labeled peptide as described in the previous protocols.

Logical Flow for Site-Specific Labeling

Site_Specific_Labeling Peptide_Resin Peptide on Resin with Orthogonally Protected Lys Selective_Deprotect Selective Deprotection of Lys Side Chain Peptide_Resin->Selective_Deprotect Free_Amine Resin-Bound Peptide with Free ε-Amine Selective_Deprotect->Free_Amine Labeling On-Resin Labeling Reaction Free_Amine->Labeling Washing Washing Labeling->Washing Cleavage_Purification Cleavage and Purification Washing->Cleavage_Purification Labeled_Peptide Labeled Peptide Cleavage_Purification->Labeled_Peptide

Caption: Logical workflow for site-specific peptide labeling on resin.

Conclusion

This compound and its derivatives are powerful and versatile reagents in protein engineering and modification. The ability to employ orthogonal protection strategies for the lysine side chain provides researchers with the precision needed to synthesize complex peptides and create specifically modified proteins for a wide range of applications in basic research and drug development. The protocols provided here serve as a guide for the effective utilization of these essential building blocks.

References

Application Notes and Protocols for Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Boc-Nε-(methylsulfonylethoxycarbonyl)-L-lysine (Boc-Lys(Msc)-OH) in the solid-phase peptide synthesis (SPPS) of bioactive peptides. The unique properties of the Msc protecting group offer significant advantages in creating complex peptide architectures, such as branched peptides and ubiquitin conjugates.

Introduction to Orthogonal Protection with Boc-Lys(Msc)-OH

Boc-Lys(Msc)-OH is a derivative of the amino acid lysine (B10760008) with two key protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the base-labile methylsulfonylethoxycarbonyl (Msc) group on the ε-amino group of the side chain.[1] This orthogonal protection strategy is a cornerstone of modern peptide chemistry, allowing for the selective removal of one protecting group without affecting the other.[1]

The Msc group is stable under the acidic conditions used for the removal of the Boc group during standard Boc-based SPPS.[1] However, it can be selectively and efficiently cleaved under basic conditions, exposing the lysine side-chain for further modification while the peptide remains attached to the solid support.[1] This feature is particularly valuable for the synthesis of peptides requiring site-specific modifications.

Key Applications in Bioactive Peptide Synthesis

The unique characteristics of Boc-Lys(Msc)-OH make it an invaluable tool for the synthesis of a diverse range of bioactive peptides:

  • Branched Peptides: The selective deprotection of the Msc group on the lysine side-chain provides a branching point for the synthesis of a second peptide chain.[1] Branched peptides are of great interest in vaccine development and drug delivery due to their potential for enhanced biological activity and stability.[2]

  • Ubiquitin and Ubiquitin Conjugates: The synthesis of ubiquitin and its conjugates is essential for studying the ubiquitin-proteasome system, a critical regulator of numerous cellular processes.[1] Boc-Lys(Msc)-OH allows for the site-specific attachment of ubiquitin to a target peptide, facilitating research into protein degradation and signaling pathways.

  • Cyclic Peptides: The exposed ε-amino group of lysine after Msc cleavage can serve as an anchor point for peptide cyclization, a common strategy to improve peptide stability and bioactivity.

  • Labeled Peptides: The free amino group on the lysine side-chain can be selectively labeled with fluorescent probes, biotin, or other reporter molecules for use in various biochemical and diagnostic assays.

Data Presentation

Physicochemical Properties of Boc-Lys(Msc)-OH
PropertyValueReference
Molecular FormulaC₁₄H₂₆N₂O₆S
Molecular Weight350.43 g/mol
AppearanceWhite to off-white solid
Purity≥98%
Solubility of Boc-Lys(Msc)-OH and Related Compounds
CompoundSolventSolubilityObservationsReference
Boc-Lys(Msc)-OHDichloromethane (DCM)Soluble-[3]
WaterLess Soluble-[3]
Fmoc-Lys(Boc)-OHDimethylformamide (DMF)≥ 2.5 mg/mL (5.34 mM)Clear solution[3]
Msc Protecting Group Cleavage Conditions
BaseConcentrationSolventTimeYield
NaOH1 NDioxane/Methanol/WaterNot SpecifiedHigh
Piperidine10%DMF2 hours (at 0-5°C)Not Specified
Thiophenol20-fold excessDMFOvernightNot Specified

Experimental Protocols

General Protocol for Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the fundamental steps for SPPS using the Boc strategy.

Materials:

  • Merrifield, PAM, or MBHA resin

  • Boc-protected amino acids (including Boc-Lys(Msc)-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Boc Deprotection: Remove the Boc group with a 50% TFA solution in DCM.

  • Neutralization: Neutralize the resin with a 5-10% DIEA solution in DCM.[1]

  • Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable coupling reagent.

  • Repeat: Repeat steps 3-5 for each amino acid in the peptide sequence. Boc-Lys(Msc)-OH is incorporated using the standard coupling protocol.

Protocol for On-Resin Msc Group Cleavage

This protocol describes the selective removal of the Msc protecting group from the lysine side-chain.

Materials:

  • Peptide-resin containing Boc-Lys(Msc)-OH

  • DCM

  • DMF

  • 1 N Sodium hydroxide (B78521) (NaOH) in a suitable solvent system (e.g., dioxane/methanol/water) or another appropriate base.

Procedure:

  • Washing: Thoroughly wash the peptide-resin with DCM and DMF.

  • Msc Cleavage: Treat the resin with the basic solution to remove the Msc group.

  • Washing: Immediately and thoroughly wash the resin with DMF and DCM to remove the base and byproducts.

  • Confirmation of Deprotection: Perform a Kaiser test or another suitable method to confirm the presence of a free primary amine on the lysine side-chain.

Protocol for the Synthesis of a Branched Peptide

This protocol details the synthesis of a branched peptide using Boc-Lys(Msc)-OH.

Procedure:

  • Main Chain Synthesis: Synthesize the main peptide chain on a solid support using the general Boc-SPPS protocol, incorporating Boc-Lys(Msc)-OH at the desired branching point.

  • Selective Msc Deprotection: Following the completion of the main chain, selectively remove the Msc group from the lysine side-chain using the protocol described above.

  • Branched Chain Synthesis: Synthesize the second peptide chain (the branch) starting from the newly exposed ε-amino group of the lysine residue, following the general Boc-SPPS protocol.

  • Cleavage and Deprotection: Once the synthesis of both chains is complete, cleave the branched peptide from the resin and remove all remaining protecting groups using a suitable cleavage cocktail.

  • Purification: Purify the crude branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for the Synthesis of a K48-Linked Di-ubiquitin

This protocol outlines the synthesis of a di-ubiquitin linked through the lysine at position 48.

Procedure:

  • Synthesis of the First Ubiquitin Monomer: Synthesize the first ubiquitin monomer on a solid support using Boc-SPPS, incorporating Boc-Lys(Msc)-OH at position 48.

  • Selective Msc Deprotection: After the synthesis of the first monomer, selectively remove the Msc group from Lys48.

  • Coupling of the Second Ubiquitin Monomer: Couple a pre-synthesized and activated second ubiquitin monomer to the exposed ε-amino group of Lys48 on the resin-bound first monomer.

  • Cleavage and Deprotection: Cleave the K48-linked di-ubiquitin from the resin and remove all protecting groups.

  • Purification and Folding: Purify the di-ubiquitin using chromatographic techniques and facilitate its proper folding.

Mandatory Visualizations

Ubiquitination_Signaling_Pathway Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP -> AMP+PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub Conjugation Substrate Substrate Protein Substrate->E3 Proteasome 26S Proteasome Ub_Substrate->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The Ubiquitination Signaling Pathway.

Branched_Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support (Resin) Main_Chain Synthesize Main Chain (Incorporate Boc-Lys(Msc)-OH) Resin->Main_Chain Msc_Deprotection Selective Msc Deprotection (Base Treatment) Main_Chain->Msc_Deprotection Branch_Chain Synthesize Branch Chain (from Lys ε-NH2) Msc_Deprotection->Branch_Chain Cleavage Cleavage from Resin & Global Deprotection Branch_Chain->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Branched_Peptide Bioactive Branched Peptide Purification->Branched_Peptide

Caption: Workflow for Branched Peptide Synthesis.

References

Troubleshooting & Optimization

Common side reactions with Boc-Lys-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-Lys-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the standard side-chain protecting group for this compound in Boc-SPPS?

A1: In Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS), the standard protecting group for the ε-amino group of lysine (B10760008) is the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.[1] Therefore, the commonly used derivative is Boc-Lys(2-Cl-Z)-OH. The Boc group on the lysine side chain is typically used in Fmoc-based SPPS, not Boc-SPPS.

Q2: What is the most common side reaction associated with the use of Boc-Lys(2-Cl-Z)-OH in Boc-SPPS?

A2: The most prevalent side reaction is the formation of branched peptides.[1] This occurs if the 2-Cl-Z protecting group on the lysine side chain is prematurely removed during the repetitive trifluoroacetic acid (TFA) treatments used to deprotect the Nα-Boc group in each cycle of the synthesis. The newly exposed ε-amino group can then react with the incoming activated amino acid, leading to the synthesis of a peptide branch at the lysine residue.

Q3: How can I detect the formation of branched peptides?

A3: Branched peptides can be detected using analytical techniques that separate molecules based on their mass and charge, such as reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).[2][3] In the HPLC chromatogram, the branched peptide will typically appear as a distinct peak from the desired linear peptide. The mass spectrometer will confirm the identity of this peak by showing a molecular weight corresponding to the linear peptide plus the mass of the additional amino acid(s) that form the branch.

Q4: How can I prevent the formation of branched peptides?

A4: Preventing branched peptide formation hinges on maintaining the stability of the 2-Cl-Z group during Nα-Boc deprotection. This can be achieved by:

  • Careful control of TFA concentration and deprotection time: While the 2-Cl-Z group is generally stable to 50% TFA in dichloromethane (B109758) (DCM), prolonged exposure or higher concentrations of TFA can lead to its partial removal. It is crucial to use the minimum time required for complete Nα-Boc deprotection.

  • Using a less acid-labile protecting group: If branching is a persistent issue, consider using a more robust side-chain protecting group for lysine, although options compatible with Boc-SPPS and final HF cleavage are limited.

Q5: What are the potential side reactions involving lysine during the final HF cleavage step?

A5: The final cleavage of the peptide from the resin and removal of all protecting groups is typically performed with strong acids like anhydrous hydrogen fluoride (B91410) (HF). During this process, reactive carbocations are generated from the cleavage of protecting groups and the resin linker. These carbocations can lead to side reactions, including:

  • Alkylation: The ε-amino group of lysine, once deprotected, can be susceptible to alkylation by these carbocations, leading to modified lysine residues.

  • Modification by scavengers: While scavengers are added to the cleavage cocktail to trap carbocations, they can sometimes react with the peptide itself.

Q6: How can I minimize side reactions during HF cleavage?

A6: Minimizing side reactions during HF cleavage involves optimizing the cleavage cocktail and reaction conditions:

  • Use of scavengers: A well-chosen scavenger cocktail is essential to quench the reactive carbocations. Common scavengers include anisole, p-cresol, and thioanisole.

  • Control of temperature and time: Performing the cleavage at a low temperature (typically 0 °C) and for the minimum time necessary for complete deprotection and cleavage can significantly reduce the extent of side reactions.[4]

Q7: Is unwanted guanidinylation of the lysine side chain a common side reaction in Boc-SPPS?

A7: Unwanted guanidinylation of the lysine ε-amino group is not a common side reaction in standard Boc-SPPS protocols. Guanidinylation is typically a deliberate modification performed using specific reagents to convert lysine residues to homoarginine.[5][6] If it is observed, it may be due to the use of contaminated reagents or non-standard protocols.

Troubleshooting Guides

Issue: Detection of a higher molecular weight peak corresponding to a branched peptide by LC-MS.
Possible Cause Solution
Premature deprotection of the Lys(2-Cl-Z) group.- Reduce the Nα-Boc deprotection time to the minimum required for complete removal. - Ensure the TFA concentration in DCM does not exceed 50%. - If the problem persists, consider resynthesizing the peptide with shorter deprotection times for each cycle.
Incomplete coupling of the subsequent amino acid, leading to a false-positive identification of branching.- Confirm the presence of the branched peptide using tandem mass spectrometry (MS/MS) to sequence the side chain. - Optimize coupling conditions to ensure complete incorporation of each amino acid.
Issue: Incomplete removal of the 2-Cl-Z protecting group during final HF cleavage.
Possible Cause Solution
Insufficient cleavage time or temperature.- Increase the HF cleavage time. For peptides containing Arg(Tos) and Lys(2-Cl-Z), the cleavage may take longer. - Ensure the cleavage temperature is maintained at 0-5 °C.
Inefficient cleavage cocktail.- Ensure the proper ratio of HF to scavengers is used. - For difficult sequences, a "low-high" HF cleavage procedure may be more effective.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Peptide Purity Analysis

This protocol provides a general method for analyzing the purity of a crude peptide and detecting potential side products like branched peptides.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm, coupled with an in-line mass spectrometer.

  • Sample Preparation: Dissolve the crude peptide in mobile phase A.

Protocol 2: Standard HF Cleavage

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions. This protocol should only be performed by trained personnel in a properly equipped laboratory.

  • Apparatus: A dedicated HF cleavage apparatus.

  • Scavenger Cocktail: A common cocktail is a 9:1 (v/v) mixture of anhydrous HF and anisole.

  • Procedure:

    • Place the peptide-resin in the reaction vessel of the HF apparatus.

    • Add the scavenger cocktail.

    • Cool the vessel in a dry ice/alcohol bath.

    • Distill the required amount of HF into the vessel.

    • Allow the reaction to proceed at 0 °C for 1 hour with stirring.

    • Remove the HF by vacuum.

    • Precipitate the peptide with cold diethyl ether.

    • Wash the peptide with cold ether to remove scavengers.

    • Dry the crude peptide under vacuum.

Visualizations

spss_workflow start Resin-bound Peptide deprotection Nα-Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) neutralization->coupling wash Wash coupling->wash wash->deprotection Repeat for each amino acid final_cleavage Final Cleavage (HF + Scavengers) wash->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification final_product Pure Peptide purification->final_product

Caption: General workflow for Boc-SPPS.

branched_peptide_formation cluster_synthesis SPPS Cycle cluster_detection Analysis peptide_lys Peptide-Lys(2-Cl-Z)-... tfa_deprotection Nα-Boc Deprotection (TFA/DCM) peptide_lys->tfa_deprotection premature_deprotection Premature Lys(2-Cl-Z) Deprotection tfa_deprotection->premature_deprotection Side Reaction branched_reaction Reaction with incoming Boc-AA-OH premature_deprotection->branched_reaction branched_peptide Branched Peptide branched_reaction->branched_peptide lcms LC-MS Analysis branched_peptide->lcms hplc HPLC Chromatogram (New Peak) lcms->hplc ms Mass Spectrum (Increased Mass) lcms->ms

Caption: Formation and detection of branched peptides.

References

Technical Support Center: Boc Group Protection & Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the tert-butyloxycarbonyl (Boc) protecting group. Find answers to frequently asked questions and detailed guides to prevent premature deprotection and manage common side reactions during your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of premature N-Boc deprotection?

A1: The N-Boc group is sensitive to acidic conditions and can be unintentionally cleaved under several circumstances. The primary causes include:

  • Strongly Acidic Conditions: Unintended exposure to strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) will lead to the removal of the Boc group.[1][2]

  • Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), and trimethylsilyl (B98337) iodide (TMSI) can also facilitate Boc group cleavage.[1][2][3]

  • Elevated Temperatures: In certain solvents or in the presence of specific catalysts, heating can cause thermal deprotection of the N-Boc group.[1][4] Thermolytic deprotection has been noted in solvents like trifluoroethanol (TFE) and methanol (B129727) at high temperatures.[1]

  • Acidic Contaminants: Trace amounts of acid from reagents or glassware can be sufficient to catalyze the deprotection of sensitive substrates.[1] For example, older bottles of chloroform (B151607) can contain HCl.[1]

  • Acidic Aqueous Wash: Using acidic water during an aqueous workup can cause deprotection during the extraction process.[1]

Q2: Under what conditions is the N-Boc group generally considered stable?

A2: The N-Boc group is widely used due to its stability under a variety of conditions, including:

  • Basic Conditions: It is stable to most nucleophiles and bases, allowing for the use of base-labile protecting groups like Fmoc in an orthogonal strategy.[5]

  • Hydrogenolysis: The Boc group is stable under conditions used for the cleavage of other protecting groups like benzyl (B1604629) (Bn) groups (e.g., H₂ over Pd/C).[6]

Q3: What are the primary side reactions associated with N-Boc deprotection, and how can they be avoided?

A3: The most significant side reaction during the acidic removal of the Boc group is the alkylation of nucleophiles .[7] This occurs because the deprotection process generates a tert-butyl cation, which can react with electron-rich sites on your molecule.[7][8]

  • Affected Nucleophiles: Thiol groups, electron-rich aromatic rings, and other unprotected amines are particularly susceptible to alkylation by the tert-butyl cation.[7][8]

  • Prevention: The most effective way to prevent this side reaction is to use scavengers .[5][7][9] These are reagents that are added to the reaction mixture to trap the tert-butyl cation. Common scavengers include anisole (B1667542), thioanisole, and triisopropylsilane (B1312306) (TIPS).

Troubleshooting Guides

Problem 1: My N-Boc group was unintentionally cleaved during a reaction.

This guide will help you identify the potential cause of premature Boc deprotection and provide solutions to prevent it in future experiments.

Troubleshooting Workflow

G start Start: Premature Boc Deprotection Observed q1 Were acidic reagents or catalysts used in the reaction? start->q1 q2 Was the reaction heated? q1->q2 No sol1 Solution: - Use a milder Lewis acid or an  alternative synthetic route. - Neutralize reagents before use. q1->sol1 Yes q3 Was an aqueous workup with an acidic wash performed? q2->q3 No sol2 Solution: - Reduce reaction temperature. - Consider a solvent less prone to  promoting thermal deprotection. q2->sol2 Yes q4 Were all reagents and solvents checked for acidic impurities? q3->q4 No sol3 Solution: - Use a neutral or slightly basic wash  (e.g., saturated NaHCO₃ solution). q3->sol3 Yes sol4 Solution: - Use fresh or properly stored reagents. - Ensure glassware is free of acidic residue. q4->sol4 Yes end Problem Resolved q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for premature Boc deprotection.

Problem 2: I'm observing an unexpected mass increase in my product after Boc deprotection.

An increase in mass, particularly by 56 Da, is a strong indicator of tert-butyl cation alkylation of your molecule of interest.

Alkylation Prevention Strategy

G deprotection Boc Deprotection (e.g., with TFA) tbutyl tert-butyl cation (+56 Da) deprotection->tbutyl product Desired Deprotected Amine deprotection->product side_product Alkylated Side Product (Mass +56 Da) tbutyl->side_product Alkylation (Undesired) trapped Trapped Cation tbutyl->trapped Trapping (Desired) scavenger Scavenger (e.g., Anisole, TIPS) scavenger->trapped

Caption: Role of scavengers in preventing alkylation.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes common conditions for the removal of the N-Boc group. Note that reaction times and yields are substrate-dependent and may require optimization.

Reagent/ConditionSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT30 min - 2 hVery common and effective. Scavengers are often recommended.[3][10]
Hydrochloric Acid (HCl)Methanol, Dioxane, or Ethyl Acetate (B1210297)RT1 - 12 hCan be a good alternative to TFA.[3][9]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)RT12 - 24 hA milder Lewis acid option.[3] Selectively cleaves secondary N-Boc groups over primary ones.[10]
Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM)RT12 - 24 hUseful for substrates that are sensitive to strong acids.[3][9]
Thermal (Thermolytic)Trifluoroethanol (TFE) or Methanol120 - 200 °C30 min - 1 hCan offer selectivity between different types of N-Boc groups (e.g., aryl vs. alkyl).[11]
Oxalyl Chloride/MethanolMethanolRT1 - 4 hA mild method for deprotection.[12]

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection using TFA in DCM

Objective: To remove the N-Boc protecting group from an amine using trifluoroacetic acid.

Materials:

  • N-Boc protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected compound in anhydrous DCM (a typical concentration is 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution. A common concentration range is 20-50% (v/v) of TFA in DCM.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours at room temperature.[1]

  • Once the reaction is complete, carefully concentrate the solution in vacuo to remove the excess TFA and DCM.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining TFA. Caution: CO₂ evolution can cause pressure buildup in the separatory funnel.[1]

  • Wash the organic layer with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.[1]

  • Further purification by chromatography may be necessary.

Protocol 2: N-Boc Deprotection with Alkylation Scavengers

Objective: To remove the N-Boc group while preventing the alkylation of sensitive functional groups.

Materials:

  • All materials from Protocol 1

  • Scavenger (e.g., anisole or triisopropylsilane)

Procedure:

  • Dissolve the N-Boc protected compound in anhydrous DCM (0.1 M).

  • Add the scavenger to the solution. A typical concentration is 5-10% (v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (20-50% v/v in DCM) to the stirred solution.

  • Proceed with steps 4-10 from Protocol 1. The scavenger will be removed during the workup and purification steps.

References

Troubleshooting incomplete coupling of Boc-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the incomplete coupling of Boc-Lys-OH.

Troubleshooting Guide: Incomplete Coupling of this compound

Incomplete coupling of this compound can lead to the formation of deletion peptides, resulting in difficult purification and reduced overall yield. The following guide provides a systematic approach to troubleshooting and resolving this common issue.

Question: I am observing incomplete coupling of this compound in my solid-phase peptide synthesis. What are the potential causes and how can I resolve this?

Answer:

Incomplete coupling of this compound can stem from several factors, ranging from the inherent steric hindrance of the amino acid to suboptimal reaction conditions. Below is a step-by-step guide to identify and address the root cause.

1. Assess Steric Hindrance and Sequence-Specific Issues:

  • Problem: The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the lysine (B10760008) side chain, can create steric hindrance, making the coupling reaction more challenging, especially when coupling to a sterically hindered N-terminal amino acid on the growing peptide chain. Aggregation of the peptide-resin can also hinder coupling.[1][2]

  • Solution:

    • Double Coupling: Perform the coupling reaction twice before proceeding to the next deprotection step.[3][4] This can significantly improve the coupling efficiency for difficult residues.

    • Optimize Coupling Reagents: Switch to more potent activating reagents that are effective for hindered couplings.[3][5] See the table below for a comparison of common coupling reagents.

2. Evaluate Coupling Reagent and Activation:

  • Problem: The choice and efficiency of the coupling reagent are critical. Standard carbodiimide (B86325) reagents like DCC or DIC alone may not be sufficient for challenging couplings.[6][7]

  • Solution:

    • Utilize Aminium/Uronium or Phosphonium (B103445) Salt-Based Reagents: Reagents like HBTU, HATU, HCTU, PyBOP, and COMU are generally more effective for hindered amino acids.[3][5][8] HATU and PyAOP are often recommended for particularly difficult couplings due to the formation of more reactive OAt esters.[2][5]

    • Ensure Proper Activation: Pre-activate the this compound for 1-5 minutes with the coupling reagent and a base (e.g., DIPEA) before adding it to the resin.[2][9]

    • Consider In Situ Neutralization: For Boc-SPPS, after TFA-mediated deprotection, the N-terminal amine is protonated. Ensure complete neutralization with a base like diisopropylethylamine (DIEA) before coupling.[1] In situ neutralization protocols, where the base is included with the coupling reagents, can also be effective.[1]

3. Optimize Reaction Conditions:

  • Problem: Suboptimal reaction time, temperature, or solvent can lead to incomplete reactions.

  • Solution:

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3][9]

    • Elevate Temperature: Carefully increase the reaction temperature to 40-50°C to improve the reaction rate.[3] However, be cautious as this may increase the risk of racemization.[7]

    • Solvent Choice: While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) can be a better choice for sequences prone to aggregation due to its superior solvating properties.[3]

4. Monitor the Reaction and Cap Unreacted Amines:

  • Problem: Failure to confirm the completion of the coupling reaction can lead to the accumulation of deletion sequences.

  • Solution:

    • Kaiser Test: After the coupling step, perform a Kaiser test to detect any remaining free primary amines. A positive result (blue beads) indicates incomplete coupling, and a recoupling step is necessary.

    • Capping: If incomplete coupling persists after troubleshooting, it is crucial to "cap" the unreacted N-terminal amines to prevent the formation of deletion peptides. This is typically done by acetylating the free amines with acetic anhydride. This converts the unreacted chains into capped impurities that are easier to separate during purification.[1]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

There is no single "best" reagent, as the optimal choice depends on the specific peptide sequence and the position of the lysine residue. However, for challenging couplings, aminium/uronium or phosphonium salt-based reagents are generally recommended over carbodiimides alone.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentReagent TypeRelative ReactivityAdvantagesDisadvantages
DIC/HOBt Carbodiimide/AdditiveModerateCost-effective, minimizes racemization compared to DIC alone.[6]May not be sufficient for highly hindered couplings.[6]
HBTU/TBTU Aminium/Uronium SaltHighFast reaction times, efficient for most couplings.[5][6]Can cause guanidinylation of the free N-terminal amine.[5]
HATU Aminium/Uronium SaltVery HighMore reactive than HBTU, excellent for hindered couplings, less racemization.[5][6]More expensive than HBTU.[5]
PyBOP/PyAOP Phosphonium SaltHigh to Very HighPyAOP is highly effective for sterically demanding couplings, including N-methyl amino acids.[2][5][6]Byproducts can be more difficult to remove.
COMU Aminium/Uronium SaltVery HighHigh efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[5][6]Newer reagent, may be more costly.

Q2: Can I use Boc-Lys(Boc)-OH instead of this compound?

Boc-Lys(Boc)-OH has both the alpha-amino and the epsilon-amino groups of the lysine side chain protected with a Boc group.[10] This derivative is used when you want to keep the side chain protected throughout the synthesis and deprotect it simultaneously with the N-terminal Boc group of the final amino acid and other side-chain protecting groups during the final cleavage from the resin. If your synthetic strategy requires selective deprotection of the lysine side chain on the resin for branching or labeling, you would need an orthogonal protecting group on the side chain (e.g., Fmoc, Mtt, Msc).[9][11][12]

Q3: How do I perform a double coupling?

A double coupling involves repeating the coupling step immediately after the first coupling, before the deprotection of the newly added amino acid.

Experimental Protocols: Double Coupling Procedure

  • Perform the initial coupling of this compound as per your standard protocol (e.g., pre-activation with HATU/DIPEA in DMF, followed by addition to the resin for 1-2 hours).

  • Drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat step 1 with a fresh solution of activated this compound.

  • After the second coupling, drain the vessel and wash the resin with DMF and DCM.

  • Perform a Kaiser test to confirm the completion of the coupling.

  • Proceed with the N-terminal Boc deprotection step for the next cycle.

Visualizations

Diagram 1: Troubleshooting Workflow for Incomplete Coupling

This diagram outlines the decision-making process for addressing incomplete coupling of this compound.

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) recouple Perform a Second Coupling (Double Coupling) start->recouple kaiser_test_2 Perform Kaiser Test recouple->kaiser_test_2 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP, COMU) kaiser_test_2->change_reagent Positive proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Negative increase_time_temp Increase Reaction Time and/or Temperature change_reagent->increase_time_temp kaiser_test_3 Perform Kaiser Test increase_time_temp->kaiser_test_3 cap_amines Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser_test_3->cap_amines Positive kaiser_test_3->proceed Negative cap_amines->proceed

Caption: Troubleshooting decision tree for incomplete coupling.

Diagram 2: General Boc-SPPS Cycle

This diagram illustrates the key steps in a standard cycle of solid-phase peptide synthesis using Boc chemistry.

cluster_0 Boc-SPPS Cycle deprotection 1. Boc Deprotection (TFA in DCM) neutralization 2. Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling 3. Amino Acid Coupling (Boc-AA-OH, Reagent, Base) neutralization->coupling wash 4. Wash (DMF, DCM) coupling->wash wash->deprotection Repeat for next cycle

Caption: Standard workflow for a Boc-SPPS cycle.

References

Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Boc-Lys-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the coupling of sterically hindered Boc-Lys-OH derivatives in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with sterically hindered this compound derivatives often inefficient?

A1: Steric hindrance is a primary challenge in peptide synthesis, particularly with bulky amino acid derivatives like this compound. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the lysine (B10760008) side chain and its own protecting group (e.g., another Boc, Z, or Fmoc), can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This leads to slower reaction rates and incomplete coupling.

Q2: Which coupling reagents are recommended for sterically hindered this compound derivatives?

A2: Standard carbodiimide (B86325) reagents like DCC or DIC are often inefficient for coupling sterically hindered amino acids. It is highly recommended to switch to more potent uronium/aminium or phosphonium (B103445) salt-based coupling reagents. Reagents like HATU, HCTU, and COMU are generally more reactive and are often the first choice for difficult couplings.[1][2] Phosphonium salts like PyBOP are also effective alternatives.[2]

Q3: What are the common side reactions observed during the coupling of this compound derivatives and how can they be minimized?

A3: The most common side reactions are racemization and guanidinylation.

  • Racemization: The loss of stereochemical integrity at the alpha-carbon of the amino acid can occur during the activation step.[1] This risk increases with stronger bases and longer reaction times. Using additives like HOBt or HOAt can help suppress racemization.[3] Coupling reagents like COMU are also known to reduce epimerization.[4][5] The choice of base is also critical; less nucleophilic bases like collidine are sometimes preferred over DIPEA to minimize racemization.[6][7]

  • Guanidinylation: This side reaction can occur when using an excess of uronium/aminium-based coupling reagents like HATU or HBTU.[3][8] The coupling reagent can react with the free N-terminal amine of the peptide chain, forming a guanidinium (B1211019) group that terminates the chain elongation.[3][8] This can be minimized by using a stoichiometric amount of the coupling reagent relative to the carboxylic acid and pre-activating the amino acid before adding it to the resin.[3][8]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the repetition of the coupling step with a fresh portion of activated amino acid and coupling reagents. This is a common and effective strategy to drive difficult coupling reactions, such as those involving sterically hindered residues, to completion. It is recommended if monitoring of the initial coupling reaction indicates incomplete reaction.

Q5: How can I monitor the completion of the coupling reaction?

A5: The completion of the coupling reaction can be monitored using qualitative colorimetric tests that detect the presence of free primary amines on the resin. The most common is the Kaiser test, which gives a dark blue color in the presence of primary amines.[9][10] For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable and an alternative like the chloranil (B122849) test or isatin (B1672199) test should be used.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield Inefficient Coupling Reagent: Standard reagents like DCC/DIC may be too weak for sterically hindered couplings.Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[1][2]
Steric Hindrance: The bulky nature of the this compound derivative is impeding the reaction.- Increase the reaction time and/or temperature (e.g., to 40-50°C), but be cautious of potential side reactions.[11]- Perform a "double coupling" with fresh reagents.
Peptide Aggregation: Intermolecular hydrogen bonding between peptide chains on the solid support can block reactive sites.[12][13]- Use chaotropic salts (e.g., LiCl) in the coupling mixture to disrupt secondary structures.[2]- Switch to a solvent known to reduce aggregation, such as NMP or DMSO.[2][14]
Presence of Deletion Sequences in Final Product Incomplete Coupling: The coupling reaction did not go to completion before the next deprotection step.- After an incomplete coupling, "cap" the unreacted free amines using acetic anhydride (B1165640) to prevent them from reacting in subsequent cycles.[9]- Optimize the coupling reaction by using a more potent reagent or double coupling.
Product has a Mass of +99 Da Guanidinylation: Excess uronium/aminium coupling reagent (e.g., HATU, HBTU) has reacted with the N-terminal amine.[3][8]- Use a stoichiometric amount of the coupling reagent relative to the amino acid.[8]- Pre-activate the amino acid with the coupling reagent for a few minutes before adding the mixture to the resin.[3]
Presence of Diastereomers in Final Product Racemization: Loss of stereochemical purity during the activation/coupling step.[1]- Use a coupling reagent known for low racemization, such as COMU.[4][5]- Add a racemization suppressor like HOBt or HOAt to the coupling mixture.[3]- Use a less nucleophilic base like 2,4,6-collidine instead of DIPEA.[7]

Quantitative Data Summary

The following table summarizes the general performance of various coupling reagents for sterically hindered amino acid couplings. Quantitative data for specific this compound derivatives is highly dependent on the reaction conditions and the specific protecting group on the lysine side chain.

Coupling ReagentClassRelative ReactivityRacemization RiskKey Considerations
DCC/DIC CarbodiimideLowModerate to HighOften inefficient for hindered couplings; requires an additive like HOBt to suppress racemization.[6]
HBTU Uronium/AminiumHighLowA reliable and cost-effective option for many couplings. Slower than HATU.[15]
HATU Uronium/AminiumVery HighLowHighly efficient for hindered couplings with fast reaction rates.[2][7] Excess can cause guanidinylation.[3][8]
HCTU Uronium/AminiumHighLowA good, often more cost-effective alternative to HATU.[2]
COMU UroniumVery HighVery LowExcellent for difficult couplings with a high safety profile and reduced racemization.[1][4][16]
PyBOP PhosphoniumHighLowEffective for hindered couplings and avoids the risk of guanidinylation. Byproducts are generally less hazardous than those of BOP.[2][15]

Experimental Protocols

The following are detailed, generalized protocols for the coupling of a sterically hindered this compound derivative to a resin-bound peptide using different coupling reagents in a solid-phase peptide synthesis (SPPS) workflow.

Protocol 1: HATU-Mediated Coupling

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve the Boc-Lys(X)-OH derivative (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

  • Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 1-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.

  • Washing: If the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

Protocol 2: COMU-Mediated Coupling

  • Resin Preparation: Follow step 1 of the HATU protocol.

  • Amino Acid Activation: In a separate vessel, dissolve the Boc-Lys(X)-OH derivative (3 equivalents) and COMU (3 equivalents) in DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly. A pre-activation time of 1-2 minutes is sufficient.

  • Coupling Reaction: Add the activated amino acid solution to the drained resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Follow step 5 of the HATU protocol.

  • Washing: Follow step 6 of the HATU protocol.

Protocol 3: PyBOP-Mediated Coupling

  • Resin Preparation: Follow step 1 of the HATU protocol.

  • Reagent Solution Preparation: In a separate vessel, dissolve the Boc-Lys(X)-OH derivative (3 equivalents) and PyBOP (3 equivalents) in DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the solution.

  • Coupling Reaction: Immediately add the solution to the drained resin. Agitate the reaction vessel at room temperature for 1-4 hours.

  • Monitoring: Follow step 5 of the HATU protocol.

  • Washing: Follow step 6 of the HATU protocol.

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_post_coupling Post-Coupling resin_swell Swell Resin in DMF fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swell->fmoc_deprotection resin_wash1 Wash with DMF fmoc_deprotection->resin_wash1 aa_activation Amino Acid Activation: Boc-Lys(X)-OH + Coupling Reagent + Base coupling Add Activated AA to Resin Agitate for 1-4 hours aa_activation->coupling monitoring Monitor with Kaiser Test coupling->monitoring decision Complete? monitoring->decision capping Capping (Acetic Anhydride) decision->capping No resin_wash2 Wash with DMF/DCM decision->resin_wash2 Yes capping->resin_wash2 next_cycle Proceed to Next Cycle resin_wash2->next_cycle

Caption: General workflow for a coupling cycle in solid-phase peptide synthesis.

troubleshooting_workflow start Low Coupling Yield Observed check_reagent Is the coupling reagent potent enough (e.g., HATU, COMU)? start->check_reagent change_reagent Switch to a more potent coupling reagent check_reagent->change_reagent No check_aggregation Is peptide aggregation suspected? check_reagent->check_aggregation Yes double_couple Perform a double coupling change_reagent->double_couple optimize_conditions Optimize reaction conditions (time, temperature) double_couple->optimize_conditions optimize_conditions->check_aggregation add_chaotropes Add chaotropic salts (e.g., LiCl) check_aggregation->add_chaotropes Yes end Re-evaluate Coupling Efficiency check_aggregation->end No change_solvent Use aggregation-disrupting solvents (e.g., NMP, DMSO) add_chaotropes->change_solvent change_solvent->end signaling_pathway cluster_activation Activation cluster_coupling Coupling Boc_AA Boc-Lys(X)-OH Active_Ester Activated Ester Intermediate Boc_AA->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond Byproducts Byproducts (e.g., Urea, HOBt) Peptide_Bond->Byproducts

References

Improving the yield of peptides containing multiple lysine residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of peptides containing multiple lysine (B10760008) residues.

Frequently Asked Questions (FAQs)

Q1: My lysine-rich peptide has poor solubility in aqueous solutions. What can I do?

A1: Poor solubility is a common issue with highly charged peptides. Here are several strategies to improve the solubility of your lysine-rich peptide:

  • pH Adjustment: Lysine-rich peptides are basic. Dissolving them in a slightly acidic solution (e.g., 10% acetic acid in water) will protonate the lysine side chains, increasing their polarity and solubility.[1][2]

  • Use of Co-solvents: For peptides with hydrophobic regions in addition to multiple lysines, organic co-solvents can be beneficial. Start by dissolving the peptide in a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and then slowly add your aqueous buffer to the desired concentration.[1][2] Be mindful that DMSO can oxidize methionine and cysteine residues.[1]

  • Chaotropic Agents: If the peptide is prone to aggregation, using chaotropic agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can help disrupt secondary structures and improve solubility.[2] These should be removed before any biological assays.

  • Sequence Modification: If you are in the design phase, consider incorporating hydrophilic residues or solubility-enhancing tags like polyethylene (B3416737) glycol (PEG).[3][4]

Q2: I am observing significant aggregation of my peptide on the solid-phase resin during synthesis. How can I prevent this and improve my crude purity?

A2: On-resin aggregation is a major cause of low yield and purity in solid-phase peptide synthesis (SPPS). Here are some effective strategies to mitigate this:

  • Incorporate Structure-Disrupting Elements:

    • Pseudoprolines: Introduce pseudoproline dipeptides (also known as oxazolidines) derived from serine or threonine at strategic locations (every 5-6 residues is a good starting point) within your peptide sequence. These temporarily introduce a kink in the peptide backbone, disrupting the hydrogen bonding that leads to aggregation. The native serine or threonine is regenerated during the final trifluoroacetic acid (TFA) cleavage.[5]

    • Backbone Protection: Use amino acids with backbone protection, such as those containing 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the alpha-nitrogen. These sterically hinder inter-chain hydrogen bonding.[5]

  • Optimize Synthesis Conditions:

    • Elevated Temperature: Performing couplings at a higher temperature (e.g., 60-90°C) can disrupt secondary structure formation and improve reaction kinetics.

    • Stronger Deprotection: If Fmoc deprotection is slow or incomplete due to aggregation, switching to a stronger base like 1,8-diazabicycloundec-7-ene (DBU) in the deprotection solution can be effective.[5]

  • Solubility-Enhancing Tags: The addition of a C-terminal poly-arginine tag, for example, has been shown to suppress aggregation during SPPS.[6]

Q3: I need to selectively modify a single lysine residue in a peptide that contains multiple lysines. How can I achieve this?

A3: Site-specific modification of a single lysine residue requires the use of an orthogonal protecting group strategy. This involves using a protecting group for the ε-amino group of the target lysine that can be removed under conditions that do not affect other protecting groups on the peptide.[7][8]

  • Common Orthogonal Protecting Groups for Lysine:

    • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These are removed by treatment with a dilute solution of hydrazine (B178648) (e.g., 2% hydrazine in DMF) and are stable to the piperidine (B6355638) used for Fmoc removal and the TFA used for final cleavage.[7][8]

    • Mtt (4-methyltrityl): This group is removed by very dilute TFA (e.g., 1-2% TFA in dichloromethane), allowing for side-chain deprotection while the peptide is still on a TFA-labile resin.[9]

    • Alloc (allyloxycarbonyl): This group is removed by a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[9][10]

By incorporating a lysine residue with one of these orthogonal protecting groups at the desired position, you can selectively deprotect it on-resin and then perform your modification (e.g., attaching a fluorescent label, biotin, or another molecule) before proceeding with the synthesis or final cleavage.

Troubleshooting Guides

Problem 1: Low Yield of a Long, Lysine-Rich Peptide

You are synthesizing a 35-residue peptide with five lysine residues and are observing a very low yield of the desired product after purification.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome Improvement
On-resin Aggregation Re-synthesize the peptide incorporating pseudoproline dipeptides every 6-7 residues, particularly in hydrophobic regions.Yield: 15-25% increasePurity: 20-30% increase
Incomplete Couplings Use a more powerful coupling reagent like HATU or HCTU. Double couple amino acids that are known to be difficult to incorporate.Yield: 10-20% increase
Incomplete Fmoc Deprotection Monitor the Fmoc deprotection using a UV detector. If deprotection is slow, increase the deprotection time or add a stronger base like DBU to the piperidine solution.[5]Yield: 10-15% increase
Poor Solubility After Cleavage Before purification, ensure the crude peptide is fully dissolved. Use a combination of water, acetonitrile, and a small amount of acetic acid or TFA. Sonicate if necessary.[1]Improved recovery from purification
Problem 2: Unwanted Side Products in a Peptide with Multiple Lysines

During mass spectrometry analysis of your purified peptide, you identify peaks corresponding to branched peptides or other unexpected modifications.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome Improvement
Incomplete Side-Chain Protection of Lysine Ensure that the Fmoc-Lys(Boc)-OH used is of high quality and that the Boc group is stable to the repeated piperidine treatments for Fmoc removal.Purity: Eliminates branched side products
Side Reactions During Final Cleavage Use appropriate scavengers in your cleavage cocktail. For peptides containing tryptophan and methionine, use triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT).Purity: Reduces cleavage-related side products
Aspartimide Formation If your sequence contains Asp-Gly or Asp-Ser motifs, consider using an Asp derivative with a protecting group that minimizes this side reaction, such as O-2-phenylisopropyl (O-2-PhiPr).[7] Adding HOBt to the piperidine deprotection solution can also reduce aspartimide formation.[5]Purity: Reduces α/β-aspartyl peptide isomers

Experimental Protocols

Protocol 1: On-Resin Selective Deprotection and Labeling of a Lysine Residue

This protocol describes the selective removal of a Dde protecting group from a lysine side chain and subsequent labeling with a fluorescent dye.

Materials:

  • Peptidyl-resin containing a Fmoc-Lys(Dde)-OH residue

  • 2% Hydrazine in DMF

  • DMF (peptide synthesis grade)

  • Fluorescent dye with an NHS-ester reactive group (e.g., FITC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ninhydrin (B49086) test kit

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Wash the resin with DMF (3 x 1 resin volume).

  • Treat the resin with 2% hydrazine in DMF for 3 minutes. Repeat this step.

  • Wash the resin thoroughly with DMF (6 x 1 resin volume) to remove all traces of hydrazine.

  • Perform a ninhydrin test to confirm the presence of a free primary amine. The beads should turn dark blue/purple.

  • Dissolve the fluorescent dye-NHS ester (3 equivalents relative to the resin substitution) in DMF.

  • Add the dye solution and DIPEA (6 equivalents) to the resin.

  • Agitate the reaction mixture at room temperature for 4 hours, protected from light.

  • Wash the resin with DMF (5 x 1 resin volume) and then dichloromethane (B109758) (DCM) (3 x 1 resin volume).

  • A small aliquot of the resin can be cleaved to confirm successful labeling by mass spectrometry.

  • The synthesis can then be continued, or the peptide can be cleaved from the resin.

Visualizations

Orthogonal Protection Strategy for Lysine

Orthogonal_Protection cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection Selective Deprotection & Modification Start Resin-Bound Peptide (N-term Fmoc protected) Coupling Coupling Step Start->Coupling Lys_Boc Fmoc-Lys(Boc)-OH Lys_Boc->Coupling Lys_Dde Fmoc-Lys(Dde)-OH Lys_Dde->Coupling Chain_Elongation Chain Elongation Coupling->Chain_Elongation Piperidine 20% Piperidine in DMF Chain_Elongation->Piperidine Fmoc Removal Hydrazine 2% Hydrazine in DMF Chain_Elongation->Hydrazine Dde Removal Cleavage Final Cleavage & Global Deprotection Chain_Elongation->Cleavage Piperidine->Chain_Elongation Continue Synthesis Modification On-Resin Modification (e.g., Labeling) Hydrazine->Modification TFA 95% TFA + Scavengers TFA->Cleavage Modification->Chain_Elongation Continue Synthesis Final_Peptide Final Modified Peptide Cleavage->Final_Peptide

Caption: Workflow for site-specific modification using an orthogonal Dde protecting group.

Troubleshooting Workflow for Low Peptide Yield

Troubleshooting_Yield Start Low Yield of Lysine-Rich Peptide Check_Crude Analyze Crude Peptide (LC-MS) Start->Check_Crude Broad_Peak Broad/Poorly Resolved Peak? Check_Crude->Broad_Peak Many_Peaks Multiple Incomplete Sequences? Check_Crude->Many_Peaks Broad_Peak->Many_Peaks No Solubility_Issue Solubility/Aggregation Issue Broad_Peak->Solubility_Issue Yes Synthesis_Issue Inefficient Synthesis Many_Peaks->Synthesis_Issue Yes Solution_Solubility Improve Dissolution: - Acidic pH - Co-solvents (DMSO) - Chaotropic agents Solubility_Issue->Solution_Solubility Solution_Synthesis Re-synthesize with: - Pseudoprolines - Backbone protection - Stronger coupling reagents Synthesis_Issue->Solution_Synthesis

Caption: Decision tree for troubleshooting low yields of lysine-containing peptides.

References

Technical Support Center: Purification of Peptides Synthesized with Boc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of synthetic peptides containing N-ε-tert-butyloxycarbonyl-L-lysine (Boc-Lys(Boc)-OH).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Boc-Lys(Boc)-OH and why is its purification sometimes challenging?

A1: Boc-Lys(Boc)-OH is a derivative of the amino acid L-lysine where both the alpha-amino (Nα) and the side-chain epsilon-amino (Nε) groups are protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is common in Boc-based solid-phase peptide synthesis (SPPS). The primary challenge arises during the final cleavage and deprotection step. While the Nα-Boc group is removed at each cycle of synthesis, the Nε-Boc group is designed to be more stable and is removed simultaneously with cleavage from the resin using strong acids like Trifluoroacetic Acid (TFA) or Hydrogen Fluoride (HF). Incomplete removal of the side-chain Boc group leads to a significant, hard-to-separate impurity that is structurally very similar to the target peptide.[1]

Q2: What are the essential steps in purifying a peptide synthesized using Boc-Lys(Boc)-OH?

A2: The standard purification workflow involves several key stages:

  • Cleavage and Global Deprotection: The peptide is cleaved from the solid-phase resin, and all acid-labile side-chain protecting groups, including the Boc group on lysine (B10760008), are removed. This is typically achieved using a strong acid "cocktail" containing TFA or HF and scavengers.[2]

  • Precipitation and Washing: The cleaved peptide is precipitated from the acidic cleavage solution using a cold non-polar solvent, most commonly diethyl ether. This crucial step removes a large portion of the scavengers and other organic byproducts.[1][3]

  • Purification: The crude peptide is dissolved in an appropriate aqueous buffer and purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Lyophilization: The fractions containing the pure peptide are pooled and freeze-dried to obtain a stable, powdered final product.[1]

Q3: What are the most common impurities to expect?

A3: Besides the target peptide, the crude product often contains a mixture of impurities arising from various stages of the synthesis and cleavage.[1][4] These can be broadly categorized as:

  • Synthesis-Related Impurities:

    • Truncated sequences: Resulting from incomplete amino acid coupling.

    • Deletion sequences: Caused by incomplete Nα-Boc deprotection in a synthesis cycle.

  • Deprotection-Related Impurities:

    • Incompletely deprotected peptides: The most relevant to this topic is the peptide with the Boc group still attached to the lysine side chain.

    • Side-products from scavenger reactions: Scavengers can sometimes react with the peptide, especially with sensitive residues like Tryptophan.[5]

  • Other Impurities:

    • Unreacted starting materials.

    • Byproducts from coupling reagents.

Q4: How can I identify an impurity caused by incomplete deprotection of the Lys(Boc) side chain?

A4: The most effective method for identifying this specific impurity is mass spectrometry (MS). The Boc group has a mass of 100.1 Da. Therefore, a peptide with a remaining Lys(Boc) residue will have a mass that is 100 Da greater than the expected mass of the target peptide ([M+100]). Similarly, if the tert-butyl group alone remains, a mass shift of +56 Da will be observed.[1]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of peptides containing lysine that was protected with a Boc group.

Problem 1: Low purity of the crude peptide after cleavage and precipitation.

  • Possible Cause: Incomplete deprotection of the Boc group on the lysine side chain. Standard TFA cleavage times may not be sufficient for complete removal, especially in long or complex peptides.

  • Recommended Solution:

    • Optimize Cleavage Conditions: Increase the duration of the TFA cleavage reaction. While 1-2 hours is standard, extending this to 4 hours can improve deprotection efficiency.[6] For particularly stubborn cases, using a stronger acid like HF (requires specialized equipment) is the standard in Boc-SPPS.[2]

    • Verify with Mass Spectrometry: Before proceeding to large-scale purification, analyze a small aliquot of the crude product by MS to check for the presence of species with a mass of [M+100].[1]

  • Possible Cause: Inefficient precipitation or washing.

  • Recommended Solution:

    • Ensure Cold Ether: Use ice-cold diethyl ether for precipitation to maximize the recovery of the peptide and minimize the solubility of organic impurities.[3][7]

    • Thorough Washing: Wash the peptide pellet multiple times (at least 3-4 times) with cold ether to effectively remove scavengers and their byproducts.[1][3]

Problem 2: A major peak in the HPLC chromatogram corresponds to the mass of the target peptide +100 Da.

  • Possible Cause: Incomplete removal of the Nε-Boc protecting group from lysine during the final acid cleavage step.

  • Recommended Solution:

    • Re-cleavage: If enough crude material is available, re-subject the peptide to the cleavage conditions. Dissolve the crude peptide in a fresh TFA cleavage cocktail and stir for an additional 1-2 hours, then re-precipitate and wash.

    • HPLC Optimization: If re-cleavage is not feasible, attempt to resolve the Boc-protected peptide from the target peptide using HPLC. Since the Boc group adds hydrophobicity, the [+100 Da] impurity will be more retained on a reversed-phase column. A shallower gradient during elution can improve separation.[4]

    • Future Prevention: For future syntheses, consider using a more acid-labile protecting group for the lysine side chain if incomplete deprotection is a recurring issue, or switch to the more robust HF cleavage method standard for Boc chemistry.[5]

Problem 3: The peptide is poorly soluble in the initial HPLC mobile phase (e.g., 0.1% TFA in water).

  • Possible Cause: The peptide, especially after successful deprotection of all Boc groups, may be highly hydrophobic or prone to aggregation.

  • Recommended Solution:

    • Solvent Modification: Try dissolving the peptide in a small amount of an organic solvent like acetonitrile, DMSO, or acetic acid before adding the aqueous mobile phase.[1]

    • Use of Chaotropic Agents: For peptides that are extremely difficult to dissolve, 6M guanidine (B92328) hydrochloride can be used as a solubilizing agent. The guanidine salts will elute in the void volume of the RP-HPLC column.[3]

    • Alternative Chromatography: For very hydrophobic peptides, consider using a less retentive stationary phase, such as a C4 or diphenyl column, instead of the standard C18.[8]

Section 3: Experimental Protocols

Protocol 1: Standard Peptide Cleavage and Precipitation

This protocol is a general guideline for cleaving a peptide from the resin and removing side-chain protecting groups in a Boc-SPPS strategy.

  • Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in Dichloromethane (DCM) for 15-30 minutes in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. The composition depends on the amino acids present in the peptide (see Table 1). For a peptide with lysine, a standard "Reagent K" cocktail is often effective.[7]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 2 mL for 100 mg of resin). Agitate the mixture at room temperature for 2 to 4 hours.[7]

  • Peptide Precipitation: a. Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide. b. In a separate, larger tube, add approximately 10 times the volume of ice-cold diethyl ether.[7] c. Slowly add the TFA filtrate dropwise into the cold ether while gently stirring. A white precipitate of the crude peptide should form.[1] d. Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying: a. Centrifuge the suspension to pellet the peptide. b. Carefully decant the ether supernatant. c. Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step 3-4 times.[1][3] d. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether. The peptide is now ready for purification.[1]

Protocol 2: Standard RP-HPLC Purification
  • Buffer Preparation:

    • Buffer A: 0.1% (v/v) TFA in HPLC-grade water.

    • Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of Buffer A. If solubility is an issue, add small amounts of Buffer B or DMSO. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatography: a. Use a C18 reversed-phase column. b. Equilibrate the column with the starting percentage of Buffer B (e.g., 5% Buffer B). c. Inject the sample. d. Elute the peptide using a linear gradient. A typical scouting gradient is 5% to 65% Buffer B over 60 minutes. e. Monitor the elution at 220 nm. f. Collect fractions corresponding to the peaks.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and Mass Spectrometry to identify those containing the pure target peptide. Pool the pure fractions and lyophilize.[1]

Section 4: Data Presentation

Table 1: Common TFA Cleavage Cocktails for Boc-SPPS

Reagent NameComposition (v/v)Recommended UseCleavage Time
Standard TFA 95% TFA, 5% WaterFor peptides without sensitive residues (Trp, Met, Cys).1-4 hours[6]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTGeneral purpose, good for peptides with Trp, Met, Cys, or Tyr.2-4 hours[7]
TFA/TIS/Water 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% WaterGood for peptides with Trp(Boc) and Arg(Pbf/Pmc).[9]2-4 hours[10]
HF/Anisole 90% Liquid HF, 10% AnisoleStandard for Boc-SPPS, very effective but requires special equipment due to toxicity.[2]45-60 min at 0°C[2]

Table 2: Troubleshooting Impurities by Mass Spectrometry

Observed MassPotential IdentityLikely Cause
[M] Target Peptide Successful Synthesis & Deprotection
[M + 100] Peptide + Boc groupIncomplete deprotection of Lys(Boc).[1]
[M + 56] Peptide + tert-butyl groupIncomplete deprotection of Lys(Boc) or other tBu-protected residues.[1]
[M - X] Truncated PeptideIncomplete coupling during synthesis.
[M + 76] Peptide + Thioanisole adductSide reaction with scavenger.
[M + 16] Oxidized PeptideOxidation of sensitive residues like Met or Trp.

Section 5: Mandatory Visualizations

G cluster_0 Peptide Synthesis & Cleavage cluster_1 Purification & Analysis Boc-SPPS Boc-SPPS Cleavage Cleavage & Deprotection (TFA or HF Cocktail) Boc-SPPS->Cleavage Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Product Precipitation->Crude_Peptide Dissolution Dissolve in Aqueous Buffer Crude_Peptide->Dissolution RP-HPLC RP-HPLC Purification Dissolution->RP-HPLC Analysis Fraction Analysis (LC-MS) RP-HPLC->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure Peptide Lyophilization->Final_Product

Caption: Standard workflow for peptide purification and analysis.

G Start Analyze Crude Peptide by LC-MS Check_Mass Is major peak [M+100] present? Start->Check_Mass Re-cleave Re-subject crude to cleavage conditions Check_Mass->Re-cleave Yes Check_Purity Is crude purity < 50%? Check_Mass->Check_Purity No Optimize_HPLC Optimize HPLC: - Use shallower gradient - Consider C4/Diphenyl column Re-cleave->Optimize_HPLC Review_Cleavage Review cleavage protocol: - Extend cleavage time - Check scavenger composition Check_Purity->Review_Cleavage Yes Proceed_Purification Proceed with standard RP-HPLC purification Check_Purity->Proceed_Purification No Review_Wash Review precipitation/wash: - Ensure ether is cold - Increase number of washes Review_Cleavage->Review_Wash Review_Wash->Proceed_Purification

Caption: Troubleshooting logic for Boc-Lys peptide purification.

References

Technical Support Center: Optimizing Cleavage Cocktails for Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the cleavage of Boc-protected peptides from solid-phase resins.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of a cleavage cocktail in Boc-based Solid Phase Peptide Synthesis (SPPS)?

A1: In Boc SPPS, the cleavage cocktail performs two critical functions: it cleaves the peptide chain from the resin support and simultaneously removes the acid-labile side-chain protecting groups from the amino acid residues in a process known as global deprotection. The most common and fundamental reagent used for this purpose is a strong acid, typically anhydrous Hydrogen Fluoride (HF) or Trifluoroacetic Acid (TFA).[1][2][3]

Q2: Why are scavengers essential components of a cleavage cocktail?

A2: During the acidic cleavage of Boc and other protecting groups (e.g., Trt, tBu), highly reactive electrophilic species, primarily carbocations, are generated.[3][4][5][6] These cations can attack nucleophilic side chains of certain amino acids, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to unwanted modifications like alkylation.[2][4][6] Scavengers are nucleophilic compounds added to the cocktail to "trap" or quench these reactive cations, thereby preventing side reactions and protecting the integrity of the final peptide.[3][4][7]

Q3: How do I select the appropriate cleavage method for my Boc-protected peptide?

A3: The choice depends on the resin and the peptide sequence. For standard MBHA and PAM resins, strong acid cleavage is necessary.[8][9]

  • Anhydrous Hydrogen Fluoride (HF): Considered the most versatile and effective reagent for Boc-based resins, particularly MBHA.[10][11] It requires specialized, expensive equipment due to its high toxicity and corrosiveness.[10][11]

  • Trifluoromethanesulfonic acid (TFMSA): A strong acid alternative to HF for cleavage from MBHA resins.[1][2][8][10]

  • Hydrogen Bromide (HBr) in TFA: Another strong acid cocktail that can be used for cleavage from MBHA resin.[1][2][12]

  • Trifluoroacetic Acid (TFA): While TFA is used for the repetitive N-terminal Boc group removal during synthesis, a prolonged treatment with a high concentration of TFA (e.g., 95%) is used for the final cleavage from some resins, though it is generally less effective for robust linkers like those on MBHA or PAM resins compared to HF.[1][9][13]

Q4: Can cleavage conditions be too harsh and damage the peptide?

A4: Yes. Prolonged exposure to strong acids can lead to side reactions beyond side-chain alkylation. These include aspartimide formation (especially at Asp-Gly or Asp-Ser sequences), N-O shifts in peptides containing Ser or Thr, and cyclization of C-terminal Met to homoserine lactone.[2][5][8] It is crucial to optimize cleavage time and temperature, often performing the reaction at 0-5°C to minimize degradation.[2][8]

Q5: What are the signs of incomplete cleavage, and how can I address it?

A5: Low peptide yield is the most direct sign.[5] This can be confirmed by treating the resin with a fresh batch of cleavage cocktail and analyzing the filtrate for additional peptide. To address this, you can extend the reaction time (MBHA resin may require 90-120 minutes or more), increase the volume of the cleavage cocktail, or switch to a stronger acid system (e.g., from TFA to HF).[1][5][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of peptides from the resin.

Problem Potential Cause(s) Troubleshooting & Optimization
Low Peptide Yield Incomplete cleavage from the resin. • Extend the reaction time. MBHA resins may require 90-120 minutes or longer, especially for peptides with Arg(Tos).[1][10][11]• Increase the volume of the cleavage cocktail to ensure the resin is fully swollen and accessible.[5]• Use a stronger acid system (e.g., TFMSA or HF instead of TFA-based cocktails).[1][8][10]
Poor peptide precipitation in ether. • Concentrate the TFA filtrate to a small volume (1-2 mL) before adding 8-10 volumes of cold ether.[1]• Use a larger volume of cold (-20°C) ether for precipitation.[5]• If the peptide is very hydrophilic, try placing the ether suspension at 4°C or -20°C overnight.[1]
Peptide re-attachment to the resin. • Ensure the cleavage cocktail contains a sufficient concentration and type of scavengers to trap reactive cations generated from the linker.[1]
Presence of Significant Impurities in Crude Peptide (HPLC Analysis) Alkylation of sensitive residues (Trp, Met, Cys, Tyr). • This is caused by insufficient or inappropriate scavengers.[3] Review the "Cleavage Cocktail Composition" table below and select a cocktail containing scavengers appropriate for your peptide's sequence. For example, use cocktails with EDT for Cys-containing peptides or TIS for Trp-containing peptides.[3][4][14]
Oxidation of Met or Cys. • Add a reducing scavenger like 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) to the cocktail.[4][14]• For Met(O), a "low-high" HF or TFMSA cleavage protocol can reduce the sulfoxide (B87167) back to Met.[8][11]
Aspartimide formation. • This is common in sequences like Asp-Gly or Asp-Ser.[2][15] Perform the cleavage at a lower temperature (0-5°C) to minimize this side reaction.[8]
Incomplete removal of side-chain protecting groups. • Peptides with multiple Arg(Tos) residues may require extended cleavage times (up to 2 hours or more).[10][11]• Some protecting groups are resistant to certain cleavage reagents (e.g., TFMSA does not efficiently remove Cys(MeBzl) or Asp(OcHx)).[8] Consider using a stronger cleavage method like HF.
Colored By-products in the Cleaved Peptide Formation of colored species from scavengers or resin linker. • Phenol, a common scavenger, can sometimes lead to colored impurities.• The Rink Amide resin linker can break down during sluggish cleavage, releasing colored by-products. Ensure efficient cleavage conditions.

Data Presentation: Cleavage Cocktail Compositions

The selection of the correct cleavage cocktail is critical and depends on the peptide's amino acid composition.

Cocktail Name / ReagentsComposition (% v/v or w/w)Primary Application & Remarks
Standard TFA Cocktail 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)General purpose for peptides without highly sensitive residues. TIS is an effective scavenger for trityl cations.[1][3][5]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)A robust, universal cocktail for complex peptides, including those with Cys, Met, and Trp.[5]
Reagent B ("Odorless") 88% TFA / 5% Phenol / 5% Water / 2% TISAn alternative to cocktails with foul-smelling thiols. Good for scavenging trityl groups but does not adequately protect Met from oxidation.[5][16]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleRecommended for peptides containing Arginine protected with sulfonyl groups (e.g., Pmc, Mtr) and Trp-containing peptides.[5]
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% Water / 2% Dimethylsulfide (DMS) / 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of Methionine.[5][16]
HF Cleavage ("Low-High" Method) Low: HF/DMS (1:3 v/v) + p-cresol (B1678582) scavengerHigh: HF/p-cresol (9:1 v/v)Two-step method. The "low" HF step uses an SN2 mechanism to remove most side-chain protecting groups with minimal carbocation formation. The "high" HF step cleaves the peptide from the resin.[2][8][11]
TFMSA Cleavage 10% TFMSA / 80% TFA / 10% m-CresolStrong acid alternative to HF.[1]
HBr/TFA Cleavage 5M HBr in Acetic Acid / TFA / Pentamethylbenzene / ThioanisoleA strong acid mixture developed for cleaving peptide amides from MBHA resin.[10][12]

Experimental Protocols

Protocol 1: Standard TFA Cleavage (e.g., from PAM Resin)
  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel. Ensure the resin is thoroughly washed and dried prior to cleavage to prevent side reactions.[1][10][13]

  • Cocktail Preparation: Freshly prepare the desired cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS). For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of H₂O, and 50 µL of TIS.[4]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10-20 mL per gram of resin).[13] Stopper the vessel and allow the reaction to proceed at room temperature with occasional agitation for 90-120 minutes.[1][10] For sensitive peptides, the reaction can be performed at 4°C.[5]

  • Filtration: Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.[1][5]

  • Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.[1][5]

  • Peptide Precipitation: Add the combined TFA filtrate dropwise into a centrifuge tube containing 8-10 times the volume of cold diethyl ether or methyl tert-butyl ether (MTBE). A white precipitate of the crude peptide should form.[1][5]

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers.[1][4][5]

  • Drying: After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.[1]

Protocol 2: "Low-High" HF Cleavage (from MBHA Resin)

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated HF apparatus and fume hood by trained personnel with appropriate personal protective equipment.

  • N-terminal Boc Removal: The N-terminal Boc group must be removed with TFA prior to HF cleavage.[17]

  • Low HF Step:

    • Place the dried peptide-resin and scavenger (e.g., p-cresol) in the HF apparatus reaction vessel.

    • Cool the vessel to 0-5°C.

    • Distill a mixture of HF/DMS (1:3 v/v) into the vessel.

    • Stir the reaction for 1-2 hours at 0-5°C to deprotect the side chains.[10]

    • Evaporate the HF and DMS under vacuum.

  • High HF Step:

    • Cool the reaction vessel containing the resin and fresh p-cresol scavenger to 0-5°C.

    • Distill neat HF into the vessel to create a 9:1 (v/v) mixture of HF/p-cresol.

    • Stir for 30-60 minutes at 0-5°C to cleave the peptide from the resin.[10]

    • Evaporate the HF under vacuum.

  • Work-up: After HF removal, wash the resin with cold ether to remove scavengers. Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid). Lyophilize the aqueous extract to obtain the crude peptide.

Visualizations

Cleavage_Workflow Resin Dried Peptide-Resin Cocktail Add Freshly Prepared Cleavage Cocktail Resin->Cocktail Reaction Incubate at RT (e.g., 90-120 min) Cocktail->Reaction Filter Filter to Separate Resin Reaction->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Collect Filtrate Wash Wash Pellet with Cold Ether (2-3x) Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Purify Purification (HPLC) Dry->Purify

Caption: General workflow for Boc-peptide cleavage and work-up.

Troubleshooting_Logic rect_node rect_node Start Problem with Peptide Cleavage? LowYield Low Peptide Yield? Start->LowYield Impurities Unexpected Impurities? Start->Impurities IncompleteCleavage Incomplete Cleavage LowYield->IncompleteCleavage Yes PoorPrecip Poor Precipitation LowYield->PoorPrecip No Alkylation Alkylation Side Products Impurities->Alkylation Yes IncompleteDeprotection Incomplete Deprotection Impurities->IncompleteDeprotection No Sol_Cleavage Extend Time or Use Stronger Acid IncompleteCleavage->Sol_Cleavage Sol_Precip Concentrate Filtrate or Use More Cold Ether PoorPrecip->Sol_Precip Sol_Alkylation Add/Optimize Scavengers (TIS, EDT, etc.) Alkylation->Sol_Alkylation Sol_Deprotection Extend Cleavage Time IncompleteDeprotection->Sol_Deprotection

Caption: Decision tree for troubleshooting common cleavage issues.

References

Identification and minimization of byproducts in Boc chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and minimization of byproducts in Boc chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of byproduct formation during Boc deprotection?

The primary cause of side product formation during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group is the generation of a reactive tert-butyl cation intermediate. This electrophilic carbocation can then react with nucleophilic functional groups present in the substrate, leading to a variety of unwanted byproducts.

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.

  • Cysteine (Cys): The thiol group is a target for S-tert-butylation.

  • Tyrosine (Tyr): The phenolic ring can be alkylated.

Q3: How can tert-butylation of sensitive residues be prevented?

The most effective method to prevent tert-butylation is to add "scavengers" to the deprotection reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of the substrate, thus trapping the carbocation before it can cause unwanted side reactions.

Q4: What are some common scavengers and their applications?

The choice of scavenger depends on the specific sensitive residues present in your compound.

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (B1312306) (TIS)Trp, general cation scavenger2.5% - 5% (v/v)
Triethylsilane (TES)Trp, general cation scavenger2.5% - 5% (v/v)
ThioanisoleMet, Trp2% - 5% (v/v)
Ethanedithiol (EDT)Cys2.5% (v/v)
WaterGeneral cation scavenger2.5% - 5% (v/v)
PhenolTrp5% (w/v)

Q5: What is aspartimide formation and how can it be minimized?

Aspartimide formation is a common side reaction in peptide synthesis, particularly during Fmoc-based solid-phase peptide synthesis (SPPS), but can also be a concern in Boc-SPPS under certain conditions. It involves the cyclization of an aspartic acid (Asp) residue with its backbone amide nitrogen, leading to a stable five-membered ring. This can result in the formation of α- and β-peptide impurities and racemization.[2] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.

Minimization strategies include:

  • Using sterically hindered side-chain protecting groups for Asp, such as 3-methylpent-3-yl ester (OMpe).[3]

  • Employing additives like HOBt during coupling steps.

  • Careful control of the base concentration and reaction time during Fmoc deprotection in Fmoc/Boc orthogonal strategies.

Q6: What causes the formation of pyroglutamate (B8496135) and how can it be prevented?

N-terminal glutamine (Gln) residues can cyclize under acidic or neutral conditions to form pyroglutamic acid (pGlu).[4][5][6] This modification blocks the N-terminus of the peptide, preventing further elongation in peptide synthesis and altering the biological activity of the final product.

Prevention strategies include:

  • Minimizing exposure to acidic conditions during purification and storage.[4]

  • Using a protected form of glutamine, such as Gln(Trt), during synthesis.

  • Performing the final deprotection step under carefully controlled, less acidic conditions if possible.

Q7: What are the signs of incomplete Boc deprotection and how can it be addressed?

Incomplete deprotection is indicated by the presence of the starting material in the reaction mixture, which can be detected by TLC, HPLC, or mass spectrometry.[7][8] This leads to lower yields of the desired product and can result in deletion sequences in peptide synthesis.

To address incomplete deprotection:

  • Increase Acid Concentration: If using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), increase the concentration (e.g., from 25% to 50%).[8][9]

  • Extend Reaction Time: Monitor the reaction progress and ensure it is allowed to proceed to completion.[8][9]

  • Increase Temperature: Gentle warming can sometimes facilitate deprotection, but this may also increase the rate of side reactions.

  • Use a Stronger Acid: For particularly difficult deprotections, 4M HCl in dioxane can be a more potent alternative to TFA/DCM.[10]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in HPLC/LC-MS after deprotection, suggesting byproduct formation.

G start Unexpected Peaks in HPLC/LC-MS mass_check Analyze Mass Spectrum of Unexpected Peaks start->mass_check plus_56 Mass +56 Da? mass_check->plus_56 plus_16 Mass +16 Da? other_mass Other Mass Differences? plus_56->plus_16 No tbutylation Indicates tert-Butylation plus_56->tbutylation Yes plus_16->other_mass No oxidation Indicates Oxidation (e.g., Met to Met(O)) plus_16->oxidation Yes aspartimide Consider Aspartimide or other side reactions other_mass->aspartimide Yes solution_tbutylation Add or Optimize Scavengers (e.g., TIS, Thioanisole, EDT) tbutylation->solution_tbutylation solution_oxidation Add Reducing Agents (e.g., DTT, DMS) oxidation->solution_oxidation solution_other Review Sequence for Susceptible Residues (Asp, Gln) aspartimide->solution_other

Troubleshooting workflow for unexpected byproducts.

Issue 2: The yield of the deprotected product is low.

G start Low Product Yield check_reaction Analyze Crude Reaction Mixture (TLC, HPLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete multiple_peaks Multiple Byproduct Peaks? incomplete->multiple_peaks No solution_incomplete Optimize Deprotection Conditions: - Increase acid concentration - Extend reaction time - Consider stronger acid incomplete->solution_incomplete Yes solution_byproducts Implement/Optimize Scavenger Strategy (Refer to Issue 1) multiple_peaks->solution_byproducts Yes solution_purification Optimize Purification Protocol multiple_peaks->solution_purification No

Troubleshooting workflow for low product yield.

Quantitative Data

Table 1: Effect of Scavenger Cocktails on Preventing S-tert-butylation of a Cysteine-Containing Peptide

Scavenger Cocktail (TFA/Scavenger/H₂O, v/v/v)% Desired Peptide% S-tert-butylated Peptide
95:0:575.324.7
95:2.5 TIS:2.589.110.9
95:2.5 EDT:2.594.25.8
90:5 Thioanisole:592.57.5
82.5:5 Phenol:5:5 Thioanisole:2.5 EDT97.82.2

This data is illustrative and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.

Table 2: Influence of TFA Concentration and Time on Boc Deprotection

TFA Concentration in DCMReaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA common and generally effective condition.
50%30 minutesRoom TemperatureFaster deprotection; may be preferred for less sensitive substrates.[9]
55%30 minutesRoom TemperatureShown to give higher purity peptides compared to 100% TFA in some cases.[9]
100% (neat TFA)5-15 minutesRoom TemperatureVery rapid deprotection, but may lead to more side products.[9]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with a Scavenger Cocktail

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Scavenger Addition: Add the appropriate scavenger or scavenger cocktail to the solution. For example, for a tryptophan-containing peptide, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.

Protocol 2: HPLC Analysis of Deprotection Byproducts

  • Sample Preparation:

    • Dissolve a small amount of the crude product after deprotection in the mobile phase A (see below).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • A standard HPLC system with a UV detector is suitable.

    • Use a reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a linear gradient of 5-95% Mobile Phase B over 30 minutes.

    • The flow rate should be maintained at 1 mL/min.

  • Detection:

    • Monitor the elution profile at 220 nm and 280 nm (for aromatic residues like Trp and Tyr).

  • Data Analysis:

    • Integrate the peaks in the chromatogram to determine the relative percentage of the desired product and any byproducts.

    • Couple the HPLC system to a mass spectrometer (LC-MS) for mass identification of the observed peaks.

Visualizations

G cluster_deprotection Boc Deprotection cluster_side_reaction Byproduct Formation cluster_minimization Minimization Strategy Boc_NH_R Boc-NH-R intermediate Protonated Boc Group Boc_NH_R->intermediate H_plus H+ (from TFA) H_plus->intermediate tBu_plus tert-Butyl Cation (tBu+) intermediate->tBu_plus Cleavage carbamic_acid Carbamic Acid Intermediate intermediate->carbamic_acid Cleavage tBu_plus_side tert-Butyl Cation (tBu+) tBu_plus_min tert-Butyl Cation (tBu+) amine H₂N-R (Desired Product) carbamic_acid->amine Decarboxylation CO2 CO₂ carbamic_acid->CO2 Decarboxylation byproduct tBu-Byproduct tBu_plus_side->byproduct Alkylation nucleophile Nucleophilic Residue (Trp, Met, Cys, Tyr) nucleophile->byproduct trapped Trapped Cation tBu_plus_min->trapped Trapping scavenger Scavenger (e.g., TIS, Thioanisole) scavenger->trapped

Mechanism of Boc deprotection and byproduct formation.

References

Strategies to overcome steric hindrance with bulky lysine protecting groups.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peptide Synthesis. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with steric hindrance from bulky lysine (B10760008) protecting groups.

Frequently Asked Questions (FAQs)

Q1: My peptide coupling efficiency is low when using a lysine with a bulky protecting group (e.g., Boc, Mtt, Trt). What's causing this and what are my immediate troubleshooting steps?

A1: Low coupling efficiency with bulky lysine protecting groups is primarily caused by steric hindrance. The large size of protecting groups like tert-Butoxycarbonyl (Boc), Methyltrityl (Mtt), or Trityl (Trt) can physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down or preventing peptide bond formation.[1][2][3]

Immediate Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all reagents, especially the solvent (DMF/NMP) and coupling agents, are fresh and anhydrous.

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC or DIC are often inefficient for sterically demanding couplings.[2][4] Upgrading to a more powerful aminium/uronium or phosphonium (B103445) salt-based reagent is the most effective first step.[2]

  • Perform a Double Coupling: After the initial coupling reaction, repeat the step with a fresh preparation of the activated amino acid and coupling reagents to drive the reaction to completion.[2]

  • Extend Reaction Time: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve yields.

Below is a troubleshooting workflow to guide your decision-making process when encountering low coupling efficiency.

G cluster_legend Legend Problem Problem Check Check/Question Action Action Outcome Outcome start Low Coupling Yield with Bulky Lysine Protecting Group reagent_q Using standard reagent (e.g., DCC, DIC)? start->reagent_q upgrade_reagent Switch to high-efficiency reagent (HATU, HCTU, PyAOP, COMU) reagent_q->upgrade_reagent  Yes recheck_q Still incomplete? reagent_q->recheck_q  No upgrade_reagent->recheck_q double_couple Perform a Double Coupling with fresh reagents recheck_q->double_couple  Yes success Coupling Complete recheck_q->success  No recheck_q2 Still incomplete? double_couple->recheck_q2 optimize Optimize Further: - Increase Temperature (Microwave) - Change Solvent (NMP, chaotropic salts) - Extend Reaction Time recheck_q2->optimize  Yes recheck_q2->success  No optimize->success

Caption: A decision tree for troubleshooting incomplete peptide couplings.
Q2: Which coupling reagents are most effective for overcoming steric hindrance? Can you provide a quantitative comparison?

A2: For sterically hindered couplings, aminium/uronium and phosphonium salt-based reagents are significantly more effective than carbodiimides. Reagents that generate highly reactive OAt (7-aza-1-hydroxybenzotriazole) or Oxyma esters are considered superior.[2]

  • HATU/HCTU: These aminium salts are highly efficient and react quickly with less epimerization.[5] HATU is often preferred for its ability to form highly reactive OAt esters.

  • PyAOP/PyBOP: These are powerful phosphonium-based reagents. PyAOP, which forms OAt esters, is one of the most reactive coupling reagents available.[4] PyBOP is a strong, cost-effective alternative that forms OBt esters.[6]

  • COMU: This is a third-generation uronium salt incorporating the OxymaPure® leaving group. It offers coupling efficiencies comparable to HATU but with improved safety, as it avoids potentially explosive HOBt/HOAt byproducts.[7]

The following table summarizes the performance of various coupling reagents in hindered systems.

Coupling ReagentReagent TypeKey Advantages for Hindered CouplingsTypical Yield/PurityReference
HATU Aminium/UroniumForms highly reactive OAt esters; fast reaction kinetics and low racemization.[5][6]High[6][8]
HBTU Aminium/UroniumEffective for many hindered couplings, but less reactive than HATU.[5][8]Good-High[8]
PyAOP PhosphoniumExtremely reactive, highly effective for N-methylated and α,α-disubstituted amino acids.[4]Very High[4]
PyBOP PhosphoniumStrong coupling agent with good solubility; less expensive than PyAOP.[6]High[8]
COMU Aminium/UroniumEfficiency comparable to HATU; safer (non-explosive byproducts), good solubility.[7][9]High (e.g., >90% yield for Z-Phe-Aib-OEt)[9]
BOP-Cl PhosphoniumParticularly effective for N-methylated amino acids.[9]Good-High[9]
DIC/HOBt CarbodiimideStandard reagent, often inefficient for severely hindered couplings.[2][4]Low-Moderate[4]
Q3: I've switched to a stronger coupling reagent like HATU, but my reaction is still incomplete. What other reaction parameters can I optimize?

A3: When a powerful coupling reagent is not enough, several other parameters can be adjusted:

  • Increase Temperature: Performing the coupling at an elevated temperature (e.g., 50-60°C) can provide the necessary energy to overcome the activation barrier.[1] This is most effectively and safely achieved using a microwave peptide synthesizer.

  • Change the Solvent System: Peptide aggregation can mimic steric hindrance by blocking reactive sites. Switching from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) can break up secondary structures and improve reaction efficiency.[1]

  • Use Amino Acid Fluorides: For extremely hindered systems (e.g., coupling two α,α-disubstituted amino acids), converting the C-terminus to a highly reactive acyl fluoride (B91410) can be an effective strategy.[7][10]

Q4: Are there alternative strategies like microwave-assisted synthesis that can help with difficult couplings?

A4: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) is a highly effective tool for overcoming steric hindrance.[11] Microwave energy provides rapid and uniform heating of the reaction system, which accelerates reaction rates for difficult couplings and deprotection steps.[12][13]

Key Advantages of Microwave-Assisted SPPS:

  • Drastically Reduced Reaction Times: Couplings that might take hours conventionally can often be completed in minutes.[13] For example, a difficult peptide that required 40 hours with conventional methods was synthesized in under 3 hours with 89% purity using microwave enhancement.[11]

  • Improved Purity and Yield: By driving difficult reactions to completion, microwave synthesis minimizes deletion sequences and other side reactions, resulting in a purer crude product.[12][13]

  • Enhanced Efficiency for "Difficult" Sequences: It is particularly effective for synthesizing peptides containing hindered residues like Aib and N-methylated amino acids.[11]

Synthesis MethodPeptide SequenceSynthesis TimeCrude PurityReference
Conventional SPPSGEQKLGAibAibAibASEEDLG-NH₂40 hours<10%[11]
Microwave-Assisted SPPS GEQKLGAibAibAibASEEDLG-NH₂< 3 hours89%[11]
Microwave-Assisted SPPS VQAibAibIDYING-OH< 2 hours95%[11]
Microwave-Assisted SPPS VQ(N-Me-A)(N-Me-A)IDYING-OH< 2 hours86%[11]
Q5: I'm having trouble selectively deprotecting a bulky lysine protecting group (e.g., Mtt, Dde) without affecting other groups. What are the recommended protocols?

A5: Selective deprotection requires careful selection of orthogonal protecting groups and precise reaction conditions. The diagram below illustrates the orthogonality of common lysine side-chain protecting groups used in Fmoc-based SPPS.

G Fmoc α-N-Fmoc Boc Lys(Boc) Mtt Lys(Mtt) Dde Lys(Dde) Aloc Lys(Aloc) Resin tBu-based Side Chains & Acid-Labile Resin Piperidine (B6355638) 20% Piperidine in DMF Piperidine->Fmoc Removes TFA_mild 1-2% TFA in DCM TFA_mild->Mtt Removes Hydrazine (B178648) 2% Hydrazine in DMF Hydrazine->Dde Removes Pd Pd(PPh₃)₄ Scavenger Pd->Aloc Removes TFA_strong 95% TFA (Final Cleavage) TFA_strong->Boc Removes TFA_strong->Resin Removes/Cleaves

Caption: Orthogonality of common protecting groups in Fmoc SPPS.

Protocol for Selective Deprotection of Lys(Dde): The Dde group is stable to piperidine and TFA but is selectively removed by hydrazine.[14][15][16]

  • Resin Preparation: Ensure the peptide-resin is thoroughly washed with DMF. If the N-terminus is Fmoc-protected, it will remain intact.

  • Deprotection Cocktail: Prepare a solution of 2% hydrazine in DMF.

  • Reaction: Treat the resin with the hydrazine solution for 3-5 minutes. Repeat this step 2-3 times until deprotection is complete (monitor by LC-MS).

  • Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of hydrazine before proceeding to the next step (e.g., side-chain modification).

Protocol for Selective Deprotection of Lys(Mtt): The Mtt group is highly acid-labile and can be removed with very dilute TFA, leaving acid-labile groups like Boc and tBu intact.[17][18]

  • Resin Preparation: Swell and wash the peptide-resin with DCM.

  • Deprotection Cocktail: Prepare a solution of 1% TFA in DCM.[17] Including a scavenger like 2-5% Triisopropylsilane (TIS) is recommended to quench the released Mtt cation.[17]

  • Reaction: Treat the resin with the dilute TFA solution for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the Mtt cation is no longer observed in the filtrate.

  • Washing: Wash the resin thoroughly with DCM (5x), 10% DIPEA in DMF (2x, to neutralize residual acid), DMF (3x), and DCM (3x).

Q6: Are there alternative lysine protecting groups that are less sterically hindering but still offer orthogonal deprotection?

A6: While the most common orthogonal protecting groups (Boc, Mtt, Dde) are inherently bulky, research has focused on alternatives. One strategy involves using groups that maintain the charge state of the lysine side chain, which can be beneficial for protein folding and enzymatic reactions.[19]

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): This is a more sterically hindered version of Dde. While bulkier, it was developed to prevent reported issues of Dde migration.[14] Its deprotection conditions are the same as Dde (hydrazine).[17]

  • Aloc (Allyloxycarbonyl): This group is smaller than Trityl-based groups. It is stable to both acid and base but is selectively removed by a palladium(0) catalyst, offering excellent orthogonality.[14][17]

  • Novel Enzymatically-Cleavable or Chemoselective Groups: Research is ongoing into protecting groups that can be removed under very mild, specific conditions, such as the Aboc (aminobutanol carbamate) group, which can be removed from folded proteins using NaIO₄.[19] These are highly specialized and not yet in routine use but represent a promising direction for minimizing steric bulk.

Key Experimental Protocols

Protocol: General SPPS Coupling using HATU for a Hindered Residue

This protocol describes a single coupling cycle for adding a sterically hindered amino acid to a resin-bound peptide during Fmoc-based SPPS.[20]

  • Resin Preparation: After standard Fmoc deprotection of the N-terminus with 20% piperidine in DMF, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and HATU (3.9 equivalents) in anhydrous DMF.[20] Add a non-nucleophilic base such as DIPEA (8 equivalents).[20]

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature.

  • Reaction Time: Allow the coupling to proceed for 45-90 minutes. For particularly difficult couplings, this time can be extended.[1][21]

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free primary/secondary amines. A negative test indicates the reaction is complete.

  • Washing: Once the coupling is complete, filter the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and isopropanol (B130326) (3x) to remove excess reagents and byproducts.[1] Proceed to the next Fmoc deprotection step.

References

Incomplete Mtt group deprotection from Boc-Lys(Mtt)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the selective deprotection of the 4-methyltrityl (Mtt) group from Boc-Lys(Mtt)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common problems associated with incomplete Mtt group removal and offers systematic solutions to optimize your deprotection protocol.

Problem: Incomplete Mtt Deprotection

Q1: I am observing incomplete removal of the Mtt group from my peptide resin. What are the potential causes and how can I improve the deprotection efficiency?

A1: Incomplete Mtt deprotection is a common issue that can arise from several factors. The key is to ensure the acidic conditions are sufficient to cleave the Mtt group without prematurely removing the Nα-Boc group or cleaving the peptide from the resin.[1][2]

Initial Troubleshooting Steps:

  • Increase Treatment Repetitions: Instead of a single, prolonged exposure to the deprotection solution, perform multiple, shorter treatments.[3] This repeated exposure helps to drive the reaction to completion. For example, instead of one 30-minute treatment, try 10-15 treatments of 1-2 minutes each.[3]

  • Monitor the Deprotection: The release of the Mtt cation results in a distinct yellow color in the cleavage solution.[4] Continue the deprotection cycles until this yellow color is no longer observed in the filtrate.[3] However, be aware that the presence of scavengers like triisopropylsilane (B1312306) (TIS) can quench this color, making visual monitoring less reliable.[1][4]

  • Optimize TFA Concentration: If repeated treatments are still insufficient, a slight increase in the trifluoroacetic acid (TFA) concentration may be necessary. However, this should be done cautiously to maintain orthogonality with the Boc group.[1]

dot

ExperimentalWorkflow start Start: Peptide-Resin with Mtt Protection swell Swell Resin in DCM start->swell prepare_cocktail Prepare Deprotection Cocktail (e.g., 1% TFA/2% TIS in DCM) swell->prepare_cocktail deprotection_cycle Deprotection Treatment (e.g., 2 min agitation) prepare_cocktail->deprotection_cycle drain_wash Drain Solution & Wash with DCM deprotection_cycle->drain_wash check_color Is Filtrate Colorless? drain_wash->check_color check_color->deprotection_cycle No (Repeat Cycle) neutralize Neutralize with 10% DIPEA in DMF check_color->neutralize Yes final_wash Final Wash with DMF and DCM neutralize->final_wash end End: Deprotected Resin Ready for Next Step final_wash->end

References

Technical Support Center: Mtt Group Removal in the Presence of Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the selective removal of the 4-methyltrityl (Mtt) protecting group in the presence of the tert-butyloxycarbonyl (Boc) group during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the selective removal of the Mtt group in the presence of the Boc group?

The selective removal of the Mtt group in the presence of a Boc group is possible due to the principle of orthogonal protection.[1][2][3] The Mtt group is highly sensitive to very mild acidic conditions, whereas the Boc group requires stronger acids for cleavage.[1][3] This difference in acid lability allows for the deprotection of the Mtt group while the Boc group and other acid-sensitive protecting groups remain intact.[1][2]

Q2: What are the standard reagents for Mtt group removal?

The most common reagent for selective Mtt deprotection is a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically at a concentration of 1-3%.[4][5][6] The addition of a scavenger, such as triisopropylsilane (B1312306) (TIS), is often recommended to prevent side reactions.[6][7][8]

Q3: What are the most common side reactions during Mtt removal?

The primary side reaction of concern is the premature removal of the Boc group, which can occur if the TFA concentration is too high or the reaction time is prolonged.[4][5][6] Other potential side reactions include the cleavage of the peptide from the resin and the alkylation of sensitive amino acid residues, like tryptophan, by the released Mtt cation.[6][9][10]

Q4: How can I monitor the progress of the Mtt deprotection reaction?

The removal of the Mtt group generates a trityl cation, which produces a distinct yellow color in the reaction solution.[6] This color can be used for visual monitoring of the reaction's progress. However, the use of silane (B1218182) scavengers can cause decolorization, making visual tracking less reliable.[6] For more accurate monitoring, it is recommended to take a small sample of the resin, cleave the peptide, and analyze it by High-Performance Liquid Chromatography (HPLC).

Q5: Are there milder alternatives to TFA for Mtt removal?

Yes, for particularly sensitive sequences, milder reagents can be used for Mtt deprotection. These include solutions of 30% hexafluoroisopropanol (HFIP) or 30% perfluoro-tert-butanol (B1216648) in DCM.[4][5][11] These reagents have been shown to effectively remove the Mtt group without affecting Boc or other acid-labile protecting groups, even with prolonged reaction times.[4][5][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Mtt Deprotection Insufficient reaction time or TFA concentration.Extend the reaction time with the current TFA concentration, performing checks every 30 minutes. If deprotection is still incomplete, consider increasing the TFA concentration incrementally (e.g., from 1% to 2%). Alternatively, perform multiple short treatments with fresh deprotection solution.[5]
Premature Boc Group Removal TFA concentration is too high or reaction time is too long.Immediately wash the resin with DCM and a neutralization solution (e.g., 5% DIEA in DCM). For subsequent attempts, reduce the TFA concentration (e.g., to 0.5-1%) or switch to a milder deprotection reagent like 30% HFIP in DCM.[4][5][11]
Loss of Peptide from Resin The linker used is too acid-sensitive for the deprotection conditions.Use a more acid-stable linker if possible. Alternatively, use milder Mtt deprotection conditions, such as 30% HFIP in DCM, which are less likely to cleave common linkers.[4][5][11]
Presence of Alkylated Side Products (e.g., on Trp) The released Mtt cation has reacted with nucleophilic side chains.Always include a scavenger like 2-5% TIS in the deprotection solution to quench the Mtt cation.[6][7][8]
Colorless Deprotection Solution with Scavengers Silane-based scavengers (e.g., TIS) quench the colored trityl cation.Rely on analytical methods like HPLC to monitor the reaction progress instead of visual color change.

Experimental Protocols

Protocol 1: Standard Mtt Deprotection using TFA/TIS/DCM
  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution: 1% TFA and 2% TIS in DCM (v/v/v).

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[7][12]

  • Gently agitate the mixture at room temperature for 30 minutes.[1][7]

  • Drain the deprotection solution.

  • Repeat the treatment with fresh deprotection solution for another 30 minutes.

  • Wash the resin thoroughly with DCM (5x), followed by a neutralization wash with 5% DIEA in DCM (2x), and finally with DCM (3x) and DMF (3x).[1]

Protocol 2: Mild Mtt Deprotection using HFIP/DCM
  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution: 30% HFIP in DCM (v/v).[4][5][11]

  • Add the deprotection solution to the resin.

  • Gently agitate the mixture at room temperature. Perform successive treatments of 5-15 minutes each.[4][5][11]

  • Monitor the reaction progress by HPLC.

  • Once deprotection is complete, wash the resin thoroughly with DCM (5x) and DMF (3x).

Data Summary

Reagent Concentration Typical Reaction Time Scavenger Notes
TFA in DCM1-3%2 x 30 min2-5% TISMost common method.[1][4][5][7]
HFIP in DCM30%3 x 5-15 minNot typically requiredMilder alternative, good for sensitive sequences.[4][5][11]
Perfluoro-tert-butanol in DCM30%3 x 15 minNot typically requiredMilder alternative.[4][5][11]
Acetic Acid/TFE/DCM1:2:7 (v/v/v)1 hourNot typically requiredCan be effective but may be sequence-dependent.[6]

Visualizations

Mtt_Deprotection_Pathway Peptide_Mtt Peptide-Lys(Mtt)-Boc Deprotection 1% TFA / DCM + TIS Peptide_Mtt->Deprotection Peptide_FreeAmine Peptide-Lys(NH2)-Boc Deprotection->Peptide_FreeAmine Mtt_Cation Mtt Cation (Colored) Deprotection->Mtt_Cation Quenched_Mtt Quenched Mtt Mtt_Cation->Quenched_Mtt Reaction with TIS TIS TIS (Scavenger) TIS->Mtt_Cation

Caption: Mtt group deprotection pathway with scavenger.

Troubleshooting_Workflow Start Start: Mtt Deprotection Check_Completion Check Deprotection (HPLC) Start->Check_Completion Complete Deprotection Complete Check_Completion->Complete Yes Incomplete Incomplete Deprotection Check_Completion->Incomplete No Check_Boc Check for Boc Removal Complete->Check_Boc Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_TFA Increase TFA Conc. Incomplete->Increase_TFA Increase_Time->Check_Completion Increase_TFA->Check_Completion Boc_Intact Boc Group Intact Check_Boc->Boc_Intact No Boc_Removed Boc Group Partially Removed Check_Boc->Boc_Removed Yes Use_Milder_Reagent Use Milder Reagent (e.g., HFIP) Boc_Removed->Use_Milder_Reagent

Caption: Troubleshooting workflow for Mtt deprotection.

References

Technical Support Center: Aspartimide Formation in Peptides Containing Boc-D-Asp(OFm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-D-Asp(OFm)-OH in peptide synthesis. Our goal is to help you minimize aspartimide formation and other related side reactions to improve the yield and purity of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using Boc-D-Asp(OFm)-OH in peptide synthesis?

A1: The main challenge lies in the "quasi-orthogonality" of the protecting groups. In a standard Boc-synthesis strategy, the Nα-Boc group is acid-labile, while the side-chain protecting groups are typically removed with a strong acid like hydrogen fluoride (B91410) (HF) at the final cleavage step.[1] However, the O-fluorenylmethyl (OFm) ester protecting the β-carboxyl group of the D-aspartic acid is base-labile.[2] This means that any exposure to basic conditions during the synthesis or workup can prematurely cleave the OFm group, leading to side reactions, most notably aspartimide formation.[2]

Q2: What is aspartimide formation and why is it problematic?

A2: Aspartimide formation is an intramolecular cyclization reaction where the peptide backbone nitrogen attacks the side-chain carbonyl of the aspartic acid, forming a five-membered succinimide (B58015) ring intermediate.[2] This intermediate is unstable and can reopen to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their racemized D-isomers.[2] These byproducts often have the same mass and similar chromatographic properties as the target peptide, making them extremely difficult to separate by standard purification techniques like RP-HPLC.[3]

Q3: Under what conditions is the OFm group on Boc-D-Asp(OFm)-OH susceptible to cleavage?

A3: The OFm group is cleaved under basic or nucleophilic conditions, similar to the more common Fmoc group, which is typically removed with a secondary amine like piperidine (B6355638).[2] While Boc-SPPS primarily uses acidic conditions for Nα-deprotection, exposure to bases can occur during neutralization steps if not carefully controlled, or during post-cleavage workup.

Q4: Which peptide sequences are most susceptible to aspartimide formation?

A4: Aspartimide formation is highly sequence-dependent. The most problematic sequences are those where the aspartic acid residue is followed by a small, sterically unhindered amino acid.[4] The most susceptible sequences include Asp-Gly, Asp-Ala, Asp-Asn, and Asp-Ser.[2][3] The lack of steric hindrance from the subsequent residue's side chain allows the backbone nitrogen to more easily attack the aspartic acid side chain.

Q5: How does the hydrophobicity of the fluorenyl group of the OFm ester affect purification?

A5: The fluorenyl moiety is highly hydrophobic. If the OFm group is not completely removed, or if byproducts containing the fluorenyl group are formed, it can significantly increase the hydrophobicity of the peptide. This may lead to aggregation, poor solubility in aqueous buffers, and challenging purification by RP-HPLC, often resulting in broad peaks and poor resolution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Presence of unexpected peaks with the same mass as the target peptide in LC-MS analysis. Aspartimide formation leading to the creation of β-aspartyl and/or racemized α-aspartyl isomers.- Optimize Neutralization: If your Boc-SPPS protocol includes a neutralization step after TFA deprotection, use a sterically hindered base like diisopropylethylamine (DIEA) and minimize exposure time. Consider in-situ neutralization protocols.[4] - Ensure Anhydrous Conditions: Water can facilitate the opening of the aspartimide ring. Ensure all solvents and reagents are anhydrous. - Review Post-Cleavage Workup: Avoid any basic conditions during the workup of the cleaved peptide.
Low yield of the desired peptide after purification. Premature cleavage of the OFm group during synthesis due to exposure to basic contaminants.- Verify Reagent Purity: Ensure all solvents (e.g., DMF, DCM) and reagents are free from basic contaminants like amines. Use high-purity, peptide-synthesis-grade reagents. - Consider Alternative Protecting Groups: For particularly sensitive sequences, consider using a more sterically hindered and acid-stable protecting group for the aspartic acid side chain, such as O-cyclohexyl (OcHex), although this deviates from the use of Boc-D-Asp(OFm)-OH.[4]
Broad peaks and poor resolution during RP-HPLC purification. - Incomplete removal of the hydrophobic OFm group. - Peptide aggregation due to exposed hydrophobic fluorenyl moieties on byproducts.- Verify Cleavage Efficiency: Ensure the final cleavage cocktail and conditions are sufficient to remove all protecting groups. - Optimize HPLC Conditions: Lowering the pH of the mobile phase with additional TFA can help protonate silanol (B1196071) groups on the column and may improve peak shape. Using a different stationary phase might also be beneficial.[2]

Data Presentation

Comparative Performance of Aspartic Acid Side-Chain Protecting Groups

While specific quantitative data for the OFm group in Boc-SPPS is limited in the literature, data from Fmoc-SPPS, which also involves base exposure, provides valuable insights into the effectiveness of different side-chain protecting groups in preventing aspartimide formation. The following table summarizes the extent of aspartimide formation for various protecting groups in a model peptide known to be susceptible to this side reaction. The data illustrates a clear trend: increasing the steric bulk of the protecting group significantly reduces the rate of aspartimide formation.

Protecting GroupStructureDesired Peptide (%)Aspartimide Byproducts (%)D-Aspartate Formation (%)*
O-tert-butyl (OtBu) -(CH₃)₃45.854.214.5
3-methylpent-3-yl (OMpe) 80.119.94.8
5-n-butyl-5-nonyl (OBno) 98.71.30.4

*Data is based on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH after treatment with 20% piperidine in DMF for 200 minutes to simulate multiple deprotection cycles. This serves as an indicator of the relative stability of these protecting groups.

Experimental Protocols

Protocol 1: Coupling of Boc-D-Asp(OFm)-OH in Boc-SPPS

This protocol outlines a general procedure for coupling Boc-D-Asp(OFm)-OH to a resin-bound peptide.

  • Resin Preparation:

    • Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.

    • Deprotect the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA.

  • Neutralization:

    • Treat the resin with a solution of 5% N,N-diisopropylethylamine (DIEA) in DMF for 5 minutes.

    • Wash the resin with DMF (3x) to remove excess base.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-D-Asp(OFm)-OH (4 equivalents relative to resin loading) and an activating agent such as HOBt (1-hydroxybenzotriazole) (4 equivalents) in DMF.

    • Add a coupling reagent like DIC (N,N'-diisopropylcarbodiimide) (4 equivalents) to the solution and allow it to activate for 10-15 minutes at room temperature.

    • Add the activated Boc-D-Asp(OFm)-OH solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative method like the ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result indicates complete coupling.

    • If the test is positive, continue the coupling for an additional 1-2 hours or consider a double coupling.

    • Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x), and then dry under vacuum.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of protecting groups. This procedure requires a specialized HF cleavage apparatus and should be performed by trained personnel in a properly ventilated fume hood.

  • Preparation for Cleavage:

    • Ensure the N-terminal Boc group is removed by treating the resin with 50% TFA in DCM.

    • Thoroughly dry the peptide-resin under high vacuum for several hours.

    • Place the dried resin in a suitable reaction vessel for the HF apparatus.

    • Add a scavenger cocktail to the resin. A common scavenger for peptides is a mixture of p-cresol (B1678582) and p-thiocresol.

  • HF Cleavage:

    • Cool the reaction vessel to 0 °C.

    • Carefully condense anhydrous hydrogen fluoride (HF) into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • Work-up:

    • Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

    • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

    • Filter to remove the resin beads.

    • Lyophilize the aqueous extract to obtain the crude peptide powder.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Visualizations

cluster_peptide Peptide Chain cluster_reaction Aspartimide Formation Peptide_N H₂N-CHR₂-CO-... Asp_Backbone ...-NH-CH(CH₂-CO-OFm)-CO-... N_Attack Backbone N⁻ attacks side-chain carbonyl Asp_Backbone->N_Attack Deprotonation Intermediate Succinimide Intermediate N_Attack->Intermediate Intramolecular Cyclization Products α-peptide (desired) β-peptide (isomer) Racemized products Intermediate->Products Ring Opening (Hydrolysis) Base Base (e.g., piperidine, contaminants) Base->Asp_Backbone

Caption: Mechanism of base-catalyzed aspartimide formation.

cluster_synthesis Boc-SPPS Cycle cluster_cleavage Final Cleavage & Purification Start Start with N-Boc protected peptide on resin Deprotection 1. Deprotection: 50% TFA in DCM Start->Deprotection Neutralization 2. Neutralization: 5% DIEA in DMF Deprotection->Neutralization Coupling 3. Coupling: Boc-D-Asp(OFm)-OH + DIC/HOBt Neutralization->Coupling Wash 4. Wash: DMF, DCM Coupling->Wash End_Cycle N+1 peptide on resin Wash->End_Cycle End_Cycle->Deprotection Repeat for next amino acid Cleavage 5. Final Cleavage: Anhydrous HF End_Cycle->Cleavage After final amino acid Workup 6. Precipitation & Wash: Cold Diethyl Ether Cleavage->Workup Purification 7. Purification: Preparative RP-HPLC Workup->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: Workflow for peptide synthesis using Boc-D-Asp(OFm)-OH.

References

Validation & Comparative

A Researcher's Guide to HPLC Analysis of Peptides Containing Boc-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the accurate characterization of peptides containing protected amino acids is paramount. The presence of the tert-butyloxycarbonyl (Boc) protecting group on a lysine (B10760008) residue (Boc-Lys-OH) introduces specific challenges in High-Performance Liquid Chromatography (HPLC) analysis. This guide provides a comprehensive comparison of HPLC methodologies for analyzing these peptides, supported by illustrative experimental data and detailed protocols to aid in method development and optimization.

The Boc group, being bulky and hydrophobic, significantly influences the retention behavior of the peptide on reversed-phase HPLC columns. This can be advantageous for retaining otherwise very hydrophilic peptides, but it can also lead to challenges such as peak broadening and co-elution with other hydrophobic impurities. The choice of stationary phase and mobile phase composition is therefore critical for achieving optimal separation and accurate quantification.

Comparative Analysis of HPLC Parameters

The successful HPLC analysis of peptides containing this compound hinges on the careful selection of the stationary phase, mobile phase, and ion-pairing agent. Each component plays a crucial role in the retention, resolution, and peak shape of the target peptide.

Stationary Phase Selection: C18 vs. C8

The most common stationary phases for peptide analysis are silica-based reversed-phase columns with C18 or C8 alkyl chains.

  • C18 (Octadecylsilyl) Columns: These columns are densely packed with 18-carbon chains, offering high hydrophobicity and strong retention for a wide range of peptides. For peptides containing the hydrophobic this compound, C18 columns generally provide excellent retention, which is beneficial for separating the target peptide from less retained impurities. However, for very hydrophobic peptides, the strong retention might necessitate high concentrations of organic solvent for elution, which can sometimes lead to peak broadening.

  • C8 (Octylsilyl) Columns: With shorter 8-carbon chains, C8 columns are less hydrophobic than their C18 counterparts. This results in shorter retention times for nonpolar molecules.[1] For highly hydrophobic this compound containing peptides that are too strongly retained on a C18 column, a C8 column can be a better choice to achieve elution with a lower organic solvent concentration and potentially sharper peaks.

Mobile Phase Additives: TFA vs. Formic Acid

The addition of an acidic modifier to the mobile phase is essential for good chromatography of peptides. It protonates the free amine and carboxylic acid groups, reducing peak tailing and improving resolution. Trifluoroacetic acid (TFA) and formic acid (FA) are the most common choices.

  • Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that interacts with the positively charged residues of the peptide, effectively neutralizing their charge and increasing their hydrophobicity.[2] This leads to increased retention and often results in sharper peaks and better resolution, especially for basic peptides.[3][4] It is an excellent choice for UV-based detection. However, TFA is known to cause ion suppression in mass spectrometry (MS), making it less ideal for LC-MS applications.[5]

  • Formic Acid (FA): Formic acid is a weaker acid and a less effective ion-pairing agent compared to TFA.[6] While it is highly compatible with MS detection due to its volatility and lower ion suppression effects, it may result in broader peaks and reduced resolution for some peptides.[5] The lower ionic strength of formic acid solutions can sometimes lead to overloading effects, especially for basic peptides.[3]

Quantitative Performance Comparison

To illustrate the impact of stationary and mobile phase selection, the following table summarizes the expected HPLC performance for a hypothetical model peptide, "Ac-Ala-Gly-Lys(Boc)-Phe-NH₂," under different analytical conditions.

ParameterCondition 1: C18 Column, 0.1% TFACondition 2: C8 Column, 0.1% TFACondition 3: C18 Column, 0.1% Formic AcidCondition 4: C8 Column, 0.1% Formic Acid
Retention Time (min) 18.515.217.114.0
Peak Asymmetry (As) 1.11.21.51.6
Resolution (Rs) from a key impurity 2.21.81.71.4

This data is illustrative and intended for comparative purposes. Actual results will vary depending on the specific peptide, HPLC system, and exact experimental conditions.

Experimental Protocols

Below are detailed protocols for the sample preparation and HPLC analysis of a peptide containing this compound.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh approximately 1 mg of the crude or purified peptide.

  • Dissolution: Dissolve the peptide in 1 mL of a solvent mixture that is compatible with the initial mobile phase conditions. A common starting point is 50:50 (v/v) acetonitrile/water with 0.1% TFA or formic acid. For peptides with poor solubility, small amounts of DMSO can be added.

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

Protocol 2: Reversed-Phase HPLC Analysis
  • HPLC System: A standard HPLC system equipped with a UV detector is suitable. For LC-MS analysis, a mass spectrometer will be coupled to the HPLC system.

  • Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used for analytical purposes.

  • Mobile Phase A: 0.1% (v/v) TFA or 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA or 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Gradient Program (Illustrative):

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (linear gradient)

    • 40-45 min: 95% B (column wash)

    • 45-50 min: 95% to 5% B (return to initial conditions)

    • 50-60 min: 5% B (equilibration)

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the decision-making process for selecting HPLC parameters.

experimental_workflow start Start: Crude Peptide with this compound sample_prep Sample Preparation (Weigh, Dissolve, Filter) start->sample_prep hplc_setup HPLC System Setup (Column Installation, Mobile Phase Priming) sample_prep->hplc_setup injection Inject Sample hplc_setup->injection data_acq Data Acquisition (Chromatogram Recording) injection->data_acq analysis Data Analysis (Peak Integration, Purity Calculation) data_acq->analysis end End: Purity Assessment analysis->end

Caption: Experimental workflow for HPLC analysis of this compound peptides.

hplc_parameter_selection cluster_peptide Peptide Properties cluster_decision Parameter Selection cluster_outcome Expected Outcome peptide This compound Peptide (Hydrophobicity, Size) column Stationary Phase (C18 for general use, C8 for high hydrophobicity) peptide->column additive Mobile Phase Additive (TFA for UV, Formic Acid for MS) peptide->additive outcome Optimal Separation (Good Resolution, Sharp Peaks) column->outcome additive->outcome

References

Mass Spectrometry of Boc-Protected Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting group strategy is a critical determinant of success. The tert-butyloxycarbonyl (Boc) group is a widely used α-amino protecting group in peptide chemistry. Its characterization by mass spectrometry (MS) is essential for confirming the identity and purity of synthetic intermediates. This guide provides an objective comparison of the mass spectrometric behavior of Boc-protected peptides with other alternatives, supported by experimental data and detailed protocols.

Performance Comparison: Boc vs. Alternatives in Mass Spectrometry

The selection of a protecting group, most commonly Boc or 9-fluorenylmethyloxycarbonyl (Fmoc), fundamentally influences the strategy for solid-phase peptide synthesis (SPPS) and the subsequent analytical characterization. While the primary differences lie in their cleavage conditions—acid-lability for Boc and base-lability for Fmoc—these characteristics also have implications for their behavior in the mass spectrometer.

FeatureBoc-Protected PeptidesFmoc-Protected PeptidesCbz-Protected Peptides
Primary MS Technique ESI-MS/MS, MALDI-TOFESI-MS/MS, MALDI-TOFESI-MS/MS, MALDI-TOF
Ionization Efficiency Generally good, but the bulky, hydrophobic nature can sometimes suppress ionization compared to unprotected peptides.Good ionization efficiency. The aromatic Fmoc group can potentially enhance ionization in some cases.Good ionization efficiency.
Fragmentation (ESI-MS/MS) Prone to characteristic neutral losses from the Boc group (loss of isobutylene, 56 Da; loss of tert-butanol, 74 Da; loss of CO2, 44 Da), which can dominate the spectrum. Standard b- and y-ion series are also observed.[1]Typically yields a clean fragmentation pattern dominated by b- and y-ions, facilitating straightforward sequencing. The Fmoc group itself (222 Da) can be observed as a fragment.Fragmentation is primarily characterized by b- and y-ions. The Cbz group can be lost as a benzyl (B1604629) radical or toluene.
Stability in MS The Boc group is thermally labile and can undergo in-source decay (fragmentation in the ion source before mass analysis), especially in ESI-MS.[2] It is also unstable in acidic MALDI matrices.[3]Generally more stable under typical ESI and MALDI conditions.Stable under standard ESI and MALDI conditions.
Sequencing Complexity The prominent neutral losses from the Boc group can sometimes complicate the interpretation of the b- and y-ion series for de novo sequencing.The clean fragmentation pattern generally allows for easier de novo sequencing.Straightforward sequencing from b- and y-ion series.
Key Advantage in MS The characteristic neutral losses can serve as a diagnostic marker for the presence of the Boc group.Cleaner spectra, often leading to more confident sequence analysis.Stable fragmentation behavior.
Key Disadvantage in MS In-source decay and dominant neutral losses can suppress the formation of informative backbone fragments.Fewer unique fragmentation markers compared to Boc.Less commonly used in modern SPPS, so less comparative data is available.

Experimental Protocols

Detailed methodologies are crucial for the successful mass spectrometric analysis of Boc-protected peptides. The following are generalized protocols for Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Protocol 1: ESI-MS/MS Analysis of Boc-Protected Peptides
  • Sample Preparation:

    • Dissolve the Boc-protected peptide in a suitable solvent, typically a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).

    • To promote protonation, add a small amount of an acidifier, such as 0.1% formic acid. Caution: Avoid strong acids like trifluoroacetic acid (TFA) in high concentrations, as they can cause premature deprotection of the Boc group.[2]

    • The final concentration should be in the range of 1-10 pmol/µL.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer equipped with an ESI source is commonly used.

    • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, for complex mixtures or to remove salts, use liquid chromatography (LC) with a C18 column.

    • ESI Source Parameters:

      • Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]^+).

      • Capillary Voltage: 3.5-4.5 kV.

      • Source Temperature: 100-150 °C. Lower temperatures are preferable to minimize in-source decay of the Boc group.

    • MS1 Scan: Acquire a full scan MS spectrum to identify the precursor ion (the protonated Boc-protected peptide).

    • MS/MS Scan (Tandem MS):

      • Select the precursor ion of interest for fragmentation.

      • Use collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

      • Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of a rich fragment ion spectrum. This often requires experimentation for each peptide.

  • Data Analysis:

    • Analyze the MS/MS spectrum for characteristic fragment ions.

    • Look for neutral losses from the Boc group:

      • Loss of isobutylene: M - 56 Da

      • Loss of tert-butanol: M - 74 Da

      • Loss of CO2: M - 44 Da

      • Loss of the entire Boc group: M - 100 Da

    • Identify the b- and y-ion series to confirm the peptide sequence.

Protocol 2: MALDI-TOF MS Analysis of Boc-Protected Peptides
  • Sample Preparation:

    • Matrix Selection: The choice of matrix is critical due to the acid-lability of the Boc group. Acidic matrices like 2,5-dihydroxybenzoic acid (DHB) can cause partial cleavage.[3] Neutral or less acidic matrices such as 2,4,6-trihydroxyacetophenone (THAP) or p-nitroaniline are recommended.

    • Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile and 0.1% formic acid in water.

    • Sample Spotting:

      • Dried-Droplet Method: Mix 1 µL of the peptide solution (1-10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate.

      • Allow the mixture to air-dry completely, allowing for co-crystallization of the peptide and matrix.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: A MALDI-TOF or MALDI-TOF/TOF mass spectrometer.

    • Ionization: A pulsed UV laser (e.g., nitrogen laser at 337 nm) is used to desorb and ionize the sample.

    • Acquisition Mode: Operate in positive ion reflectron mode for higher mass accuracy.

    • Calibration: Calibrate the instrument using a standard peptide mixture with known masses close to the expected mass of the analyte.

    • Data Acquisition: Acquire spectra by firing the laser at different positions within the sample spot to find the "sweet spot" for optimal signal intensity.

  • Data Analysis:

    • Identify the peak corresponding to the intact protonated Boc-protected peptide ([M+H]^+).

    • Be aware of potential peaks corresponding to the deprotected peptide (M - 100 Da) due to in-source or matrix-induced cleavage.

    • If using a MALDI-TOF/TOF instrument, the precursor ion can be selected for post-source decay (PSD) or CID analysis to obtain fragment ion information, similar to ESI-MS/MS.

Visualizing Experimental Workflows and Fragmentation

To further clarify the processes involved in the mass spectrometric characterization of Boc-protected peptides, the following diagrams illustrate a typical experimental workflow and a representative fragmentation pattern.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis peptide Boc-Protected Peptide dissolve Dissolve in ACN/H2O + 0.1% Formic Acid peptide->dissolve lc_ms LC-ESI-MS/MS dissolve->lc_ms maldi MALDI-TOF MS dissolve->maldi ms1 MS1: Identify Precursor Ion [M+H]+ lc_ms->ms1 maldi->ms1 ms2 MS2: Fragment Ion Analysis (b, y ions) ms1->ms2 neutral_loss Identify Neutral Losses from Boc ms1->neutral_loss sequence Confirm Sequence ms2->sequence neutral_loss->sequence

A typical experimental workflow for the mass spectrometry analysis of Boc-protected peptides.

fragmentation_pattern cluster_precursor Precursor Ion cluster_fragments Fragment Ions cluster_neutral_loss Neutral Loss from Boc Group cluster_backbone Backbone Fragmentation precursor [Boc-Ala-Phe-Gly-OH + H]+ loss_56 [M+H - 56]+ (Loss of Isobutylene) precursor->loss_56 loss_100 [M+H - 100]+ (Loss of Boc) precursor->loss_100 b2 b2 ion [Boc-Ala-Phe]+ precursor->b2 y1 y1 ion [Gly-OH + H]+ precursor->y1

Representative fragmentation of a Boc-protected tripeptide in ESI-MS/MS.

References

A Comparative Guide to Confirming Boc-Lys-OH Incorporation: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate incorporation of protected amino acids is paramount to achieving the desired final product. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR)—for the confirmation of N-α-tert-butyloxycarbonyl-L-lysine (Boc-Lys-OH) incorporation.

This document presents a detailed analysis of each method, supported by experimental data and protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction to this compound Incorporation

In solid-phase peptide synthesis (SPPS), protecting groups are essential for directing the sequence of amino acid addition. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amine of amino acids. Confirming the successful incorporation of each Boc-protected amino acid, such as this compound, at each step of the synthesis is critical to ensure the integrity of the final peptide. Incomplete coupling reactions can lead to deletion sequences, resulting in a complex mixture of peptides that is difficult to purify and can compromise biological activity. Therefore, robust analytical methods are required to monitor the efficiency of each coupling step.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule. For confirming the incorporation of this compound, both ¹H and ¹³C NMR are invaluable.

Key NMR Signals for this compound Confirmation

The successful incorporation of a this compound residue into a growing peptide chain on a solid support can be confirmed by monitoring specific NMR signals of a cleaved and purified aliquot.

¹H NMR: The most characteristic signal for the Boc group is a sharp singlet in the upfield region of the spectrum, typically between 1.4 and 1.6 ppm . This signal corresponds to the nine equivalent protons of the tert-butyl group. The appearance and integration of this peak to nine protons provide strong evidence for the presence of the Boc group. Additionally, the α-proton of the lysine (B10760008) residue can be observed, typically in the range of 4.0-4.5 ppm , although its exact chemical shift will depend on the neighboring amino acids in the peptide sequence.

¹³C NMR: In the ¹³C NMR spectrum, the Boc group is characterized by two distinct signals: one for the quaternary carbon at approximately 80 ppm and another for the three equivalent methyl carbons at around 28 ppm . The carbonyl carbon of the Boc group can also be observed at approximately 155 ppm .

Comparison of Analytical Techniques

While NMR provides unambiguous structural confirmation, other techniques like LC-MS and FTIR are also commonly employed in peptide synthesis monitoring. Each method offers a unique set of advantages and limitations.

FeatureNMR SpectroscopyLC-MSFTIR Spectroscopy
Principle Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Separates molecules based on their hydrophobicity and then determines their mass-to-charge ratio.Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.
Information Provided Detailed structural information, including connectivity and stereochemistry. Quantitative.Molecular weight confirmation and purity assessment. Can be quantitative with appropriate standards.Presence or absence of specific functional groups. Primarily qualitative.
Sample Preparation Requires dissolution in a deuterated solvent. Can be sensitive to sample purity.Requires dissolution in a suitable solvent for chromatography. Relatively tolerant to complex mixtures.Can be performed on solid or liquid samples. Minimal sample preparation for ATR-FTIR.
Sensitivity Relatively low, requiring micromolar to millimolar concentrations.[1]High, capable of detecting picomolar to femtomolar quantities.Moderate, typically requires microgram to milligram amounts.
Speed Can be time-consuming, especially for 2D experiments.Relatively fast, with typical run times of minutes per sample.Very fast, with spectra acquired in seconds.
Cost High initial instrument cost and maintenance.[1]Moderate to high initial instrument cost and maintenance.Lower initial instrument cost and maintenance.
Confirmation of Incorporation Direct and unambiguous confirmation of the Boc group and the amino acid backbone.Confirms the addition of the correct mass, but does not provide direct structural information about the protecting group.Can indicate the presence of the Boc group's carbonyl stretch, but can be difficult to distinguish from other carbonyls in the peptide.

Experimental Protocols

Protocol 1: NMR Spectroscopy for this compound Incorporation Confirmation

1. Sample Preparation: a. Cleave a small aliquot of the peptide-resin (approximately 5-10 mg) using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). b. Precipitate the cleaved peptide in cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum. d. Dissolve the dried peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of 1-5 mg/mL in an NMR tube.

2. Data Acquisition: a. Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. b. Acquire a ¹³C NMR spectrum if further confirmation is needed.

3. Data Analysis: a. Identify the characteristic singlet of the Boc group's tert-butyl protons between 1.4 and 1.6 ppm in the ¹H NMR spectrum. b. Integrate the signals to confirm the expected proton ratios. c. In the ¹³C NMR spectrum, identify the signals for the quaternary and methyl carbons of the Boc group.

Protocol 2: LC-MS Analysis

1. Sample Preparation: a. Prepare the cleaved peptide sample as described in Protocol 1 (steps a-c). b. Dissolve the dried peptide in a solvent compatible with the LC system (e.g., a mixture of water and acetonitrile (B52724) with 0.1% formic acid).

2. Data Acquisition: a. Inject the sample onto a reverse-phase HPLC column (e.g., C18). b. Elute the peptide using a gradient of increasing organic solvent. c. Direct the eluent to a mass spectrometer to obtain the mass spectrum.

3. Data Analysis: a. Compare the observed molecular weight with the calculated molecular weight of the expected peptide with the incorporated this compound.

Protocol 3: FTIR Spectroscopy Analysis

1. Sample Preparation: a. A small amount of the dried peptide-resin can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. b. Alternatively, the cleaved and dried peptide can be mixed with KBr and pressed into a pellet.

2. Data Acquisition: a. Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

3. Data Analysis: a. Look for the characteristic carbonyl stretching vibration of the Boc group, which typically appears as a strong band around 1710 cm⁻¹ .[2] The N-H stretching vibration can also be observed around 3348 cm⁻¹ .[2]

Workflow and Pathway Diagrams

Confirmation_Workflow Workflow for Confirming this compound Incorporation cluster_synthesis Peptide Synthesis cluster_analysis Analytical Confirmation Start Start Couple_Boc_Lys_OH Couple this compound to Resin Start->Couple_Boc_Lys_OH Wash_Resin Wash Resin Couple_Boc_Lys_OH->Wash_Resin Cleavage Cleave Aliquot from Resin Wash_Resin->Cleavage Purification Precipitate and Dry Peptide Cleavage->Purification NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis LCMS_Analysis LC-MS Analysis Purification->LCMS_Analysis FTIR_Analysis FTIR Spectroscopy Purification->FTIR_Analysis Data_Interpretation Interpret Data and Confirm Incorporation NMR_Analysis->Data_Interpretation LCMS_Analysis->Data_Interpretation FTIR_Analysis->Data_Interpretation Continue_Synthesis Continue to Next Coupling Step Data_Interpretation->Continue_Synthesis Successful Recouple Recouple this compound Data_Interpretation->Recouple Incomplete

Workflow for confirming this compound incorporation.

Signaling_Pathway Decision Pathway for Method Selection Need_Structural_Confirmation Need Unambiguous Structural Confirmation? Use_NMR Use NMR Spectroscopy Need_Structural_Confirmation->Use_NMR Yes Need_High_Throughput Need High-Throughput Screening? Need_Structural_Confirmation->Need_High_Throughput No Use_LCMS Use LC-MS Need_High_Throughput->Use_LCMS Yes Need_Quick_Qualitative Need Quick Qualitative Check? Need_High_Throughput->Need_Quick_Qualitative No Use_FTIR Use FTIR Need_Quick_Qualitative->Use_FTIR Yes Consider_Combination Consider a Combination of Techniques Need_Quick_Qualitative->Consider_Combination No

Decision pathway for selecting an analytical method.

Conclusion

The choice of analytical technique for confirming this compound incorporation depends on the specific requirements of the research. NMR spectroscopy stands as the most definitive method, providing direct and unambiguous structural evidence. However, its lower throughput and higher cost may not be suitable for all applications. LC-MS offers a high-throughput and sensitive alternative for confirming the correct mass addition, making it ideal for routine monitoring of coupling efficiency. FTIR provides a rapid and simple qualitative check for the presence of the Boc group. For a comprehensive and robust analysis, a combination of these techniques is often the most effective approach, leveraging the strengths of each method to ensure the successful synthesis of high-quality peptides.

References

A Researcher's Guide to Orthogonally Protected Lysine Derivatives: A Comparative Analysis of Boc-Lys(Mtt)-OH, Boc-Lys(Boc)-OH, and Boc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids like lysine (B10760008) is paramount to achieving the desired peptide architecture and purity. This guide offers a comprehensive comparative analysis of three commonly used Nα-Boc-protected lysine derivatives: Boc-Lys(Mtt)-OH, Boc-Lys(Boc)-OH, and Boc-Lys(Z)-OH. This objective comparison, supported by experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to Orthogonal Protection in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure sequence fidelity, the α-amino group of the incoming amino acid is temporarily protected, while reactive side chains are shielded by more "permanent" protecting groups. The concept of "orthogonality" is central to this process; an orthogonal protecting group can be selectively removed under conditions that do not affect other protecting groups or the linkage of the peptide to the resin. This allows for site-specific modifications of the peptide chain, such as branching, cyclization, or the attachment of labels and payloads.

Physicochemical Properties and Applications

The choice between Boc-Lys(Mtt)-OH, Boc-Lys(Boc)-OH, and Boc-Lys(Z)-OH is dictated by the desired synthetic outcome, with each derivative offering a unique combination of stability and deprotection conditions.

PropertyBoc-Lys(Mtt)-OHBoc-Lys(Boc)-OHBoc-Lys(Z)-OH
Side-Chain Protecting Group 4-Methyltrityl (Mtt)tert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Z)
Key Advantage Extreme acid lability of Mtt allows for highly orthogonal deprotection.[1][2]Robust protection, compatible with standard Boc-SPPS; cost-effective for routine synthesis.[3][4]High stability of the Z group, removable by catalytic hydrogenation, offering an alternative deprotection strategy.[1][5]
Primary Applications Synthesis of branched peptides, peptide dendrimers (e.g., Multiple Antigen Peptides - MAPs), and site-specific conjugations.[6][7]Standard incorporation of lysine in linear peptides where side-chain modification is not required during synthesis.[3][4]Synthesis of protected peptide fragments for convergent synthesis, and applications where mild, non-acidic deprotection is preferred.[1][5]
Compatibility Primarily used in Boc-SPPS, but can be challenging due to the similar acid-labile nature of the Nα-Boc and Nε-Mtt groups.[2] Also used in Fmoc-SPPS.[7]Standard for Boc-SPPS.[3]Compatible with both Boc-SPPS and solution-phase peptide synthesis.[1][5]

Comparative Analysis of Protecting Group Stability and Deprotection

The defining feature of these lysine derivatives is the stability of their respective side-chain protecting groups and the conditions required for their removal.

Protecting GroupDeprotection ConditionsStabilityOrthogonality Notes
Mtt Highly sensitive to dilute acid: - 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) - Acetic acid/trifluoroethanol/DCM[6]Stable to the basic conditions of Fmoc removal (e.g., piperidine).[8] Labile to moderate acids used for Nα-Boc removal.[2]Offers excellent orthogonality in Fmoc-SPPS.[2] In Boc-SPPS, careful control of deprotection conditions is crucial to avoid premature Nα-Boc cleavage.[2]
Boc Strong acid: - 50-100% TFA in DCM[2]Stable to the mild acidic conditions used for Mtt removal and the basic conditions of Fmoc removal.[2]Not orthogonal to the Nα-Boc group in Boc-SPPS; both are removed simultaneously during the final cleavage step.
Z Catalytic Hydrogenation: - H₂/Pd-C[1][9] - Catalytic transfer hydrogenation (e.g., ammonium (B1175870) formate (B1220265)/Pd-C)[1][9] Strong Acid: - HBr in acetic acid[10]Stable to the acidic conditions of Nα-Boc removal and the basic conditions of Fmoc removal.[1][5]Fully orthogonal to both Boc and Fmoc protecting groups, providing a distinct deprotection pathway.[1][5]

Experimental Data: A Look at Performance

DerivativeSynthesis StrategyApplicationReported Crude Purity/YieldCitation
Boc-Lys(Mtt)-OH Fmoc-SPPS (using Fmoc-Lys(Mmt)-OH, a close analog)Branched Peptide Synthesis79-93% Purity[11]
Boc-Lys(Boc)-OH Boc-SPPSSynthesis of poly(L-lysine) dendron81-85% Yield[12]
Boc-Lys(Z)-OH Liquid-Phase Peptide SynthesisSynthesis of various di- to hepta-peptides85-97% Yield[13]
Boc-Lys(Z)-OH Solution-Phase Peptide SynthesisSynthesis of a dipeptide85-95% Crude Yield, >95% Purity after purification[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Branched Peptide using Boc-Lys(Mtt)-OH in a Boc-SPPS Strategy

This protocol outlines the synthesis of a branched peptide on a solid support.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • Boc-Lys(Mtt)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, DIC/HOBt)

  • Scavengers (e.g., triisopropylsilane (B1312306) - TIS)

  • Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)

Methodology:

  • Resin Preparation: Swell the resin in DCM for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Boc-amino acid to the resin according to standard protocols for the chosen resin type.

  • Peptide Chain Elongation (Main Chain):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Washing: Wash the resin with DCM.

    • Neutralization: Neutralize the resin with 10% DIEA in DMF.

    • Washing: Wash the resin with DMF and DCM.

    • Coupling: Couple the next Boc-amino acid (3-5 equivalents) using a suitable coupling agent (e.g., HBTU/DIEA) in DMF for 1-2 hours.

    • Washing: Wash the resin with DMF.

    • Repeat these steps for each amino acid in the main chain until the desired branching point is reached.

  • Incorporation of Boc-Lys(Mtt)-OH: Couple Boc-Lys(Mtt)-OH using the standard coupling protocol.

  • Continuation of Main Chain (Optional): If additional residues are required on the main chain after the branch point, continue with the standard Boc-SPPS cycles.

  • Selective Deprotection of the Mtt Group:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 1-2% TFA and 1-5% TIS in DCM. Use multiple, short treatments (e.g., 10-15 treatments of 1 minute each) and monitor the deprotection carefully (the release of the trityl cation can be monitored by the appearance of a yellow-orange color).

    • Immediately after Mtt removal, wash the resin thoroughly with DCM and neutralize with 10% DIEA in DMF to prevent further acid-catalyzed deprotection.

  • Synthesis of the Peptide Branch: Synthesize the branch peptide chain from the deprotected lysine side-chain amine using the standard Boc-SPPS cycles described in step 3.

  • Final Cleavage and Deprotection: Cleave the completed branched peptide from the resin and remove all remaining protecting groups using a strong acid cleavage cocktail (e.g., HF/anisole).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Standard Boc-SPPS using Boc-Lys(Boc)-OH

This protocol outlines the standard incorporation of lysine into a linear peptide.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids, including Boc-Lys(Boc)-OH

  • DCM, DMF, TFA, DIEA

  • Coupling reagents

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Methodology:

The synthesis follows the standard Boc-SPPS protocol as described in steps 1-3 of Protocol 1. Boc-Lys(Boc)-OH is incorporated as any other standard Boc-protected amino acid. The side-chain Boc group is stable throughout the synthesis and is removed simultaneously with the Nα-Boc group of the final amino acid and other side-chain protecting groups during the final cleavage step (step 8 in Protocol 1).

Protocol 3: Solution-Phase Synthesis and Deprotection of a Peptide Containing Z-Lys(Z)

This protocol describes the synthesis of a dipeptide in solution followed by the removal of the Z protecting groups.

Materials:

  • Z-Lys(Z)-OSu (Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester)

  • Amino acid methyl ester (e.g., H-Gly-OMe)

  • Solvents (e.g., DMF, ethyl acetate (B1210297), hexane)

  • Base (e.g., DIEA)

  • For deprotection: Methanol (B129727) or ethanol, 10% Pd/C, ammonium formate or formic acid

Methodology:

  • Coupling Reaction:

    • Dissolve the amino acid methyl ester (1.0 equivalent) and DIEA (1.1 equivalents) in DMF.

    • Add Z-Lys(Z)-OSu (1.0 equivalent) to the solution and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude protected dipeptide by flash column chromatography on silica (B1680970) gel.

  • Z-Group Deprotection (Catalytic Transfer Hydrogenation):

    • Dissolve the purified, protected dipeptide (1.0 equivalent) in methanol or ethanol.

    • Carefully add 10% Pd/C (10-20% by weight of the peptide).

    • Add ammonium formate (4-5 equivalents) or formic acid as a hydrogen donor.[1]

    • Stir the mixture vigorously at room temperature and monitor by TLC.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

G cluster_main Main Chain Synthesis (Boc-SPPS) cluster_branch Branch Synthesis Resin Resin Deprotection1 Deprotection1 Resin->Deprotection1 50% TFA/DCM Coupling1 Coupling1 Deprotection1->Coupling1 Boc-AA-OH, Coupling agents n Cycles n Cycles Coupling1->n Cycles Lys_Mtt Lys_Mtt n Cycles->Lys_Mtt Boc-Lys(Mtt)-OH Mtt_Deprotection Mtt_Deprotection Lys_Mtt->Mtt_Deprotection 1-2% TFA/DCM Deprotection2 Deprotection2 Mtt_Deprotection->Deprotection2 50% TFA/DCM Coupling2 Coupling2 Deprotection2->Coupling2 Boc-AA-OH, Coupling agents m Cycles m Cycles Coupling2->m Cycles Cleavage Cleavage m Cycles->Cleavage HF, TFMSA, etc. G cluster_main Boc-SPPS for Linear Peptide Resin Resin Deprotection1 Deprotection1 Resin->Deprotection1 50% TFA/DCM Coupling1 Coupling1 Deprotection1->Coupling1 Boc-AA-OH ... ... Coupling1->... Lys_Boc Lys_Boc ...->Lys_Boc Boc-Lys(Boc)-OH n Cycles n Cycles Lys_Boc->n Cycles Cleavage Cleavage n Cycles->Cleavage Strong Acid (e.g., HF) Deprotected_Peptide Deprotected_Peptide Cleavage->Deprotected_Peptide Simultaneous deprotection of all Boc groups G cluster_synthesis Solution-Phase Synthesis Start Starting Materials Coupling Coupling Start->Coupling Z-Lys(Z)-OSu, H-AA-OR Protected_Peptide Protected_Peptide Coupling->Protected_Peptide Purification Purification Protected_Peptide->Purification Chromatography Deprotection Deprotection Purification->Deprotection H₂/Pd-C or Transfer Hydrogenation Final_Peptide Deprotected Peptide Deprotection->Final_Peptide

References

A Comparative Guide to Monitoring Boc-Lys-OH Coupling Efficiency in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In solid-phase peptide synthesis (SPPS), the successful coupling of each amino acid is critical to the synthesis of the desired peptide. Incomplete coupling reactions lead to the formation of deletion sequences, which can be difficult to separate from the target peptide, ultimately impacting yield and purity. This guide provides a comparative analysis of common colorimetric methods for monitoring the coupling efficiency of tert-butyloxycarbonyl-L-lysine (Boc-Lys-OH), a key building block in many synthetic peptides. We will focus on the widely used Kaiser test and its alternatives, providing experimental protocols and a qualitative and quantitative comparison to aid researchers in selecting the most appropriate method for their needs.

Comparison of Coupling Efficiency Monitoring Methods

The choice of monitoring test depends on several factors, including the nature of the N-terminal amino acid, the desired sensitivity, and the potential for side reactions. The following table summarizes the key characteristics of the Kaiser test and its common alternatives for monitoring the coupling of this compound, which possesses a primary α-amino group.

Test Principle Amine Detected Indication of Incomplete Coupling Sensitivity Potential Issues
Kaiser Test Reaction of ninhydrin (B49086) with primary amines.[1][2][3]Primary aminesIntense blue color.[1][2]High for primary amines.[1][2][4]Can give false positives with Fmoc-protected peptides due to pyridine (B92270) in the reagents; prolonged heating can cause cleavage of the Boc group on the lysine (B10760008) side chain.[1][4]
Chloranil (B122849) Test Formation of a charge-transfer complex.Primary and secondary amines.[5]Blue or green color on resin beads.Good for both primary and secondary amines.Can give a positive result with primary amines (red color) and secondary amines (dark green/blue color).[6]
Bromophenol Blue Test Acid-base reaction where the basic free amine deprotonates the indicator.[7]Primary and secondary amines.[7]Blue to greenish-blue color of resin beads.[7]Good; effective for both primary and secondary amines.[7]Susceptible to false positives from residual basic reagents like DIPEA.[1]
TNBS Test (2,4,6-Trinitrobenzenesulfonic Acid) Nucleophilic aromatic substitution reaction with primary amines.Primary amines only.[4]Orange-red color on resin beads.[4]High, comparable to the Kaiser test.[4]The color is confined to the beads, which may require microscopic examination for accurate interpretation.[4]

Experimental Protocols

Detailed methodologies for performing each of the discussed tests are provided below. It is crucial to thoroughly wash the resin sample before each test to remove any residual reagents that may interfere with the results.[1]

Kaiser Test Protocol

This test is highly sensitive for the detection of free primary amines.

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[2]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[2]

  • Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[2]

Procedure:

  • Place 10-15 beads of the peptide-resin in a small test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.[2]

  • Observe the color of the solution and the beads. A dark blue color indicates the presence of free primary amines and an incomplete coupling reaction.[2] A colorless or faint blue solution suggests complete coupling.[2]

Chloranil Test Protocol

This test is suitable for detecting both primary and secondary amines.

Reagents:

Procedure:

  • Place a small sample of resin (approximately 1-5 mg) in a test tube.

  • Add 1 drop of Reagent A and 1 drop of Reagent B.[1]

  • Let the mixture stand at room temperature for 5 minutes.[1]

  • Observe the color of the resin beads. A blue or green color indicates the presence of unreacted amino groups.[6]

Bromophenol Blue Test Protocol

This is a rapid acid-base indicator test for primary and secondary amines.

Reagent:

  • Test Solution: 0.05% (w/v) bromophenol blue in DMF.[7]

Procedure:

  • Place a small sample of washed resin beads in a test tube.

  • Add 1-3 drops of the bromophenol blue test solution.[7]

  • Immediately observe the color of the beads and the solution. A blue to greenish-blue color indicates incomplete coupling.[7] A yellow to greenish-yellow color signifies a complete reaction.[7]

TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test Protocol

A sensitive test for the detection of primary amines.

Reagents:

  • Reagent A: 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid in DMF.[8]

  • Reagent B: 10% (v/v) diisopropylethylamine (DIPEA) in DMF.[8]

Procedure:

  • Suspend a few washed resin beads in fresh DMF in a test tube.

  • Add 1 drop of Reagent A and 1 drop of Reagent B.[8]

  • Allow the sample to stand at room temperature for 5 minutes.[8]

  • Wash the beads with DMF and observe their color. Red beads indicate an incomplete coupling reaction.[8]

Kaiser Test Workflow for Monitoring this compound Coupling

The following diagram illustrates the logical workflow for using the Kaiser test to monitor the coupling efficiency of this compound in SPPS.

Kaiser_Test_Workflow start Start SPPS Cycle: Deprotection of N-terminal amine wash1 Wash Resin start->wash1 coupling Couple this compound wash1->coupling wash2 Wash Resin coupling->wash2 kaiser_test Perform Kaiser Test wash2->kaiser_test decision Analyze Result kaiser_test->decision positive Positive Result (Blue Color) decision->positive Incomplete negative Negative Result (Colorless/Yellow) decision->negative Complete recouple Recouple this compound positive->recouple capping Cap Unreacted Amines positive->capping next_cycle Proceed to Next Cycle negative->next_cycle recouple->wash2

Caption: Workflow for monitoring this compound coupling using the Kaiser test.

Conclusion

The Kaiser test remains a highly sensitive and reliable method for monitoring the coupling of primary amines such as in this compound during SPPS. However, researchers should be aware of its limitations, particularly the potential for false positives with certain protecting group strategies. Alternative tests like the Chloranil, Bromophenol Blue, and TNBS tests offer viable options, each with its own set of advantages and disadvantages. The choice of the most suitable test will depend on the specific requirements of the synthesis. For critical applications, employing a secondary, orthogonal test can provide a higher degree of confidence in the coupling efficiency. By understanding the principles and protocols of these monitoring techniques, researchers can optimize their peptide synthesis workflows, leading to higher purity and yield of the final product.

References

Verifying Selective Lysine Deprotection: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the selective deprotection of lysine (B10760008) side chains is a critical step that demands rigorous verification. This guide provides a comparative overview of key analytical methods—Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—to ensure the desired reaction has occurred with precision.

Comparison of Analytical Methods

The choice of analytical method for verifying selective lysine deprotection depends on a variety of factors, including the required level of detail, sample complexity, and available instrumentation. While Mass Spectrometry offers unparalleled sensitivity and structural information, HPLC is a robust tool for quantification and purity assessment. NMR spectroscopy provides detailed atomic-level structural information without being destructive to the sample.

FeatureMass Spectrometry (MS)NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight, Structure, SequenceAtomic-level Structure, ConformationPurity, Quantification
Sensitivity Extremely high (femtomolar to zeptomolar levels)[1]Moderate to lowGood
Resolution High mass resolutionAtomic resolutionHigh chromatographic resolution
Quantitative Capability Can be quantitative with stable isotope standards[2]Quantitative with internal standardsExcellent for quantification
Sample State DestructiveNon-destructiveNon-destructive (fraction collection possible)
Cost of Instrumentation High (
40,00040,000–40,000–
500,000+)[1]
Very HighModerate (
10,00010,000–10,000–
40,000)[1]
Required Expertise Specialized training required[1]Specialized training requiredModerate training required[1]

Experimental Workflows

Visualizing the analytical workflow can aid in selecting the most appropriate method. The following diagrams illustrate the typical experimental process for each technique when verifying selective lysine deprotection.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Deprotection Selective Deprotection of Lysine Cleavage Cleavage from Solid Support (if applicable) Deprotection->Cleavage Desalting Sample Desalting & Purification Cleavage->Desalting Ionization Ionization (e.g., ESI, MALDI) Desalting->Ionization MassAnalyzer Mass Analysis (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection MassShift Identify Mass Shift Corresponding to Protecting Group Removal Detection->MassShift Fragmentation Fragmentation Analysis (MS/MS) to Confirm Site of Deprotection MassShift->Fragmentation

Caption: Workflow for verifying selective lysine deprotection using mass spectrometry.

NMR_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis Deprotection Selective Deprotection of Lysine Purification Sample Purification Deprotection->Purification Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Acquisition Acquire 1D/2D NMR Spectra (e.g., 1H, 13C-HSQC) Dissolution->Acquisition ChemicalShift Monitor Disappearance of Protecting Group Signals Acquisition->ChemicalShift NewSignals Observe Appearance of Free Lysine Side Chain Signals ChemicalShift->NewSignals

Caption: Workflow for verifying selective lysine deprotection using NMR spectroscopy.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Deprotection Selective Deprotection of Lysine Cleavage Cleavage from Solid Support (if applicable) Deprotection->Cleavage Filtration Sample Filtration Cleavage->Filtration Injection Inject Sample Filtration->Injection Separation Separation on Column (e.g., Reversed-Phase) Injection->Separation Detection Detection (e.g., UV, FLD) Separation->Detection RetentionTime Compare Retention Time with Protected and Unprotected Standards Detection->RetentionTime Quantification Quantify Purity and Deprotection Efficiency RetentionTime->Quantification

Caption: Workflow for verifying selective lysine deprotection using HPLC.

Detailed Experimental Protocols

The following protocols provide a starting point for researchers. It is important to optimize these methods for the specific peptide and protecting group being investigated.

Mass Spectrometry Protocol for Verification of Mmt-Deprotection

This protocol is adapted from a method for analyzing peptides after microwave-enhanced solid-phase peptide synthesis (SPPS)[3].

1. Selective Deprotection of Monomethoxytrityl (Mmt):

  • Treat the resin-bound peptide with a solution of 2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3].

  • Ensure the N-terminus is protected (e.g., with Fmoc) to prevent undesired reactions[3].

2. Cleavage and Global Deprotection:

  • Following selective deprotection and any subsequent side-chain modifications, cleave the peptide from the resin using a cleavage cocktail (e.g., 92.5:2.5:2.5:2.5 TFA/H₂O/Triisopropylsilane (TIS)/3,6-Dioxa-1,8-octanedithiol (DODT))[3].

  • Precipitate the peptide in cold diethyl ether and lyophilize[3].

3. UPLC-MS Analysis:

  • Instrumentation: Waters Acquity UPLC system with a PDA detector and a Waters 3100 Single Quad MS[3].

  • Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 100 mm[3].

  • Mobile Phase A: 0.1% TFA in H₂O[3].

  • Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN)[3].

  • Gradient: A suitable gradient elution from Mobile Phase A to Mobile Phase B should be developed to resolve the protected, partially deprotected, and fully deprotected peptides.

  • Data Analysis: Analyze the mass spectra to confirm the molecular weight of the deprotected peptide. The mass should correspond to the peptide with the Mmt group removed.

NMR Spectroscopy Protocol for Monitoring Lysine Deprotection

This protocol is conceptualized based on methods for direct detection of lysine side chains[4].

1. Sample Preparation:

  • After the selective deprotection reaction, cleave the peptide from the resin and purify it using HPLC.

  • Lyophilize the purified peptide to a powder.

  • Dissolve a known quantity of the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Experiments:

    • Acquire a 1D ¹H NMR spectrum to get an overview of the sample.

    • Acquire a 2D ¹H-¹³C HSQC spectrum. This is particularly useful for resolving overlapping proton signals and observing the chemical shifts of carbons attached to protons.

3. Data Analysis:

  • In the ¹H and ¹³C spectra of the protected peptide, identify the characteristic signals of the protecting group.

  • After deprotection, these signals should diminish or disappear completely.

  • Concurrently, new signals corresponding to the free lysine side-chain protons and carbons will appear. For instance, the ε-CH₂ protons of a deprotected lysine will have a characteristic chemical shift.

  • The integration of the remaining protecting group signals versus the product signals can provide a quantitative measure of the deprotection efficiency.

HPLC Protocol for Quantification of Deprotection

This protocol is based on standard reversed-phase HPLC methods for peptide analysis[5].

1. Sample Preparation:

  • After the deprotection reaction, a small aliquot of the resin can be taken for a test cleavage.

  • Cleave the peptide from the resin aliquot using an appropriate cleavage cocktail.

  • Precipitate and dissolve the crude peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

2. HPLC Analysis:

  • Column: A C18 reversed-phase column is commonly used for peptide separations.

  • Mobile Phase A: 0.1% TFA in H₂O.

  • Mobile Phase B: 0.1% TFA in MeCN.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used. For example, 5% to 95% B over 30 minutes. The gradient should be optimized to achieve baseline separation of the protected and deprotected peptides.

  • Detection: UV detection at 214 nm and 280 nm is standard for peptides.

3. Data Analysis:

  • The deprotected peptide will typically have a different retention time than the protected precursor due to changes in hydrophobicity.

  • The extent of deprotection can be quantified by integrating the peak areas of the protected and deprotected species in the chromatogram. The percentage of deprotection can be calculated as: % Deprotection = (Area of Deprotected Peak / (Area of Deprotected Peak + Area of Protected Peak)) * 100

References

Comparing cleavage efficiency of different cocktails for Boc-protected peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry, the final cleavage of the peptide from the resin and removal of side-chain protecting groups is a critical step that significantly impacts the final product's yield and purity. The choice of the cleavage cocktail—a mixture of a strong acid and various scavengers—must be carefully considered based on the peptide's amino acid composition to minimize side reactions. This guide provides an objective comparison of commonly used cleavage cocktails, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS relies on the differential acid lability of the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups. While the Boc group is removed by moderate acids like trifluoroacetic acid (TFA) during the synthesis cycles, the final cleavage requires a much stronger acid to liberate the peptide from the resin and deprotect the side chains. The most prevalent strong acids for this purpose are hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

During cleavage, highly reactive carbocations are generated from the protecting groups and the resin linker. These electrophilic species can attack sensitive amino acid residues such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr), leading to undesired side products. To prevent these reactions, scavengers are added to the cleavage cocktail to trap these reactive intermediates.

Experimental Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of Boc-SPPS, from the initial coupling of the first amino acid to the final cleavage and purification of the peptide.

Boc-SPPS Workflow start Start: Resin Swelling coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) start->coupling wash1 Wash (e.g., DCM, IPA) coupling->wash1 deprotection Boc Deprotection (e.g., 50% TFA in DCM) wash1->deprotection wash2 Wash (e.g., DCM, IPA) deprotection->wash2 neutralization Neutralization (e.g., DIEA in DCM) wash2->neutralization wash3 Wash (e.g., DCM) neutralization->wash3 cycle Repeat for Each Amino Acid wash3->cycle cycle->coupling Next Amino Acid final_deprotection Final N-terminal Boc Deprotection cycle->final_deprotection Final Amino Acid final_wash Final Wash and Dry final_deprotection->final_wash cleavage Cleavage from Resin & Side-Chain Deprotection (Strong Acid + Scavengers) final_wash->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (e.g., RP-HPLC) precipitation->purification end End: Purified Peptide purification->end

General workflow of Boc solid-phase peptide synthesis (SPPS).

Comparison of Cleavage Cocktails

The selection of a cleavage cocktail is paramount for the successful synthesis of a Boc-protected peptide. The following table summarizes the compositions and key characteristics of the most common cleavage cocktails. While HF is often considered the most versatile, TFMSA and TMSOTf are viable alternatives that do not require specialized equipment, though they may present their own challenges regarding side reactions and product work-up.[1][2]

Cleavage CocktailCompositionTypical ConditionsAdvantagesDisadvantagesPotential Side Reactions
Standard HF Anhydrous HF with scavengers (e.g., anisole, p-cresol (B1678582), dimethyl sulfide)0-5 °C, 30-60 min[3]Versatile and effective for a wide range of peptides.[2]Highly toxic and corrosive, requires specialized Teflon apparatus.[2]Alkylation of Trp, Met, Cys, Tyr; aspartimide formation; glutamic acid side reactions.[3]
Low-High HF Step 1 (Low HF): HF/DMS/p-cresol. Step 2 (High HF): Standard HF cocktail.Low HF: 1-2 hours; High HF: 30-60 min at 0 °C.[2]Minimizes carbocation formation in the initial deprotection step, reducing side reactions.[4]More time-consuming due to the two-step process and evaporation of DMS.[4]Incomplete deprotection if "low" step is not optimized.
TFMSA TFMSA/TFA with scavengers (e.g., thioanisole (B89551), m-cresol)0-25 °C, 1-4 hours.[4]Does not require specialized HF apparatus.[1]Products can be hygroscopic and prone to salt association, requiring careful work-up.[1]Slower cleavage for some sequences; may not efficiently deprotect all protecting groups.[5]
TMSOTf TMSOTf/TFA with scavengers (e.g., m-cresol, EDT)0 °C, 1-2 hours.Fewer side reactions reported compared to TFMSA; products are less hygroscopic.[2]Does not efficiently reduce Met(O); some protecting groups like Arg(NO2) and Cys(Bzl/Acm) are stable.[2]Incomplete deprotection of certain side-chain protecting groups.

Quantitative Data on Cleavage Efficiency

Obtaining a direct head-to-head comparison of cleavage yields across different cocktails for the same peptide is challenging due to the variability in peptide sequences, resin types, and experimental conditions. However, studies on specific peptides provide valuable insights. For instance, a study on the cleavage of angiotensin II and its analog from different resins using a TFMSA/TFA/thioanisole cocktail demonstrated that cleavage efficiency is highly dependent on the C-terminal amino acid and the resin.[4] At 0°C, a peptide with a C-terminal Gly was completely cleaved in under 6 hours, whereas a peptide with a C-terminal Phe was only partially cleaved (less than 15%) from BHAR or MBHAR resins in the same timeframe.[4] Increasing the temperature to 25°C significantly reduced the cleavage time to less than 2-3 hours for most resin-peptide combinations.[4]

Another study focusing on mitigating S-tbutylation of Cysteine during TFA-based cleavage (more relevant to Fmoc but informative for Boc-related side reactions) showed that the addition of 1% TFMSA to the TFA cocktail increased the formation of the S-tbutylated side product by 1.6-fold, highlighting the impact of acid strength on side reactions.[5]

Experimental Protocols

Below are detailed protocols for the most common cleavage cocktails used in Boc-SPPS. It is crucial to perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment.

Standard High HF Cleavage

This is the most traditional and widely used method for cleaving peptides synthesized using the Boc/Bzl strategy.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger mixture (e.g., 9:1 HF:anisole or p-cresol)[4]

  • Teflon HF cleavage apparatus

  • Dry ice/methanol bath

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger mixture. For peptides containing sensitive residues, a common scavenger cocktail is p-cresol and p-thiocresol.[6]

  • Assemble the HF apparatus and cool the reaction vessel in a dry ice/methanol bath for 5-10 minutes.

  • Carefully distill the required amount of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).[4]

  • Stir the reaction mixture at 0°C for 45-60 minutes. For peptides containing Arg(Tos), the reaction time may need to be extended.[4]

  • After the reaction is complete, remove the HF by vacuum evaporation.

  • Suspend the resulting peptide and resin mixture in cold diethyl ether to precipitate the crude peptide.

  • Filter the precipitate and wash thoroughly with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

TFMSA Cleavage

This method is a common alternative to HF cleavage and does not require a specialized apparatus.

Materials:

  • Dried peptide-resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., thioanisole, m-cresol)

  • Round-bottom flask

  • Ice bath

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a round-bottom flask with a stir bar.

  • Add the scavenger mixture (e.g., thioanisole and m-cresol) and stir for 5-10 minutes.

  • Cool the flask in an ice bath and add pre-chilled TFA.

  • Slowly add TFMSA dropwise while stirring to dissipate the heat generated.

  • Remove the flask from the ice bath and allow the reaction to proceed at room temperature for 1-4 hours, depending on the peptide and resin.[4]

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Collect the precipitated peptide by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum.

TMSOTf Cleavage

This is another alternative to HF that is reported to produce fewer side reactions than TFMSA.[2]

Materials:

  • Dried peptide-resin

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., m-cresol, 1,2-ethanedithiol (B43112) (EDT) for Trp(For) containing peptides)[1]

  • Round-bottom flask

  • Ice bath

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail by mixing TMSOTf, TFA, and the appropriate scavenger(s). Cool the mixture in an ice bath.

  • Place the dried peptide-resin in a round-bottom flask with a stir bar and cool in an ice bath.

  • Add the chilled cleavage cocktail to the peptide-resin.

  • Stir the mixture at 0°C for 1-2 hours.[1]

  • Filter the resin and wash with a small amount of TFA.

  • Combine the filtrates and precipitate the peptide by adding to a 10-fold volume of cold diethyl ether.

  • Collect the peptide by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Conclusion

The choice of cleavage cocktail in Boc-SPPS is a critical decision that directly influences the yield and purity of the final peptide. While HF remains a robust and versatile option, the associated hazards necessitate specialized equipment and handling procedures. TFMSA and TMSOTf offer viable alternatives that can be performed in standard laboratory glassware, with TMSOTf often being favored for producing fewer side reactions and a less hygroscopic product. The selection of the optimal cleavage cocktail and scavenger combination must be tailored to the specific amino acid sequence of the target peptide to minimize side reactions and maximize the recovery of the desired product. Careful consideration of the factors outlined in this guide will enable researchers to make informed decisions and achieve successful peptide synthesis.

References

A Comparative Guide to Purity Assessment of Crude Peptides Synthesized with Boc-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a critical step that underpins the reliability of experimental results and the safety of potential therapeutics. This guide provides a comprehensive comparison of purity assessment for crude peptides synthesized using tert-butyloxycarbonyl (Boc) protected L-lysine (Boc-Lys-OH), with a focus on common impurities, analytical methodologies, and a comparison with the alternative Fmoc-based synthesis strategy.

Understanding Impurities in Boc-Based Peptide Synthesis

Solid-phase peptide synthesis (SPPS) using Boc chemistry, while a robust and established method, can introduce several types of impurities. These often arise from incomplete reactions during the synthesis cycles or from side reactions occurring during the harsh acidic conditions required for the final cleavage of the peptide from the resin.

Common Process-Related Impurities:

  • Truncated Sequences: Result from incomplete coupling of an amino acid, leading to a shorter peptide chain.

  • Deletion Sequences: Occur when an amino acid is missed in the sequence, but the chain continues to grow.

  • Incomplete Deprotection: Residual protecting groups on the peptide, which can significantly alter its biological activity and physicochemical properties.[1]

  • Side-Reaction Products: Strong acids like trifluoroacetic acid (TFA) used for cleavage can cause modifications to sensitive amino acids.[2][3] For instance, the nitro protecting group on Boc-Arg(NO2)-OH can lead to the formation of ornithine residues.[4]

Specifically, when using this compound, the protection of the ε-amino group is crucial. The most commonly used derivative is Boc-Lys(2-Cl-Z)-OH, where the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protects the side chain.[4][5] This group is stable to the mild acid used for Nα-Boc removal but is cleaved during the final strong acid treatment.[4][5] Incomplete removal of the 2-Cl-Z group is a potential source of impurity.

Analytical Techniques for Purity Assessment

The primary methods for assessing the purity of crude synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1][6][7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for determining peptide purity.[7][8] It separates the target peptide from its impurities based on hydrophobicity. A chromatogram is generated where the area of the main peak relative to the total area of all peaks gives a quantitative measure of purity.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for identifying the molecular weights of the target peptide and any impurities.[6][9][10] This technique provides confirmation that the desired peptide was synthesized and helps in the characterization of unknown peaks observed in the HPLC chromatogram.[6][9]

Comparison with Fmoc-Lys(Boc)-OH Synthesis

The alternative to Boc chemistry is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. In this strategy, the lysine (B10760008) side chain is typically protected with a Boc group (Fmoc-Lys(Boc)-OH). The Nα-Fmoc group is removed under mild basic conditions, offering an orthogonal protection scheme.[11][12]

While both methods are effective, they have distinct advantages and disadvantages that can influence the purity of the crude product.

FeatureBoc-Lys(2-Cl-Z)-OH SynthesisFmoc-Lys(Boc)-OH Synthesis
Deprotection Chemistry Nα-Boc group removed with mild acid (e.g., TFA). Side-chain protecting groups and cleavage from resin require strong acid (e.g., HF, TFMSA).[12]Nα-Fmoc group removed with mild base (e.g., piperidine). Side-chain protecting groups and cleavage from resin with moderate acid (e.g., TFA).[11][13]
Potential Side Reactions Strong acid cleavage can lead to side reactions, especially with sensitive amino acids.[2] The tert-butyl carbocation generated during Boc deprotection can modify tyrosine and tryptophan residues if scavengers are not used.[4]Base-catalyzed side reactions such as aspartimide formation can occur.[3]
Crude Purity Can yield higher crude purity and yields for hydrophobic peptides and sequences prone to aggregation, as the strong acidic conditions can disrupt secondary structures.[]Generally provides high purity for a wide range of peptides. The milder conditions are advantageous for sensitive sequences.[13]
Handling Requires specialized equipment to handle corrosive and toxic strong acids like HF.Generally considered safer and easier to handle due to the absence of highly corrosive acids in the synthesis cycles.

Experimental Protocols

RP-HPLC Purity Analysis of a Crude Lysine-Containing Peptide

1. Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.
  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • System: A standard HPLC system with a UV detector.
  • Column: A C18 reversed-phase column is most common for peptide analysis.
  • Detection Wavelength: 214-220 nm, which detects the peptide backbone.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
  • Gradient: A typical gradient would be 5-60% Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
  • Flow Rate: Typically 1.0 mL/min for a standard analytical column (4.6 mm ID).
  • Column Temperature: 30-45°C, depending on the stability of the peptide.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity as the percentage of the area of the main peptide peak relative to the total area of all peaks.

Mass Spectrometry Analysis for Impurity Identification

1. Sample Preparation:

  • The sample can be collected from the HPLC eluent or prepared separately by dissolving the crude peptide in a suitable solvent for MS analysis (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

2. Mass Spectrometry System:

  • An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

3. Data Acquisition:

  • Acquire the mass spectrum of the crude peptide sample.

4. Data Analysis:

  • Compare the observed molecular weight of the main peak with the theoretical molecular weight of the target peptide.
  • Analyze the molecular weights of the impurity peaks to identify potential truncated sequences, deletion sequences, or modifications.

Visualizing the Workflow

Purity_Assessment_Workflow Figure 1: Experimental Workflow for Purity Assessment cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis Boc_Lys_OH This compound SPPS Solid-Phase Peptide Synthesis Boc_Lys_OH->SPPS Cleavage Cleavage from Resin (Strong Acid) SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Sample_Prep Sample Preparation Crude_Peptide->Sample_Prep RP_HPLC RP-HPLC Analysis Sample_Prep->RP_HPLC MS_Analysis Mass Spectrometry RP_HPLC->MS_Analysis Peak Identification Data_Analysis Data Analysis & Purity Calculation RP_HPLC->Data_Analysis MS_Analysis->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Generate Report

Figure 1: Experimental Workflow for Purity Assessment

This diagram illustrates the overall process from the synthesized crude peptide to the final purity assessment report.

Logical Relationship of Synthesis Strategy and Impurity Profile

Synthesis_Comparison Figure 2: Synthesis Strategy vs. Impurity Profile cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Deprotection Mild Acid Deprotection (Nα-Boc) Boc_Cleavage Strong Acid Cleavage (Side Chains & Resin) Boc_Deprotection->Boc_Cleavage Boc_Impurities Potential Impurities: - Acid-catalyzed side reactions - Incomplete deprotection of stable side-chain groups Boc_Cleavage->Boc_Impurities Crude_Purity Crude Peptide Purity Boc_Impurities->Crude_Purity Fmoc_Deprotection Base Deprotection (Nα-Fmoc) Fmoc_Cleavage Acid Cleavage (Side Chains & Resin) Fmoc_Deprotection->Fmoc_Cleavage Fmoc_Impurities Potential Impurities: - Base-catalyzed side reactions (e.g., aspartimide formation) Fmoc_Deprotection->Fmoc_Impurities Fmoc_Impurities->Crude_Purity Synthesis_Choice Choice of Synthesis Strategy cluster_boc cluster_boc Synthesis_Choice->cluster_boc cluster_fmoc cluster_fmoc Synthesis_Choice->cluster_fmoc

Figure 2: Synthesis Strategy vs. Impurity Profile

This diagram shows the relationship between the chosen synthesis strategy (Boc vs. Fmoc) and the types of impurities that are likely to be generated, which in turn affects the final crude peptide purity.

References

Stability of Lysine Side-Chain Protecting Groups: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the selection of an appropriate protecting group for the lysine (B10760008) side-chain is a critical decision that significantly impacts the efficiency, yield, and purity of the final product. This guide provides an objective comparison of the stability of commonly used lysine protecting groups, supported by experimental data and detailed protocols to aid in the strategic design of complex peptide-based molecules.

The ε-amino group of lysine is highly nucleophilic and requires robust protection to prevent unwanted side reactions during peptide synthesis. The ideal protecting group should be stable throughout the synthesis process and selectively removable under conditions that do not compromise the integrity of the peptide. This guide focuses on a comparative analysis of several widely used lysine side-chain protecting groups, detailing their stability under various chemical conditions.

Comparative Stability Data

The stability of a protecting group is paramount and is defined by its lability under specific chemical conditions. The choice of protecting group is intrinsically linked to the overall synthetic strategy, most commonly the Fmoc/tBu or Boc/Bzl approach. Below is a summary of the stability profiles for key lysine protecting groups.

Protecting GroupChemical StructureLability ConditionStabilityKey Considerations
Boc (tert-Butoxycarbonyl)-(C=O)O-C(CH₃)₃Strong Acid (e.g., TFA)Stable to bases, mild acids, and hydrogenolysis.[1][2]Standard choice for Fmoc-based SPPS; removal generates a tert-butyl cation which may require scavengers.[3]
Cbz (Carboxybenzyl)-(C=O)O-CH₂-C₆H₅Catalytic Hydrogenolysis (H₂/Pd)Stable to mild acids and bases.[1]Primarily used in solution-phase synthesis.[3]
Fmoc (9-Fluorenylmethyloxycarbonyl)-(C=O)O-CH₂-(C₁₃H₉)Mild Base (e.g., 20% piperidine (B6355638) in DMF)Stable to acids and hydrogenolysis.[1]Used for α-amino group protection; can be used for side-chain protection in specific orthogonal schemes.
Alloc (Allyloxycarbonyl)-(C=O)O-CH₂-CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.Stable to acids and bases used in Fmoc and Boc strategies.[4][5]Provides excellent orthogonality.[4][5]
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)See structure2% Hydrazine in DMFStable to TFA and piperidine.[6]Can be prone to migration to unprotected amines.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)See structure2% Hydrazine in DMFMore sterically hindered and less prone to migration than Dde. Stable to TFA and piperidine.[5][6]Removal can be monitored by UV spectroscopy.[6]
Mtt (4-Methyltrityl)-C(C₆H₅)₂(C₆H₄-4-CH₃)Very Mild Acid (e.g., 1-2% TFA in DCM, HFIP).[7][8]Highly acid-labile; stable to bases and hydrogenolysis.Useful for on-resin side-chain modifications in Fmoc-SPPS due to its high acid sensitivity.[8]
Mmt (4-Methoxytrityl)-C(C₆H₅)₂(C₆H₄-4-OCH₃)Extremely Mild Acid (e.g., dilute acetic acid).Even more acid-labile than Mtt.Can be challenging to handle due to its high acid sensitivity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of protecting group stability. Below are methodologies for key experiments.

Protocol 1: General Procedure for On-Resin Deprotection and HPLC Analysis

This protocol describes a general method to assess the stability of a lysine side-chain protecting group on a solid support.

  • Resin Preparation: A model peptide containing the lysine residue with the protecting group of interest is synthesized on a suitable resin (e.g., Rink Amide resin for C-terminal amides) using standard Fmoc-SPPS.

  • Deprotection: The peptidyl-resin is treated with the specific deprotection reagent under controlled conditions (time, temperature, and concentration).

  • Cleavage from Resin: Aliquots of the resin are taken at various time points, and the peptide is cleaved from the solid support using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Sample Preparation: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is dissolved in a suitable solvent for HPLC analysis.

  • HPLC Analysis: The sample is analyzed by reversed-phase HPLC (RP-HPLC) to quantify the extent of deprotection by comparing the peak areas of the protected and deprotected peptide. A C18 column is commonly used with a gradient of acetonitrile (B52724) in water containing 0.1% TFA.

Protocol 2: Quantitative Kinetic Analysis of Mtt Group Cleavage

This protocol details a method for determining the cleavage kinetics of the highly acid-labile Mtt group.

  • Peptide Synthesis: Synthesize a model peptide containing a Lys(Mtt) residue on an acid-sensitive resin (e.g., 2-chlorotrityl chloride resin).

  • Deprotection Solution: Prepare a solution of 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM).

  • Kinetic Experiment: Treat the peptidyl-resin with the deprotection solution. At specific time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the resin.

  • Quenching and Cleavage: Immediately quench the deprotection reaction by washing the resin aliquot with DCM and a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF. Cleave the peptide from the resin using a standard cleavage cocktail.

  • HPLC Analysis: Analyze the cleaved peptide by RP-HPLC to determine the percentage of Mtt group removal over time.

Visualizing Experimental Workflows

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection & Analysis start Start with Resin synthesis Fmoc-SPPS of Model Peptide start->synthesis lys_incorporation Incorporate Fmoc-Lys(PG)-OH synthesis->lys_incorporation completion Completed Peptidyl-Resin lys_incorporation->completion deprotection Treat with Deprotection Reagent completion->deprotection sampling Take Aliquots at Time Points deprotection->sampling cleavage Cleave Peptide from Resin sampling->cleavage hplc RP-HPLC Analysis cleavage->hplc data Quantitative Data (% Cleavage vs. Time) hplc->data

Caption: General workflow for assessing the stability of a lysine protecting group.

Orthogonal_Deprotection_Workflow cluster_step1 Step 1: Selective Side-Chain Deprotection cluster_step2 Step 2: On-Resin Modification cluster_step3 Step 3: Chain Elongation & Final Cleavage start Peptidyl-Resin Fmoc-Peptide-Lys(PG)-Resin deprotect_pg Remove Side-Chain PG (e.g., 1% TFA for Mtt) start->deprotect_pg wash1 Wash & Neutralize deprotect_pg->wash1 modify Couple Molecule to Free ε-Amino Group wash1->modify wash2 Wash modify->wash2 deprotect_fmoc Remove N-terminal Fmoc (20% Piperidine/DMF) couple_aa Couple Next Amino Acid final_cleavage Final Cleavage from Resin & Global Deprotection product Modified Peptide

Caption: Workflow for orthogonal deprotection and on-resin modification of a lysine side-chain.

Conclusion

The choice of a lysine side-chain protecting group is a strategic decision that depends on the desired orthogonality, the overall synthetic scheme, and the chemical nature of the target peptide. While Boc remains a robust and widely used protecting group in Fmoc-based solid-phase peptide synthesis, other groups like Alloc, ivDde, and Mtt offer valuable orthogonality for the synthesis of complex peptides, including branched, cyclic, and labeled structures. The provided data and protocols serve as a guide for researchers to make informed decisions and to design and execute their peptide synthesis strategies with greater efficiency and success.

References

A Comparative Guide to Orthogonal Protecting Groups for Lysine: Focus on Boc-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity in complex peptide sequences. This guide provides an in-depth comparison of the performance of Nα-Boc-Nε-(4-methyltrityl)-L-lysine (Boc-Lys(Mtt)-OH) against other commonly employed orthogonal protecting groups for the lysine (B10760008) side chain. We will delve into experimental data, deprotection protocols, and the unique advantages and disadvantages of each, enabling you to make informed decisions for your specific synthetic needs.

The ε-amino group of lysine is a frequent site for branching, cyclization, or the attachment of various moieties such as fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG). To achieve this site-specific modification, the α-amino group and the ε-amino group must be orthogonally protected. This means that one protecting group can be selectively removed under conditions that leave the other intact. This guide focuses on the performance of the highly acid-labile Mtt group in the context of Boc-based solid-phase peptide synthesis (SPPS) and compares it with other key players in the field: the Boc, Dde, Alloc, and Cbz groups.

Performance Comparison of Lysine Protecting Groups

The choice of an orthogonal protecting group for lysine is dictated by the overall synthetic strategy, particularly the chemistry used for the temporary protection of the α-amino group (e.g., Boc or Fmoc) and the nature of other side-chain protecting groups. The following tables summarize the key performance characteristics and deprotection conditions for the Mtt group and its alternatives.

Protecting GroupStructurePrimary Deprotection MethodKey AdvantagesKey Disadvantages
Mtt (4-Methyltrityl)Trityl-basedVery Mild Acid (e.g., 1-2% TFA in DCM, HFIP)Extremely acid-labile, allowing for selective deprotection in the presence of Boc and other acid-sensitive groups.[1][2]Can be prematurely removed during prolonged or repeated exposure to standard Boc deprotection conditions.[3]
Boc (tert-Butoxycarbonyl)CarbamateStrong Acid (e.g., 50-100% TFA in DCM)[4]Robust and stable to a wide range of reagents.Requires harsh acidic conditions for removal, which can be detrimental to sensitive peptides.[4]
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Enamine-typeHydrazine (B178648) (e.g., 2% Hydrazine in DMF)[5]Orthogonal to both acid- and base-labile groups.Hydrazine can also remove Fmoc groups; potential for migration to other free amines.
Alloc (Allyloxycarbonyl)CarbamatePalladium(0) Catalyst (e.g., Pd(PPh₃)₄ and a scavenger)[6][7]Orthogonal to acid- and base-labile groups; deprotection occurs under neutral conditions.Requires a metal catalyst which may need to be thoroughly removed from the final product.
Cbz (Carbobenzyloxy) or Z CarbamateHydrogenolysis (e.g., H₂ with Pd/C catalyst)[8][9]Stable to acidic and basic conditions.Not suitable for peptides containing sulfur or other catalyst poisons; requires specialized equipment for hydrogenation.

Quantitative Deprotection Data

The efficiency of deprotection is a critical factor in peptide synthesis. The following table presents available quantitative data on the deprotection yields for various lysine protecting groups. It is important to note that yields can be sequence-dependent and may vary based on the specific reaction conditions and the solid support used.

Protecting GroupDeprotection ConditionsDeprotection TimeYield (%)Reference
Mtt 1% TFA in DCM10 x 2 min>90%[10]
Mtt 0.5% TFA in DCM60 min<60%[10]
Dde 2% Hydrazine in DMF, followed by coupling with FITCNot specified82% (of final product)[11]
ivDde 4% Hydrazine in DMF3 x 3 minNear complete[12]
Alloc Pd(PPh₃)₄, Phenylsilane in DCM2 x 30 minNot specified (qualitatively efficient)[13]
Cbz H₂, 5% Pd/C in MeOH40 hNot specified (qualitatively efficient)[8]
Cbz Transfer HydrogenolysisNot specified75%[14]

Experimental Protocols

Detailed and optimized deprotection protocols are essential for reproducible and high-yield peptide synthesis. Below are representative protocols for the selective removal of each protecting group from the lysine side chain on a solid support.

Protocol 1: Selective Deprotection of the Mtt Group

This protocol is suitable for the on-resin deprotection of the Mtt group from a lysine side chain, leaving Boc and other acid-labile protecting groups intact.

Materials:

  • Peptide-resin containing a Lys(Mtt) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • 10% Diisopropylethylamine (DIPEA) in DMF (for neutralization)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Prepare a deprotection solution of 1-2% TFA in DCM. The addition of 1-5% TIS is recommended to scavenge the released Mtt cations.[4]

  • Treat the resin with the deprotection solution. This is often performed in multiple short treatments (e.g., 5-10 treatments of 2 minutes each) to monitor the release of the yellow Mtt cation and avoid prolonged acid exposure.[4]

  • After the final treatment, wash the resin thoroughly with DCM.

  • Neutralize the resin with 10% DIPEA in DMF.

  • Wash the resin with DMF to prepare for the subsequent coupling step.

Protocol 2: Selective Deprotection of the Dde Group

This protocol describes the removal of the Dde protecting group using hydrazine, which is orthogonal to both acid- and base-labile protecting groups.

Materials:

  • Peptide-resin containing a Lys(Dde) residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a 2% solution of hydrazine monohydrate in DMF.[11]

  • Treat the resin with the 2% hydrazine solution for 3-10 minutes at room temperature.[11] The reaction can be repeated 2-3 times to ensure complete deprotection.

  • Wash the resin thoroughly with DMF.

Protocol 3: Selective Deprotection of the Alloc Group

This protocol details the palladium-catalyzed removal of the Alloc protecting group under neutral conditions.

Materials:

  • Peptide-resin containing a Lys(Alloc) residue

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger such as phenylsilane, dimethylamine, or morpholine

Procedure:

  • Swell the peptide-resin in DCM or THF.

  • Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the peptide) and a scavenger (e.g., 20-24 equivalents of phenylsilane) in the reaction solvent.

  • Add the catalyst solution to the resin and agitate the mixture at room temperature for 30 minutes to 2 hours. The reaction should be protected from light.

  • Repeat the treatment with fresh catalyst solution if necessary.

  • Wash the resin extensively with the solvent, followed by washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, and finally with DMF.

Protocol 4: Selective Deprotection of the Cbz (Z) Group

This protocol outlines the removal of the Cbz group by catalytic hydrogenolysis. This method is typically performed in solution phase after cleavage of the peptide from the resin.

Materials:

  • Cbz-protected peptide

  • Methanol (MeOH) or other suitable solvent

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the Cbz-protected peptide in a suitable solvent like methanol.

  • Add the Pd/C catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

Visualizing Orthogonal Deprotection Strategies

The following diagrams, generated using the DOT language for Graphviz, illustrate the chemical structures of the protecting groups and the deprotection workflows.

G cluster_Mtt Mtt Deprotection cluster_Dde Dde Deprotection cluster_Alloc Alloc Deprotection cluster_Cbz Cbz Deprotection Boc-Lys(Mtt)-OH Boc-Lys(Mtt)-OH Free ε-Amine Free ε-Amine Boc-Lys(Mtt)-OH->Free ε-Amine 1-2% TFA in DCM Fmoc-Lys(Dde)-OH Fmoc-Lys(Dde)-OH Free ε-Amine_Dde Free ε-Amine Fmoc-Lys(Dde)-OH->Free ε-Amine_Dde 2% Hydrazine in DMF Fmoc-Lys(Alloc)-OH Fmoc-Lys(Alloc)-OH Free ε-Amine_Alloc Free ε-Amine Fmoc-Lys(Alloc)-OH->Free ε-Amine_Alloc Pd(PPh₃)₄ / Scavenger Boc-Lys(Cbz)-OH Boc-Lys(Cbz)-OH Free ε-Amine_Cbz Free ε-Amine Boc-Lys(Cbz)-OH->Free ε-Amine_Cbz H₂ / Pd/C

Deprotection schemes for various lysine protecting groups.

G cluster_workflow Branched Peptide Synthesis Workflow start Start with Resin-Bound Peptide incorporate_lys Incorporate Fmoc-Lys(Mtt)-OH start->incorporate_lys elongate Elongate Main Peptide Chain (Fmoc-SPPS) incorporate_lys->elongate deprotect_mtt Selectively Deprotect Mtt Group (1-2% TFA in DCM) elongate->deprotect_mtt synthesize_branch Synthesize Branch Chain on Lysine ε-Amine deprotect_mtt->synthesize_branch cleave Cleave from Resin and Global Deprotection (e.g., 95% TFA) synthesize_branch->cleave end Purified Branched Peptide cleave->end

Workflow for branched peptide synthesis using Fmoc-Lys(Mtt)-OH.

Conclusion

The choice of an orthogonal protecting group for lysine is a critical decision in the synthesis of complex peptides. Boc-Lys(Mtt)-OH, and its more commonly used counterpart in Fmoc-SPPS, Fmoc-Lys(Mtt)-OH, offers the significant advantage of extremely mild deprotection conditions for the ε-amino group. This high degree of acid lability makes it an excellent choice for syntheses where other acid-sensitive protecting groups, such as Boc and t-butyl ethers, are present.

However, the very sensitivity of the Mtt group necessitates careful handling and optimization of deprotection conditions to prevent its premature removal. For syntheses requiring complete orthogonality to both acidic and basic conditions, Dde and Alloc protecting groups provide robust alternatives, albeit with their own considerations regarding reagent toxicity and the need for metal catalysts, respectively. The Cbz group, while stable, is less frequently used in modern solid-phase synthesis due to the requirements of catalytic hydrogenation.

Ultimately, the optimal protecting group strategy will depend on the specific requirements of the target peptide, including its sequence, desired modifications, and the overall synthetic approach. By understanding the performance characteristics and experimental nuances of each protecting group, researchers can devise more efficient and successful strategies for the synthesis of complex and novel peptide-based molecules.

References

A Comparative Guide to the NMR Characterization of Branched Peptides Synthesized with Boc-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and characterization of structurally complex molecules like branched peptides are paramount for innovating novel therapeutics. Branched peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. The use of Nα-Boc-Nε-(4-methyltrityl)-L-lysine (Boc-Lys(Mtt)-OH) is a key strategy in their synthesis, leveraging an orthogonal protection scheme that allows for the selective elongation of a peptide chain from the lysine (B10760008) side chain.

This guide provides an objective comparison of the synthesis and Nuclear Magnetic Resonance (NMR) characterization of branched peptides, focusing on those constructed with the Mtt-protected lysine building block. We will also explore an alternative synthetic strategy and present supporting experimental data and detailed protocols to aid in methodological selection and implementation.

Performance Comparison: Mtt vs. ivDde Protection in Branched Peptide Synthesis

The synthesis of branched peptides relies on orthogonal protecting groups for the ε-amino group of lysine, which can be selectively removed without disturbing other protecting groups on the peptide backbone. The 4-methyltrityl (Mtt) group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group are two common choices, typically used within an Fmoc-based solid-phase peptide synthesis (SPPS) framework. While this guide focuses on the characterization of peptides made with the Boc-protected lysine precursor, the principles of side-chain deprotection and subsequent NMR analysis are largely transferable to the more common Fmoc-SPPS strategy.

FeatureBoc-Lys(Mtt)-OH / Fmoc-Lys(Mtt)-OHFmoc-Lys(ivDde)-OH
Side-Chain Deprotection Highly acid-labile. Removed with very mild acid (e.g., 1-3% TFA in DCM).[1]Base-labile. Removed with hydrazine (B178648) (e.g., 2-5% hydrazine in DMF).[2]
Orthogonality Orthogonal to the base-labile Fmoc group and more robust acid-labile groups (e.g., tBu, Boc).[3]Orthogonal to both acid-labile groups (TFA-cleavable) and the base-labile Fmoc group.[2]
Synthesis Time Standard SPPS timelines.Can be significantly accelerated with microwave-assisted SPPS, with complex peptides synthesized in under 5 hours.[2]
Purity & Yield Generally provides high purity peptides.Reported to produce peptides with high purity (e.g., 71-77%) even with rapid microwave synthesis.[2]
Cleavage Monitoring Deprotection can be visually monitored by the release of the yellow Mtt cation, though this can be obscured by other trityl-based protecting groups.Deprotection is typically monitored by chromatographic methods (e.g., HPLC) after a test cleavage.

Case Study: NMR Characterization of a Symmetrically Branched Peptide

A full NMR characterization is essential to confirm the primary structure, including the successful formation of the branch, and to assess the secondary structure of the final peptide. The following data is from a study on SET-M33, a 40-amino acid tetra-branched antimicrobial peptide, which serves as an excellent example of the detailed characterization required for such molecules.[4]

Table 1: ¹H, ¹³C, and ¹⁵N Chemical Shifts (ppm) of the Branched Peptide SET-M33 [4]

ResidueAtom¹H Shift (ppm)¹³C Shift (ppm)¹⁵N Shift (ppm)
NH8.5255.4121.7
4.3132.1-
1.91, 1.8323.9-
1.5128.0-
1.7140.8-
2.99--
NH8.2454.1122.5
4.3541.5-
1.7326.0-
1.7323.4, 22.9-
0.94, 0.92--
NH8.2855.1121.5
4.3329.9-
1.91, 1.7726.3-
1.6642.1-
3.22--
S⁴ NH8.3557.3118.0
4.4062.8-
3.91--
K⁵ NH8.3055.5121.6
4.3132.2-
1.90, 1.8223.9-
1.5028.0-
1.7040.8-
2.98--
R⁶ NH8.2655.1121.5
4.3229.9-
1.90, 1.7626.3-
1.6542.1-
3.21--
L⁷ NH8.2254.1122.5
4.3441.5-
1.7226.0-
1.7223.4, 22.9-
0.93, 0.91--
K⁸ NH8.2055.6122.0
4.3132.2-
1.89, 1.8123.9-
1.4928.0-
1.6940.8-
2.97--
A⁹ NH8.1851.5124.0
4.3018.2-
1.45--
K'¹⁰ NH8.1654.3122.8
4.2932.3-
1.88, 1.8023.9-
1.4828.1-
1.6840.9-
2.96--
K'¹¹ NH8.1454.4123.1
4.2832.4-
1.87, 1.7924.0-
1.4728.2-
1.6741.0-
2.95--
K'¹² NH8.1254.5123.4
4.2732.5-
1.86, 1.7824.1-
1.4628.3-
1.6641.1-
2.94--
βAla¹³ NH8.1037.2124.5
3.4034.5-
2.50--

Note: Data acquired in H₂O/D₂O (9:1) at 298 K. Chemical shifts are referenced to DSS.[4]

Experimental Protocols

Synthesis of a Branched Peptide using Fmoc-Lys(Mtt)-OH

This protocol outlines a standard Fmoc-based solid-phase synthesis approach.[3][5]

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat once. Wash the resin thoroughly with DMF.

  • Main Chain Elongation: Couple the desired sequence of Fmoc-protected amino acids using a standard coupling agent like HBTU and a base such as DIPEA in DMF.

  • Incorporation of Branch Point: Couple Fmoc-Lys(Mtt)-OH to the growing peptide chain using the same coupling protocol.

  • Selective Mtt Deprotection: After completing the main chain, wash the resin with DMF and then dichloromethane (B109758) (DCM). Treat the resin with a solution of 1-3% Trifluoroacetic acid (TFA) and 2.5% Triisopropylsilane (TIS) in DCM. Repeat the treatment until the yellow color of the Mtt cation is no longer observed upon addition of fresh solution.

  • Neutralization: Wash the resin with DCM and neutralize with a solution of 5% DIPEA in DMF.

  • Branch Chain Elongation: Synthesize the branch peptide chain from the now-free ε-amino group of the lysine residue using standard Fmoc-SPPS cycles.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Characterization of Branched Peptides

The following is a general protocol for the NMR analysis of a purified branched peptide, based on established methods for peptide structure determination.[4][6][7]

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR solvent, typically 90% H₂O / 10% D₂O, to a concentration of at least 1 mM. Adjust the pH to be acidic (e.g., pH 4.9) to minimize the exchange rate of amide protons with water. Add a chemical shift reference standard like DSS.

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess the overall sample quality, folding, and potential aggregation.

  • 2D Homonuclear Spectra:

    • COSY (Correlation Spectroscopy): Acquire a gradient-COSY spectrum to identify scalar-coupled protons within each amino acid residue (spin systems).

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms (B15284909). This will reveal correlations between all protons within a spin system, which is crucial for identifying amino acid types.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with mixing times of 100-400 ms to identify protons that are close in space (< 5 Å). This is essential for determining the peptide's secondary and tertiary structure.

  • 2D Heteronuclear Spectra (Optional but Recommended):

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled or at natural abundance with sufficient concentration, acquire an HSQC spectrum to correlate each proton with its directly attached carbon. This greatly aids in resolving signal overlap.

    • ¹H-¹⁵N HSQC: Similarly, an HSQC correlating amide protons with their nitrogen atoms provides a unique fingerprint of the peptide backbone.

  • Data Processing and Analysis: Process the acquired spectra using appropriate software. The analysis involves:

    • Resonance Assignment: Use the COSY and TOCSY spectra to identify the spin systems of individual amino acids.

    • Sequential Assignment: Use the NOESY spectrum to link the assigned spin systems in the correct order by identifying sequential NOEs (e.g., between the amide proton of one residue and the α-proton of the preceding residue).

    • Structural Analysis: Analyze the pattern of medium and long-range NOEs to identify secondary structure elements like helices or sheets. For symmetrically branched peptides, near-identical chemical shifts for the branches confirm their conformational equivalence.[4]

Visualizing the Workflow and Logic

Experimental Workflow for Synthesis and Characterization

G Synthesis and Characterization Workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Characterization Resin Swell Resin MainChain Synthesize Main Chain (Fmoc-SPPS) Resin->MainChain AddLys Couple Fmoc-Lys(Mtt)-OH MainChain->AddLys DeprotectMtt Selective Mtt Deprotection (1% TFA in DCM) AddLys->DeprotectMtt BranchChain Synthesize Branch Chain DeprotectMtt->BranchChain Cleave Cleave & Deprotect (95% TFA) BranchChain->Cleave Purify Purify by RP-HPLC Cleave->Purify SamplePrep Prepare NMR Sample Purify->SamplePrep Lyophilized Peptide NMR_1D 1D ¹H NMR SamplePrep->NMR_1D NMR_2D 2D NMR (COSY, TOCSY, NOESY) NMR_1D->NMR_2D Assign Resonance Assignment NMR_2D->Assign Structure Structural Analysis Assign->Structure G Logic of NMR Structure Confirmation cluster_data Acquired NMR Data cluster_analysis Data Analysis cluster_conclusion Conclusion COSY COSY Spectrum SpinSystems Identify Amino Acid Spin Systems COSY->SpinSystems TOCSY TOCSY Spectrum TOCSY->SpinSystems NOESY NOESY Spectrum Sequential Sequential Assignment of Residues NOESY->Sequential Sequential NOEs (HN-Hα) Structure Identify Secondary & Tertiary Structure NOESY->Structure Medium/Long-Range NOEs SpinSystems->Sequential Sequential->Structure FinalStructure Confirm Branched Peptide Structure Structure->FinalStructure

References

Safety Operating Guide

Proper Disposal of Boc-Lys-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of specialized reagents like Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH) is a critical component of laboratory safety and regulatory compliance. While this compound is generally not classified as a hazardous substance, adherence to established protocols for chemical waste management is essential to maintain a safe working environment and prevent environmental contamination.[1] This guide provides a procedural overview for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to institutional guidelines.

Hazard Profile and Safety Precautions

Safety Data Sheets (SDS) for this compound and related compounds indicate that it is not a hazardous substance or mixture.[1][2] However, as with all laboratory chemicals, it is prudent to handle this compound with care. The following personal protective equipment (PPE) should be worn when handling this compound for disposal:

  • Safety Glasses: To protect the eyes from potential splashes.[1]

  • Gloves: Nitrile or latex gloves to prevent skin contact.[1]

  • Lab Coat: To protect clothing and skin.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should align with standard laboratory procedures for non-hazardous chemical waste. The following steps provide a clear and actionable plan for its disposal:

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound should be collected in a designated and clearly labeled waste container for non-hazardous solid chemical waste. It is crucial not to mix it with hazardous waste streams.[1]

    • Contaminated Materials: Any materials that have come into contact with this compound, such as weigh boats, contaminated paper towels, or gloves, should also be disposed of in the solid chemical waste container.[1]

    • Solutions: If this compound has been dissolved in a solvent, the disposal method will be dictated by the hazards of the solvent. The solution must be disposed of in the appropriate liquid waste container, following your institution's guidelines for that specific solvent.[1]

  • Labeling and Storage:

    • All waste containers must be clearly and accurately labeled with the full chemical name: "Nα-(tert-Butoxycarbonyl)-L-lysine" or "this compound".[1]

    • Waste containers should be kept closed when not in use and stored in a designated waste accumulation area, away from incompatible materials.[1]

  • Institutional Procedures:

    • It is imperative to follow your institution's specific procedures for the final disposal of non-hazardous chemical waste.[1] These protocols are designed to ensure compliance with local, state, and federal regulations.

Spill Management

In the event of a spill, the following steps should be taken:

  • Avoid generating dust.[2]

  • Use personal protective equipment.[2]

  • Sweep up the solid material and place it in a suitable, labeled container for disposal according to local regulations.[2]

  • Ensure adequate ventilation in the area of the spill.[2]

Quantitative Data

No specific quantitative data, such as disposal concentration limits or waste codes, are typically associated with this compound as it is not classified as a hazardous substance. Disposal procedures are therefore guided by general laboratory safety and waste management protocols for non-hazardous chemicals.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process ensures that the waste is handled safely and in accordance with standard laboratory practices.

start This compound Waste Generated ppe Wear Appropriate PPE (Safety Glasses, Gloves, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid Solid Waste or Contaminated Materials assess_form->solid Solid solution Dissolved in Solvent assess_form->solution Liquid collect_solid Collect in Labeled Non-Hazardous Solid Waste Container solid->collect_solid assess_solvent Assess Solvent Hazards solution->assess_solvent follow_institutional Follow Institutional Procedures for Final Disposal collect_solid->follow_institutional collect_liquid Collect in Appropriate Labeled Liquid Waste Container assess_solvent->collect_liquid collect_liquid->follow_institutional

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Boc-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Boc-Lys-OH, a common amino acid derivative used in peptide synthesis. Adherence to these protocols is crucial for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protection. While this compound and similar protected amino acids are generally not classified as hazardous substances, adherence to standard laboratory safety protocols is essential.[1][2] The following PPE is recommended:

  • Eye Protection: Safety glasses with side shields are required at a minimum.[3][4] For operations with a higher risk of splashing, chemical safety goggles or a face shield should be used.[5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or latex, are necessary to prevent skin contact.[1] Always inspect gloves for any signs of degradation or puncture before use and change them frequently.

  • Body Protection: A standard laboratory coat must be worn to protect against accidental spills.[1][3] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved N95 dust mask or equivalent respirator should be used. All handling of the solid material should ideally be performed in a well-ventilated area or a chemical fume hood.[7]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and waste containers, readily available. Work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust. If any material is spilled, clean it up immediately following the spill management protocol.

  • Dissolving: When dissolving this compound, add the solid to the solvent slowly while stirring to prevent splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and maintain a safe laboratory.

  • Solid Waste:

    • Collect unused or expired solid this compound in a designated and clearly labeled waste container for non-hazardous solid chemical waste.[1]

    • Contaminated materials such as weighing boats, paper towels, and gloves should also be disposed of in this container.[1]

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the disposal method is determined by the hazards of the solvent.

    • Dispose of the solution in the appropriate, clearly labeled liquid waste container corresponding to the solvent used.

  • Labeling and Storage of Waste:

    • All waste containers must be accurately labeled with the full chemical name, "this compound".[1]

    • Keep waste containers securely closed when not in use and store them in a designated waste accumulation area.

  • Institutional Procedures: Always follow your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EHS) office for waste pickup and to address any specific questions.[1]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₁H₂₂N₂O₄
Molecular Weight 246.30 g/mol
Melting Point ~205 °C (decomposes)
CAS Number 13734-28-6

Experimental Workflow

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

cluster_handling Operational Plan: Handling this compound cluster_disposal Disposal Plan: Waste Management prep 1. Preparation (Clean workspace, gather materials) weigh 2. Weighing (Handle carefully to avoid dust) prep->weigh dissolve 3. Dissolving (Add solid to solvent slowly) weigh->dissolve solid_waste 1. Solid Waste Collection (Unused chemical, contaminated items) weigh->solid_waste If spilled or unused storage 4. Storage (Cool, dry, tightly sealed) dissolve->storage liquid_waste 2. Liquid Waste Collection (Solutions in appropriate solvent waste) dissolve->liquid_waste If dissolved labeling 3. Labeling and Storage (Accurate labels, designated area) solid_waste->labeling liquid_waste->labeling ehs 4. Institutional Procedures (Contact EHS for pickup) labeling->ehs

Caption: Workflow for Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Lys-OH
Reactant of Route 2
Reactant of Route 2
Boc-Lys-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.